ST-193 hydrochloride
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O.ClH/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21;/h4-14,16-17,25H,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSYVDRCHMVRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to ST-193 Hydrochloride: Elucidating its Mechanism of Action
A comprehensive review of the available scientific literature reveals no information on a compound designated as "ST-193 hydrochloride." Extensive searches across multiple scientific databases and preclinical research platforms have not yielded any data regarding its mechanism of action, signaling pathways, or experimental protocols.
The search results were primarily associated with fexofenadine hydrochloride , a well-known second-generation antihistamine. Fexofenadine hydrochloride functions as a selective histamine H1 receptor antagonist, effectively blocking the action of histamine and thereby alleviating allergy symptoms.[1][2][3][4] Its mechanism involves binding to H1 receptors on various cells, which prevents histamine from triggering the inflammatory cascade associated with allergic reactions.[2] Fexofenadine is recognized for its non-sedating properties as it does not readily cross the blood-brain barrier.[1][4]
Due to the complete absence of information on "this compound," this guide cannot provide the requested in-depth analysis, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.
It is recommended that researchers, scientists, and drug development professionals seeking information on "this compound" verify the compound's designation and consider the possibility of a typographical error or a different nomenclature. Should a corrected compound name be identified, a thorough technical guide can be compiled based on the available scientific evidence.
References
ST-193 Hydrochloride: A Technical Guide on its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 hydrochloride is a potent, small-molecule inhibitor primarily targeting the Arenaviridae family of viruses. This document provides a comprehensive overview of its antiviral activity, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in antiviral drug discovery and development.
Antiviral Spectrum
The antiviral activity of this compound has been predominantly characterized against arenaviruses. It demonstrates potent, broad-spectrum inhibition of this viral family, including several members responsible for severe hemorrhagic fevers in humans. Notably, this compound has not shown significant activity against other viral families in the studies reviewed.
Quantitative Antiviral Data
The following table summarizes the in vitro efficacy of this compound against various arenaviruses, presented as the 50% inhibitory concentration (IC50).
| Virus Family | Virus | Strain | Cell Line | Assay Type | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Arenaviridae | Lassa virus (LASV) | Josiah | HEK293T | Pseudovirus Entry | 1.6[1] | >10[1] | >6250 |
| Arenaviridae | Junín virus (JUNV) | Candid#1 | HEK293T | Pseudovirus Entry | 0.62[1] | >10[1] | >16129 |
| Arenaviridae | Machupo virus (MACV) | Carvallo | HEK293T | Pseudovirus Entry | 3.1[1] | >10[1] | >3226 |
| Arenaviridae | Guanarito virus (GTOV) | INH-95551 | HEK293T | Pseudovirus Entry | 0.44[1] | >10[1] | >22727 |
| Arenaviridae | Sabiá virus (SABV) | SP H114202 | HEK293T | Pseudovirus Entry | 0.2 - 12 (range)[1] | >10[1] | >833 - >50000 |
| Arenaviridae | Lymphocytic Choriomeningitis Virus (LCMV) | Armstrong | HEK293T | Pseudovirus Entry | >10,000[1] | >10[1] | N/A |
| Paramyxoviridae | Vesicular Stomatitis Virus (VSV) | Indiana | HEK293T | Pseudovirus Entry | >10,000[1] | >10[1] | N/A |
Note: Specific CC50 values were not available in the reviewed literature; however, ST-193 is consistently reported to have low cytotoxicity at effective antiviral concentrations[2][3]. The Selectivity Index (SI) is calculated as CC50/IC50.
Mechanism of Action: Arenavirus Entry Inhibition
This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GPC) complex. The GPC is composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).
The proposed mechanism of action involves the following steps:
-
Arenaviruses enter host cells via receptor-mediated endocytosis.
-
The acidic environment of the endosome triggers a conformational change in the GPC.
-
This conformational change, particularly in the GP2 subunit, exposes a fusion peptide that mediates the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm.
This compound is believed to bind to a pocket at the interface of the SSP and GP2 subunits[4]. This binding stabilizes the pre-fusion conformation of the GPC, preventing the pH-dependent structural rearrangements necessary for membrane fusion[4][5]. Consequently, the viral genome is trapped within the endosome and cannot initiate replication.
Resistance to ST-193 has been mapped to mutations in the GP2 subunit, further supporting this as the primary target of the compound[6].
In-Vivo Efficacy
The in-vivo efficacy of this compound has been evaluated in a guinea pig model of Lassa fever[2][3].
-
Study Design: Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain). Treatment with this compound was administered via intraperitoneal injection once daily for 14 days, starting one hour before infection.
-
Dosage: Two dose groups were evaluated: 25 mg/kg and 80 mg/kg.
-
Results:
-
Survival: The overall survival rate in the ST-193-treated groups was 62.5% (10 out of 16 animals), compared to 0% survival in both the ribavirin-treated and vehicle control groups[2][3].
-
Viremia: ST-193 treatment resulted in a 2 to 3-log reduction in viral titers in the blood compared to the vehicle-treated controls[2][3].
-
Clinical Signs: Animals treated with ST-193 exhibited fewer and less severe signs of disease compared to the control groups[2][3].
-
These findings suggest that this compound is a promising candidate for the treatment of Lassa fever. An optimized analog of ST-193, LHF-535, has also shown significant protection in animal models[1].
Experimental Protocols
Arenavirus Pseudovirus Entry Assay
This assay is commonly used to determine the in vitro potency of entry inhibitors like this compound in a BSL-2 setting.
Objective: To quantify the inhibition of viral entry mediated by arenavirus glycoproteins.
Materials:
-
HEK293T cells
-
Lentiviral or Vesicular Stomatitis Virus (VSV) backbone plasmids encoding a reporter gene (e.g., luciferase or GFP)
-
Expression plasmid for the arenavirus glycoprotein (GPC) of interest
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral/VSV backbone plasmid, the arenavirus GPC expression plasmid, and packaging plasmids (for lentivirus).
-
Incubate for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and store at -80°C.
-
-
Antiviral Assay:
-
Seed HEK293T cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Add a standardized amount of arenavirus pseudovirus to each well.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Analysis:
-
If using a luciferase reporter, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug).
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the concentration of this compound that is toxic to the host cells used in the antiviral assays.
Materials:
-
HEK293T or other relevant cell lines
-
Cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent or CellTiter-Glo reagent
-
Spectrophotometer or luminometer
Methodology:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control (no drug).
-
Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent and specific inhibitor of arenavirus entry. Its efficacy has been demonstrated both in vitro against a range of pathogenic arenaviruses and in vivo in a relevant animal model for Lassa fever. The mechanism of action, which involves the stabilization of the viral glycoprotein complex against pH-triggered fusion, represents a promising target for antiviral intervention. While its therapeutic spectrum appears to be limited to the Arenaviridae family, its potent activity warrants further investigation and development as a potential treatment for arenavirus-induced hemorrhagic fevers. Future research should focus on obtaining more detailed structural information on the drug-target interaction to guide the development of next-generation inhibitors with potentially broader activity or improved pharmacokinetic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
Unveiling the Structure-Activity Relationship of Novel Bioactive Compounds: A Technical Guide
Introduction
While a direct structure-activity relationship (SAR) analysis for a compound designated "ST-193 hydrochloride" is not available in the public domain based on current information, this guide provides a comprehensive framework for conducting such an investigation. The principles and methodologies outlined here are drawn from established practices in medicinal chemistry and drug development, offering a robust template for researchers, scientists, and drug development professionals. This document will explore the systematic process of elucidating how the chemical structure of a lead compound, hypothetically "ST-193," influences its biological activity. By modifying specific moieties of the molecule and observing the resulting changes in efficacy and potency, a detailed SAR profile can be constructed, guiding the optimization of the compound towards a clinical candidate.
Quantitative Data Summary
A primary objective of an SAR study is to quantify the biological activity of a series of synthesized analogs. This data is typically presented in a tabular format to facilitate direct comparison and the identification of key structural features that govern activity. The table below represents a hypothetical dataset for a series of ST-193 analogs, illustrating how variations in different parts of a molecule (R1, R2, Linker) can impact its inhibitory concentration (IC50) against a target protein and its effect on cell viability (CC50).
Table 1: Structure-Activity Relationship of ST-193 Analogs
| Compound ID | R1 Group | R2 Group | Linker | Target IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| ST-193 | -H | -OCH3 | -CONH- | 15 | 25 | 1667 |
| Analog 1A | -F | -OCH3 | -CONH- | 10 | 22 | 2200 |
| Analog 1B | -Cl | -OCH3 | -CONH- | 8 | 15 | 1875 |
| Analog 1C | -Br | -OCH3 | -CONH- | 12 | 18 | 1500 |
| Analog 2A | -H | -OH | -CONH- | 50 | 30 | 600 |
| Analog 2B | -H | -OCF3 | -CONH- | 25 | 28 | 1120 |
| Analog 3A | -H | -OCH3 | -SO2NH- | 150 | >50 | <333 |
| Analog 3B | -H | -OCH3 | -CH2NH- | 85 | 40 | 471 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validity of an SAR study. The following sections describe standard protocols for key assays typically employed.
Target Enzyme Inhibition Assay (IC50 Determination)
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Objective: To determine the concentration of a compound required to inhibit 50% of the target enzyme's activity.
-
Materials: Purified target enzyme, substrate, assay buffer, test compounds (dissolved in DMSO), and a microplate reader.
-
Procedure:
-
A solution of the target enzyme is prepared in the assay buffer.
-
Serial dilutions of the test compounds are made, typically starting from 100 µM.
-
The enzyme solution is added to the wells of a microplate, followed by the addition of the test compounds.
-
The plate is incubated for a predetermined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for compound binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the absorbance or fluorescence of the product using a microplate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (CC50 Determination)
-
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability.
-
Materials: A relevant cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The cells are incubated with the compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a microplate reader.
-
The CC50 values are determined by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
Visual diagrams are invaluable for representing complex biological pathways and experimental processes. The following diagrams are generated using the DOT language for Graphviz.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: A hypothetical signaling pathway modulated by ST-193.
Conclusion
The structure-activity relationship is a cornerstone of modern drug discovery. Although specific data for "this compound" is not presently available, the systematic approach of analog synthesis, robust biological evaluation, and careful data analysis, as outlined in this guide, provides a clear path forward for any lead compound. By understanding how discrete structural modifications impact a molecule's interaction with its biological target, researchers can rationally design more potent, selective, and safer therapeutic agents. The iterative process of design, synthesis, and testing is fundamental to translating a promising chemical starting point into a life-changing medicine.
ST-193: A Technical Whitepaper on a Novel Broad-Spectrum Arenavirus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST-193 is a potent, small-molecule inhibitor of arenavirus entry with demonstrated broad-spectrum activity against several pathogenic Old and New World arenaviruses, including Lassa, Junin, Machupo, and Guanarito viruses. These viruses are the causative agents of severe and often fatal hemorrhagic fevers in humans, for which there are currently limited therapeutic options. ST-193 targets the viral envelope glycoprotein (GP), a critical component for viral entry into host cells, by inhibiting pH-dependent membrane fusion. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of ST-193, including detailed experimental protocols and key data presented for comparative analysis.
Introduction
Arenaviruses are enveloped RNA viruses that can cause severe hemorrhagic fevers with high mortality rates. The lack of effective and widely available antiviral therapies underscores the urgent need for novel drug candidates. Viral entry into host cells represents a key target for antiviral intervention. ST-193 emerged from a high-throughput screening campaign as a promising lead compound that potently inhibits arenavirus entry. This document details the scientific journey of ST-193 from its discovery to its preclinical proof-of-concept.
Discovery of ST-193
ST-193 was identified through a systematic process of high-throughput screening (HTS) followed by lead optimization. The initial HTS utilized a lentiviral pseudotype system, where the envelope glycoprotein of Lassa virus (LASV) was expressed on the surface of a replication-deficient lentiviral core. This system allows for the safe and quantifiable measurement of viral entry in a biosafety level 2 (BSL-2) laboratory. A benzimidazole derivative, ST-37, was initially identified as a hit. Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of numerous analogs, culminating in the identification of ST-193, which demonstrated significantly enhanced antiviral potency.
Logical Workflow for the Discovery of ST-193
Caption: A flowchart illustrating the discovery pipeline of ST-193.
Chemical Synthesis (Proposed Route)
While the precise, proprietary synthesis of ST-193 is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of related benzimidazole derivatives. The synthesis of ST-193, with the chemical name 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine, likely involves a multi-step process.
A potential synthetic scheme could begin with the reaction of 4-fluoro-3-nitroaniline with 4-methoxyaniline to form a diarylamine intermediate. Subsequent reduction of the nitro group to an amine, followed by cyclization with formic acid or a derivative, would yield the benzimidazole core. Finally, reductive amination with 4-isopropylbenzaldehyde would introduce the N-[(4-propan-2-ylphenyl)methyl] group to afford ST-193.
Mechanism of Action
ST-193 acts as a viral entry inhibitor by targeting the arenavirus envelope glycoprotein (GP). The GP is a class I fusion protein composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). Upon entry into the host cell's endosome, the acidic environment triggers a conformational change in the GP complex, leading to the fusion of the viral and endosomal membranes and the release of the viral contents into the cytoplasm.
ST-193 specifically targets a region within the GP2 subunit, including its transmembrane domain. By binding to this site, ST-193 is thought to stabilize the pre-fusion conformation of the GP complex, thereby preventing the low-pH-triggered conformational changes necessary for membrane fusion.[1]
Signaling Pathway of Arenavirus Entry and Inhibition by ST-193
Caption: The mechanism of arenavirus entry and the inhibitory action of ST-193.
Preclinical Data
In Vitro Antiviral Activity
The antiviral potency of ST-193 has been evaluated against a panel of arenaviruses using pseudotype-based and authentic virus assays. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Virus | Assay Type | IC50 (nM) |
| Lassa (LASV) | Pseudotype | 1.6 |
| Junin (JUNV) | Pseudotype | 0.62 |
| Machupo (MACV) | Pseudotype | 3.1 |
| Guanarito (GTOV) | Pseudotype | 0.44 |
| Sabia (SABV) | Pseudotype | 0.2 - 12 |
| Lymphocytic Choriomeningitis (LCMV) | Pseudotype | >10,000 |
Data compiled from publicly available sources.
In Vivo Efficacy in a Lassa Fever Guinea Pig Model
The in vivo efficacy of ST-193 was assessed in a lethal Lassa virus (Josiah strain) challenge model using strain 13 guinea pigs.[1]
| Treatment Group | Dose (mg/kg/day) | Route | Survival Rate (%) |
| Vehicle Control | - | i.p. | 0 |
| Ribavirin | 25 | i.p. | 0 |
| ST-193 | 25 | i.p. | 62.5 |
| ST-193 | 80 | i.p. | 62.5 |
i.p. = intraperitoneal
Animals treated with ST-193 exhibited fewer signs of disease and a 2-3 log reduction in viremia compared to the vehicle control group.[1]
Experimental Protocols
Arenavirus Pseudotyped Lentivirus Production and Neutralization Assay
Objective: To produce lentiviral particles pseudotyped with arenavirus glycoproteins and to quantify the inhibitory effect of ST-193 on viral entry.
Materials:
-
HEK293T cells
-
Lentiviral backbone plasmid (e.g., pLV-Luciferase)
-
Arenavirus glycoprotein (GP) expression plasmid (e.g., pLASV-GP)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS
-
ST-193
-
Luciferase assay reagent
Protocol:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the lentiviral backbone, GP expression, and packaging plasmids using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped lentiviral particles.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
-
Neutralization Assay:
-
Seed target cells (e.g., Vero) in a 96-well plate.
-
Prepare serial dilutions of ST-193 in cell culture media.
-
Incubate the pseudotyped lentivirus with the ST-193 dilutions for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells and incubate for 48-72 hours.
-
Measure luciferase activity in the cell lysates as a readout for viral entry.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
pH-Dependent Cell-Cell Fusion Assay
Objective: To assess the ability of ST-193 to inhibit the pH-dependent fusion of cells expressing arenavirus glycoproteins.
Materials:
-
Vero cells
-
Arenavirus GP expression plasmid
-
Recombinant vaccinia virus expressing T7 RNA polymerase (e.g., vTF7-3)
-
Recombinant vaccinia virus with a β-galactosidase reporter gene under a T7 promoter (e.g., vCB21R-lacZ)
-
Transfection reagent
-
Low-pH buffer (e.g., MES buffer, pH 5.0)
-
Neutral-pH buffer (e.g., PBS, pH 7.4)
-
β-galactosidase assay reagent
Protocol:
-
Effector and Target Cell Preparation:
-
Effector cells: Transfect Vero cells with the arenavirus GP expression plasmid and infect with vTF7-3.
-
Target cells: Infect Vero cells with vCB21R-lacZ.
-
-
Fusion Assay:
-
Co-culture the effector and target cells in a 96-well plate.
-
Add serial dilutions of ST-193 to the co-culture.
-
After a brief incubation, replace the medium with a low-pH buffer for a short period (e.g., 15-30 minutes) to induce fusion.
-
Replace the low-pH buffer with a neutral-pH medium and incubate for several hours to allow for reporter gene expression.
-
Lyse the cells and measure β-galactosidase activity.
-
Determine the IC50 for fusion inhibition.
-
Pharmacokinetics, Safety, and Toxicology
Limited pharmacokinetic and toxicology data for ST-193 are available in the public domain. In the guinea pig efficacy study, ST-193 was formulated in 32% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) for intraperitoneal administration.[2] The compound was well-tolerated at doses of 25 and 80 mg/kg/day for 14 days in this model.
Further comprehensive studies are required to fully characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the safety and toxicology of ST-193 to support its potential clinical development.
Conclusion
ST-193 is a promising preclinical candidate for the treatment of arenavirus-induced hemorrhagic fevers. Its potent and broad-spectrum in vitro activity, coupled with its demonstrated in vivo efficacy in a relevant animal model, highlights its potential as a novel therapeutic. The mechanism of action, targeting the viral entry step by inhibiting glycoprotein-mediated membrane fusion, provides a clear rationale for its antiviral effect. Further development of ST-193, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical evaluation.
References
ST-193 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and pharmacological properties of ST-193 hydrochloride, a potent, broad-spectrum inhibitor of arenavirus entry. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of virology, medicinal chemistry, and drug development.
Introduction
This compound is a novel small-molecule antiviral compound that has demonstrated significant efficacy against a wide range of arenaviruses, including several that cause severe hemorrhagic fevers in humans. Its mechanism of action as a viral entry inhibitor makes it a promising candidate for further preclinical and clinical development.
Chemical Properties
| Property | Value |
| Chemical Name | 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine hydrochloride |
| CAS Number | 489416-12-8[1] |
| Molecular Formula | C24H27N3O · HCl |
| Synonyms | ST-193 HCl, ST193 hydrochloride |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of 1,2-substituted benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives.[2][3] The synthesis of ST-193 likely involves a multi-step process culminating in the formation of the benzimidazole core, followed by N-alkylation to introduce the substituted benzyl and phenyl groups. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Antiviral Activity and Mechanism of Action
ST-193 is a potent inhibitor of arenavirus entry.[4] Its mechanism of action is targeted at the viral envelope glycoprotein (GPC), a critical component for viral entry into host cells.
Mechanism of Action: Arenavirus Entry Inhibition
Arenavirus entry into host cells is a multi-step process initiated by the binding of the viral glycoprotein GP1 subunit to a cell surface receptor. This is followed by endocytosis of the virus particle. The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes, mediated by the GP2 subunit. This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating infection.
ST-193 targets the interaction between the stable signal peptide (SSP) and the GP2 fusion subunit of the arenavirus GPC. It is believed to stabilize the pre-fusion conformation of the GPC, preventing the pH-dependent conformational changes necessary for membrane fusion. This effectively blocks the release of the viral genome into the host cell cytoplasm.
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a range of arenaviruses. The 50% inhibitory concentrations (IC50) have been determined using pseudovirus entry assays.
| Virus | IC50 (nM) |
| Guanarito | 0.44[1] |
| Junin | 0.62[1] |
| Lassa | 1.4[1] |
| Machupo | 3.1[1] |
| Sabia | 0.2 - 12[1] |
ST-193 exhibits high specificity, showing no antiviral activity against pseudotypes with glycoproteins from lymphocytic choriomeningitis virus (LCMV) or vesicular stomatitis virus (VSV) at concentrations up to 10 µM.[1]
In Vivo Efficacy
The in vivo efficacy of ST-193 has been evaluated in a guinea pig model of Lassa fever.
Animal Model and Dosing
Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain). ST-193 was administered via intraperitoneal (i.p.) injection once daily for 14 days, starting one hour before infection.
Survival and Viremia
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Viremia Reduction |
| Vehicle | - | 0 | - |
| Ribavirin | 25 | 0 | - |
| ST-193 | 25 | 62.5 | 2-3 log reduction |
| ST-193 | 80 | 62.5 | 2-3 log reduction |
ST-193-treated animals exhibited fewer signs of disease and a significant increase in survival compared to both vehicle and ribavirin-treated groups.[1] Treatment with ST-193 also led to a 2- to 3-log reduction in viremia.[1]
Experimental Protocols
The following sections outline the general methodologies likely employed in the characterization of this compound, based on standard practices in the field.
Arenavirus Pseudovirus Entry Assay
This assay is used to determine the in vitro antiviral activity of compounds that inhibit viral entry.
Methodology:
-
Cell Culture: Target cells (e.g., HEK293T) are seeded in 96-well plates.
-
Pseudovirus Production: Lentiviral particles are pseudotyped with the arenavirus glycoprotein of interest. These particles typically contain a reporter gene, such as luciferase.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of this compound.
-
Infection: The cells are then infected with the pseudovirus particles.
-
Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Data Analysis: Cell lysates are assayed for luciferase activity. The reduction in luciferase signal in the presence of the compound is used to calculate the IC50 value.
In Vivo Efficacy Study in Guinea Pig Model
This protocol outlines the key steps in evaluating the in vivo efficacy of ST-193 against Lassa virus.
Methodology:
-
Animal Model: Strain 13 guinea pigs are used as they are a well-established model for Lassa fever.
-
Treatment Groups: Animals are divided into groups receiving ST-193 (at different doses), a positive control (e.g., ribavirin), and a vehicle control.
-
Dosing and Infection: Treatment is initiated prior to infection with a lethal dose of Lassa virus. Dosing continues for a specified period.
-
Monitoring: Animals are monitored daily for clinical signs of illness, body weight, and temperature.
-
Viremia Measurement: Blood samples are collected at various time points to quantify the amount of virus in the blood (viremia) using methods such as plaque assays or RT-qPCR.
-
Endpoint: The primary endpoint is typically survival.
Conclusion
This compound is a promising arenavirus entry inhibitor with potent and broad-spectrum activity. Its novel mechanism of action, targeting the viral glycoprotein complex, and its demonstrated in vivo efficacy make it a strong candidate for further development as a therapeutic for arenavirus hemorrhagic fevers. This technical guide provides a foundational understanding of its chemical and pharmacological properties to aid researchers in their ongoing efforts to combat these significant viral threats.
References
ST-193 Hydrochloride: A Potent Broad-Spectrum Arenavirus Entry Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ST-193 hydrochloride is a novel small-molecule inhibitor demonstrating potent and broad-spectrum activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides an in-depth overview of the antiviral activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. All available quantitative data on its inhibitory effects are summarized, and its mechanism of action is visualized through signaling pathway diagrams. While extensively studied for its antiviral properties, public domain information regarding any anticancer activity of this compound is not currently available.
Introduction
Arenaviruses, such as Lassa, Junin, Machupo, Guanarito, and Sabia viruses, are significant public health concerns due to their potential to cause severe and often fatal hemorrhagic fevers. The lack of effective and broadly acting therapeutics necessitates the development of novel antiviral agents. This compound, a benzimidazole derivative, has emerged as a promising candidate, exhibiting potent inhibitory activity against a wide range of arenaviruses. This document serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound.
Chemical Properties
-
Chemical Name: 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine, hydrochloride
-
Molecular Formula: C24H26ClN3O
-
Molecular Weight: 407.94 g/mol
-
Chemical Structure:
Caption: Chemical structure of this compound.
Broad-Spectrum Antiviral Activity
This compound has demonstrated potent inhibitory activity against various arenaviruses, primarily by preventing viral entry into host cells. Its efficacy has been evaluated using both pseudotyped virus particles and infectious arenaviruses.
Quantitative Antiviral Data
The half-maximal inhibitory concentrations (IC50) of this compound against different arenaviruses are summarized in the table below.
| Virus (Pseudotype or Live Virus) | IC50 (nM) | Reference |
| Lassa virus (LASV) pseudotype | 1.6 | [1][2] |
| Junín virus (JUNV) pseudotype | 0.2 - 12 | [1][3] |
| Machupo virus (MACV) pseudotype | 0.2 - 12 | [1][3] |
| Guanarito virus (GTOV) pseudotype | 0.2 - 12 | [1][3] |
| Sabiá virus (SABV) pseudotype | 0.2 - 12 | [1][3] |
| Guanarito virus (live virus) | 0.44 | [1][2] |
| Junin virus (live virus) | 0.62 | [1][2] |
| Lassa virus (live virus) | 1.4 | [1][2] |
| Machupo virus (live virus) | 3.1 | [1][2] |
Note: this compound showed no antiviral activity against pseudotypes of Lymphocytic Choriomeningitis Virus (LCMV) or Vesicular Stomatitis Virus (VSV) at concentrations up to 10 µM, indicating its specificity for pathogenic arenaviruses.[1][3]
Mechanism of Action: Arenavirus Entry Inhibition
This compound acts as a specific inhibitor of arenavirus entry. The viral entry process is a multi-step mechanism involving attachment to the host cell receptor and subsequent pH-dependent fusion of the viral and endosomal membranes.
Caption: Simplified workflow of arenavirus entry into a host cell.
This compound specifically targets the viral glycoprotein complex (GPC), which is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). Evidence suggests that ST-193 binds to the GP2 subunit, stabilizing the pre-fusion conformation of the GPC and thereby preventing the low-pH-triggered conformational changes necessary for membrane fusion.[4]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Pseudovirus Neutralization Assay
This assay is used to determine the IC50 of this compound against arenavirus entry in a BSL-2 setting.
Materials:
-
HEK293T cells
-
Lentiviral or retroviral packaging and transfer plasmids
-
Plasmid encoding the arenavirus glycoprotein of interest
-
Plasmid encoding a reporter gene (e.g., luciferase or GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Transfection reagent
-
Luciferase assay reagent or flow cytometer
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging plasmid, the transfer plasmid encoding the reporter gene, and the plasmid encoding the arenavirus glycoprotein.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped viral particles.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
-
Neutralization Assay:
-
Seed target cells (e.g., Vero or A549) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the medium from the target cells and add the virus-compound mixture.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Measure the reporter gene expression (luciferase activity or GFP-positive cells).
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Plaque Reduction Neutralization Test (PRNT)
This assay is used to determine the antiviral activity of this compound against live, infectious arenaviruses in a high-containment (BSL-4) laboratory.
Materials:
-
Vero E6 cells
-
Infectious arenavirus stock
-
Cell culture medium (e.g., MEM with 2% FBS)
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.
-
-
Virus-Compound Incubation:
-
Prepare serial dilutions of this compound.
-
Mix the compound dilutions with a known titer of the arenavirus (e.g., 100 plaque-forming units).
-
Incubate the mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the growth medium from the Vero E6 cell monolayers and infect with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for 5-7 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the IC50 value.
-
In Vivo Efficacy
In a guinea pig model of Lassa fever, treatment with this compound resulted in a significant reduction in viremia and increased survival rates compared to untreated or ribavirin-treated animals.[2]
Potential for Anticancer Activity
A comprehensive search of publicly available scientific literature and databases did not yield any specific studies on the anticancer activity of this compound. While some benzimidazole derivatives have been investigated for their anticancer properties, the research focus for this compound has been exclusively on its potent antiviral effects against arenaviruses. Therefore, at present, there is no data to support or refute the potential of this compound as an anticancer agent.
Conclusion
This compound is a highly potent and broad-spectrum inhibitor of arenavirus entry. Its specific mechanism of action, targeting the GP2 subunit of the viral glycoprotein, makes it an attractive candidate for further preclinical and clinical development as a treatment for arenavirus-induced hemorrhagic fevers. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other novel antiviral compounds. Future research could explore the potential for synergistic effects with other antiviral agents and further elucidate the precise binding site and molecular interactions of this compound with the arenavirus glycoprotein complex. To date, its potential as an anticancer agent remains unexplored.
References
ST-193 Hydrochloride: A Potent Entry Inhibitor of Hemorrhagic Fever Arenaviruses
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hemorrhagic fever viruses, particularly those belonging to the Arenaviridae family, pose a significant threat to global health. The lack of effective and widely available therapeutics necessitates the development of novel antiviral agents. ST-193 hydrochloride has emerged as a promising small-molecule inhibitor with potent and broad-spectrum activity against arenaviruses. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antiviral efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to combat these deadly pathogens.
Introduction to this compound
This compound is a benzimidazole derivative identified through high-throughput screening of small-molecule libraries for inhibitors of arenavirus entry.[1] It has demonstrated potent in vitro activity against a range of pathogenic arenaviruses, including Lassa virus (LASV), Junín virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabiá virus (SABV).[1] Furthermore, in vivo studies have shown its efficacy in a lethal animal model of Lassa fever, highlighting its potential as a therapeutic candidate.[2][3]
Mechanism of Action
This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein complex (GPC).[1][4] The GPC is a class I viral fusion protein responsible for receptor binding and subsequent fusion of the viral and host cell membranes, a critical step for viral entry.
The GPC is comprised of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[5] Arenaviruses enter host cells via receptor-mediated endocytosis. The acidic environment of the endosome triggers a conformational change in the GPC, leading to the insertion of the GP2 fusion peptide into the endosomal membrane and subsequent membrane fusion.
ST-193 has been shown to inhibit this pH-dependent membrane fusion process.[1][4] Evidence suggests that ST-193 targets the GP2 subunit, likely at the interface between the SSP and GP2.[4] By binding to this region, ST-193 is thought to stabilize the pre-fusion conformation of the GPC, preventing the conformational changes necessary for fusion.[4] This is supported by the observation that ST-193 inhibits the pH-induced shedding of the GP1 subunit from the GPC, a marker of fusion activation.[1][4] Resistance to ST-193 has been mapped to mutations within the transmembrane domain of GP2, further pinpointing its site of action.[6]
Antiviral Activity
In Vitro Efficacy
The antiviral activity of this compound has been extensively evaluated in vitro using pseudovirus-based and authentic virus assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against a broad range of hemorrhagic fever arenaviruses.
| Virus | Assay Type | IC50 (nM) | Reference |
| Lassa virus (LASV) | Pseudotype | 1.6 | [1] |
| Junín virus (JUNV) | Pseudotype | 0.2 - 12 | [1] |
| Machupo virus (MACV) | Pseudotype | 0.2 - 12 | [1] |
| Guanarito virus (GTOV) | Pseudotype | 0.2 - 12 | [1] |
| Sabiá virus (SABV) | Pseudotype | 0.2 - 12 | [1] |
| Lassa virus (LASV) | Cell-cell fusion | <50 | [1] |
| Junín virus (JUNV) | Cell-cell fusion | 700 | [1] |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a lethal guinea pig model of Lassa fever. Treatment with ST-193 resulted in a significant increase in survival and a reduction in viral load compared to vehicle and ribavirin-treated controls.
| Treatment Group | Dose (mg/kg/day) | Route | Survival Rate (%) | Viremia Reduction | Reference |
| ST-193 | 25 | i.p. | 62.5 | 2-3 log | [2][3] |
| ST-193 | 80 | i.p. | 62.5 | 2-3 log | [2][3] |
| Ribavirin | 25 | i.p. | 0 | - | [2][3] |
| Vehicle | - | i.p. | 0 | - | [2][3] |
Experimental Protocols
In Vitro Pseudovirus Neutralization Assay
This assay is a common method to determine the in vitro efficacy of antiviral compounds against arenavirus entry in a BSL-2 setting.
Methodology:
-
Plasmid Construction: A lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-) encoding a reporter gene such as luciferase is used. The envelope gene of the lentivirus is replaced with the arenavirus GPC gene of interest (e.g., Lassa virus Josiah GPC). A packaging plasmid (e.g., psPAX2) is also required.
-
Pseudovirus Production: Human embryonic kidney 293T (HEK293T) cells are co-transfected with the lentiviral backbone, the arenavirus GPC expression plasmid, and the packaging plasmid using a suitable transfection reagent. The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection, filtered, and stored at -80°C.
-
Virus Titration: The produced pseudovirus stock is serially diluted and used to infect target cells (e.g., Vero cells) to determine the viral titer, often expressed as relative light units (RLU) per milliliter.
-
Neutralization Assay: Target cells are seeded in 96-well plates. This compound is serially diluted in culture medium. A standardized amount of pseudovirus is mixed with the compound dilutions and incubated for 1 hour at 37°C. This mixture is then added to the target cells.
-
Readout: After 48-72 hours of incubation, the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured using a luminometer. The IC50 value is calculated as the concentration of ST-193 that reduces reporter gene expression by 50% compared to untreated controls.
Cell-Cell Fusion Assay
This assay directly measures the ability of ST-193 to inhibit the pH-dependent fusion mediated by the arenavirus GPC.
Methodology:
-
Effector and Target Cell Preparation:
-
Effector Cells: Vero cells are transfected with a plasmid expressing the arenavirus GPC. These cells are also infected with a vaccinia virus expressing T7 RNA polymerase (e.g., vTF7-3).
-
Target Cells: A separate population of Vero cells is infected with a vaccinia virus containing a reporter gene (e.g., β-galactosidase) under the control of a T7 promoter (e.g., vCB21R-lacZ).
-
-
Co-culture and Treatment: The effector and target cells are co-cultured in 96-well plates. Serial dilutions of this compound are added to the co-culture.
-
Fusion Induction: To mimic the acidic environment of the endosome, the cell culture medium is replaced with a low-pH buffer (e.g., pH 5.0) for a short period (e.g., 15-30 minutes) at 37°C. The low-pH buffer is then replaced with neutral pH medium.
-
Readout: The cells are incubated for several hours to allow for reporter gene expression. The cells are then lysed, and the reporter enzyme activity (e.g., β-galactosidase) is measured using a suitable substrate (e.g., a chemiluminescent substrate). The IC50 value is the concentration of ST-193 that inhibits reporter activity by 50%.
In Vivo Lassa Fever Guinea Pig Model
This animal model is used to evaluate the in vivo efficacy of antiviral candidates against a lethal Lassa virus challenge.
Methodology:
-
Animal Model: In-bred strain 13 guinea pigs are commonly used as they are highly susceptible to Lassa virus infection.[2]
-
Virus Strain: A lethal strain of Lassa virus, such as the Josiah strain, is used for the challenge.[2]
-
Treatment Groups: Animals are randomized into different treatment groups, including various doses of ST-193, a positive control (e.g., ribavirin), and a vehicle control.
-
Dosing and Infection: An initial dose of the compound or vehicle is administered, typically via the intraperitoneal (i.p.) route, one hour prior to infection.[2] The animals are then challenged with a lethal dose of Lassa virus (e.g., 1000 PFU) via the subcutaneous route.[2] Daily treatment continues for a specified duration, for example, 14 days.[2]
-
Monitoring: Animals are monitored daily for survival, body weight, body temperature, and clinical signs of disease.
-
Virological and Clinical Chemistry Analysis: Blood samples are collected at various time points to determine the level of viremia, typically by plaque assay. Serum chemistry analysis can also be performed to assess organ function.
-
Endpoints: The primary endpoint is survival. Animals are monitored for a predefined period (e.g., 30 days). Humane endpoints are established to minimize animal suffering.
Conclusion
This compound is a potent and broad-spectrum inhibitor of arenavirus entry with a well-defined mechanism of action. Its efficacy in vitro and in a relevant animal model of Lassa fever makes it a promising candidate for further development as a treatment for arenavirus-induced hemorrhagic fevers. The experimental protocols detailed in this guide provide a framework for the continued investigation of ST-193 and other novel arenavirus inhibitors. Further research is warranted to explore its full therapeutic potential, including its efficacy against other hemorrhagic fever viruses and its potential for use in combination therapies.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lassa virus protein–protein interactions as mediators of Lassa fever pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of ST-193 Hydrochloride: A Potent Arenavirus Entry Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ST-193 hydrochloride is a novel small-molecule inhibitor with potent and broad-spectrum activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, including Lassa fever. Preclinical investigations have identified ST-193 as a promising candidate for the treatment of arenavirus infections. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo efficacy, mechanism of action, and available pharmacokinetic and toxicological data.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against a range of arenaviruses in vitro. The primary method for evaluating this activity has been the use of pseudotype virus entry assays, where a surrogate virus (such as a lentivirus) is engineered to express the envelope glycoprotein (GP) of the arenavirus of interest. Inhibition of viral entry is then measured, typically through a reporter gene like luciferase. Plaque reduction assays with live arenaviruses have also been employed to confirm the inhibitory effects.
Table 1: In Vitro Inhibitory Activity of this compound Against Arenavirus Pseudotypes [1]
| Arenavirus Glycoprotein | IC50 (nM) |
| Lassa (LASV) | 1.6 |
| Junin (JUNV) | 0.62 |
| Machupo (MACV) | 3.1 |
| Guanarito (GTOV) | 0.44 |
| Sabiá | 0.2 - 12 |
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a lethal guinea pig model of Lassa fever.[2][3]
Table 2: In Vivo Efficacy of this compound in a Lassa Virus Guinea Pig Model [2][3]
| Treatment Group | Dose (mg/kg/day) | Administration Route | Survival Rate | Reduction in Viremia |
| ST-193 | 25 | Intraperitoneal | 62.5% (10/16) | 2-3 log reduction |
| ST-193 | 80 | Intraperitoneal | 62.5% (10/16) | 2-3 log reduction |
| Ribavirin | 25 | Intraperitoneal | 0% (0/8) | - |
| Vehicle | - | Intraperitoneal | 0% (0/7) | - |
Mechanism of Action
This compound is an arenavirus entry inhibitor that specifically targets the viral envelope glycoprotein (GP) complex.[1][4] The proposed mechanism of action involves the following steps:
-
Binding to the GP2 Subunit: ST-193 binds to the GP2 subunit of the arenavirus glycoprotein complex. The sensitivity to ST-193 is dictated by a segment of about 30 amino acids within the GP2 subunit, which includes the carboxy-terminal region of the ectodomain and the predicted transmembrane domain.[1]
-
Stabilization of the Prefusion Conformation: This binding stabilizes the prefusion conformation of the GP complex.[4][5]
-
Inhibition of pH-Dependent Fusion: By stabilizing the prefusion state, ST-193 antagonizes the pH-dependent conformational changes in the GP complex that are necessary for the fusion of the viral and endosomal membranes.[4][5] This ultimately blocks the entry of the virus into the host cell cytoplasm.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusogenic structural changes in arenavirus glycoproteins are associated with viroporin activity - PMC [pmc.ncbi.nlm.nih.gov]
ST-193 Hydrochloride: An In-depth Technical Guide on Target Identification and Binding Site
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry into host cells. It demonstrates nanomolar efficacy against several pathogenic arenaviruses, including Lassa, Junin, Machupo, and Guanarito viruses. The molecular target of ST-193 has been identified as the viral envelope glycoprotein complex (GPC). This technical guide provides a comprehensive overview of the target identification, mechanism of action, and putative binding site of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction to this compound and Arenavirus Threat
Arenaviruses are a family of enveloped RNA viruses, several of which can cause severe and often fatal hemorrhagic fevers in humans. Lassa virus, for instance, is endemic in West Africa and is responsible for a significant number of infections annually.[1] The lack of FDA-approved vaccines and limited therapeutic options underscores the urgent need for effective antiviral agents.[1] this compound has emerged as a promising candidate for the treatment of Lassa fever and other arenaviral infections.[1][2]
Target Identification: The Arenavirus Glycoprotein Complex (GPC)
The primary molecular target of ST-193 is the arenavirus envelope glycoprotein complex (GPC), a trimer of heterodimers that is essential for viral entry into host cells.[3][4] Each GPC protomer consists of three non-covalently associated subunits:
-
GP1: The receptor-binding subunit that mediates attachment to host cell receptors.
-
GP2: The transmembrane subunit responsible for pH-dependent membrane fusion.
-
Stable Signal Peptide (SSP): A unique feature of arenaviruses, this cleaved signal peptide remains associated with the mature GPC and plays a critical regulatory role in membrane fusion.[5]
ST-193 does not inhibit the binding of the virus to the host cell but rather interferes with a post-attachment step in the viral entry process.[3]
Mechanism of Action: Inhibition of Viral-Host Membrane Fusion
This compound functions as a viral entry inhibitor by preventing the pH-dependent fusion of the viral envelope with the host cell endosomal membrane.[3][5] The proposed mechanism of action involves the stabilization of the prefusion conformation of the GPC.[5] By targeting the intricate interplay between the GP2 subunit and the stable signal peptide (SSP), ST-193 effectively locks the GPC in an inactive state, thereby preventing the necessary conformational changes that are triggered by the acidic environment of the late endosome.[5] This inhibition of conformational rearrangement blocks the fusion of the viral and host membranes, thus halting the viral life cycle at a critical early stage.[3]
Quantitative Data: In Vitro Inhibitory Activity of ST-193
ST-193 exhibits potent antiviral activity against a range of arenaviruses. The following table summarizes the 50% inhibitory concentrations (IC50) of ST-193 against various arenavirus pseudotypes and authentic viruses.
| Virus | Assay Type | IC50 (nM) | Reference |
| Lassa Virus (LASV) | Pseudotype Infectivity | 1.6 | [3] |
| Lassa Virus (LASV) | Authentic Virus | 1.4 | [6] |
| Junin Virus (JUNV) | Pseudotype Infectivity | 0.2 - 12 | [3] |
| Junin Virus (JUNV) | Authentic Virus | 0.62 | [6] |
| Machupo Virus (MACV) | Pseudotype Infectivity | 0.2 - 12 | [3] |
| Machupo Virus (MACV) | Authentic Virus | 3.1 | [6] |
| Guanarito Virus (GTOV) | Pseudotype Infectivity | 0.2 - 12 | [3] |
| Guanarito Virus (GTOV) | Authentic Virus | 0.44 | [6] |
| Sabiá Virus (SABV) | Pseudotype Infectivity | 0.2 - 12 | [3] |
| Tacaribe Virus (TCRV) | Pseudotype Infectivity | Potent Inhibition | [3] |
Binding Site Localization on the GP2 Subunit
While a definitive co-crystal structure of ST-193 bound to the arenavirus GPC is not yet available, extensive research has localized the putative binding site to a specific region of the GP2 subunit.[3] Genetic and molecular biology approaches have been instrumental in identifying the determinants of ST-193 sensitivity.
Sensitivity to ST-193 is dictated by a segment of approximately 30 amino acids within the GP2 subunit.[3] This region encompasses the C-terminal portion of the ectodomain and the predicted transmembrane domain (TMD) of the glycoprotein.[3] This suggests that ST-193 may bind to a hydrophobic pocket at the interface between the GP2 TMD and the associated stable signal peptide.[3]
Experimental Protocols for Target and Binding Site Identification
The identification of the GPC as the target of ST-193 and the localization of its binding site were achieved through a combination of virological, genetic, and molecular biology techniques.
Lentiviral Pseudotype Assays
-
Principle: This technique utilizes a replication-defective lentiviral core (e.g., from HIV-1) pseudotyped with the envelope glycoproteins of the arenavirus of interest. The lentiviral vector carries a reporter gene (e.g., luciferase or GFP). The infectivity of these pseudoviruses in the presence of varying concentrations of ST-193 is measured by the expression of the reporter gene.
-
Methodology:
-
Co-transfect HEK293T cells with plasmids encoding the lentiviral core proteins, the reverse transcriptase, the reporter gene, and the desired arenavirus GPC.
-
Harvest the pseudotyped viral particles from the cell culture supernatant after 48-72 hours.
-
Incubate target cells (e.g., Vero) with serial dilutions of this compound for a short period.
-
Add the pseudotyped virus to the cells in the presence of the inhibitor.
-
After 48-72 hours, measure the reporter gene expression (e.g., luminescence for luciferase) to determine the extent of viral entry and calculate the IC50 value.
-
Domain-Swapping Experiments
-
Principle: To narrow down the region within the GPC responsible for ST-193 sensitivity, chimeric GPCs are created by swapping domains between a sensitive virus (e.g., Lassa virus) and an insensitive virus (e.g., Lymphocytic choriomeningitis virus, LCMV).
-
Methodology:
-
Identify homologous regions in the GPC genes of the sensitive and insensitive viruses.
-
Using molecular cloning techniques, create chimeric GPC expression constructs. For example, the N-terminal portion of the Lassa virus GP2 can be fused to the C-terminal portion of the LCMV GP2, and vice versa.
-
Generate pseudoviruses carrying these chimeric GPCs.
-
Perform infectivity assays in the presence of ST-193 to determine which chimeric construct confers sensitivity or resistance to the compound.
-
Generation of ST-193-Resistant Viral Variants
-
Principle: Serial passaging of a susceptible arenavirus in the presence of escalating concentrations of ST-193 can select for the emergence of resistant viral variants. Sequencing the GPC gene of these resistant variants can identify mutations that confer resistance, thereby pinpointing the drug's binding site or a region critical for its inhibitory action.
-
Methodology:
-
Infect a susceptible cell line with a wild-type arenavirus (e.g., Tacaribe virus, a BSL-2 model for pathogenic arenaviruses) in the presence of a sub-inhibitory concentration of ST-193.
-
Harvest the progeny virus and use it to infect fresh cells with a slightly higher concentration of ST-193.
-
Repeat this process for multiple passages, gradually increasing the concentration of the inhibitor.
-
Once a resistant viral population is established, isolate viral RNA and perform RT-PCR to amplify the GPC gene.
-
Sequence multiple clones of the GPC gene to identify consensus mutations that are not present in the wild-type virus.
-
Site-Directed Mutagenesis
-
Principle: Once candidate resistance mutations are identified, site-directed mutagenesis is used to introduce these specific mutations into a wild-type GPC expression plasmid. This allows for the direct confirmation of the role of a particular amino acid residue in conferring ST-193 resistance.
-
Methodology:
-
Use a wild-type arenavirus GPC expression plasmid as a template.
-
Design primers containing the desired nucleotide change to introduce the specific amino acid substitution.
-
Perform PCR-based site-directed mutagenesis.
-
Verify the presence of the mutation by DNA sequencing.
-
Generate pseudoviruses with the mutated GPC and assess their sensitivity to ST-193 in infectivity assays.
-
Cell-Cell Fusion Assays
-
Principle: This assay directly measures the ability of the GPC to mediate membrane fusion. Cells expressing the arenavirus GPC are mixed with target cells, and fusion is induced by a low-pH pulse, mimicking the conditions of the late endosome. The effect of ST-193 on this fusion process can be quantified.
-
Methodology:
-
Co-transfect a population of "effector" cells with a plasmid encoding the arenavirus GPC and a plasmid for a reporter molecule (e.g., bacteriophage T7 polymerase).
-
Transfect a population of "target" cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a T7 promoter.
-
Mix the effector and target cells and allow them to settle.
-
Pre-incubate the cell mixture with ST-193.
-
Briefly expose the cells to a low-pH buffer (e.g., pH 5.0) to trigger fusion.
-
Return the cells to a neutral pH and incubate for several hours.
-
If fusion occurs, the T7 polymerase from the effector cells will drive the expression of the luciferase reporter in the fused cells. Measure the luciferase activity to quantify the extent of fusion.
-
Visualizing the Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound represents a significant advancement in the development of therapeutics for arenaviral hemorrhagic fevers. Its well-defined molecular target, the viral glycoprotein complex, and its mechanism of action as a viral entry inhibitor provide a solid foundation for further preclinical and clinical development. The experimental strategies outlined in this guide have been pivotal in elucidating the interaction of ST-193 with the arenavirus GPC and serve as a valuable framework for the characterization of other novel antiviral compounds. Future studies involving co-crystallography or advanced computational modeling will be instrumental in precisely defining the binding site and facilitating the rational design of next-generation arenavirus inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Innate Immune Response to Arenaviral Infection: A Focus on the Highly Pathogenic New World Hemorrhagic Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Development of ST-193 Hydrochloride Derivatives: A Technical Guide for Researchers
An In-depth Examination of a Potent Broad-Spectrum Arenavirus Entry Inhibitor
This technical guide provides a comprehensive overview of ST-193 hydrochloride, a potent and broad-spectrum inhibitor of arenavirus entry, and the development of its derivatives. This document is intended for researchers, scientists, and drug development professionals working in the fields of virology, medicinal chemistry, and pharmacology. It details the mechanism of action, synthesis, and biological evaluation of this promising class of antiviral compounds.
Introduction to this compound
This compound is a small molecule belonging to the benzimidazole class of compounds. It has demonstrated significant in vitro and in vivo efficacy against a range of arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, such as Lassa fever. The chemical structure of this compound is 4-isopropyl-N-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)methyl)benzenamine hydrochloride, with the CAS number 489416-12-8.
Mechanism of Action: Inhibition of Viral Entry
ST-193 and its derivatives act as arenavirus entry inhibitors. Their mechanism of action is centered on the viral envelope glycoprotein complex (GPC), which is crucial for viral attachment and fusion with the host cell membrane.
The arenavirus GPC is a trimer composed of three subunits: GP1, GP2, and the stable signal peptide (SSP). The GP1 subunit is responsible for binding to the host cell receptor, while the GP2 subunit mediates the pH-dependent fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.
ST-193 targets the GP2 subunit, specifically a region that includes the transmembrane domain and the C-terminal part of the ectodomain. By binding to this site, ST-193 and its analogs stabilize the pre-fusion conformation of the GPC. This stabilization prevents the conformational changes that are necessary for membrane fusion, which are normally triggered by the acidic environment of the endosome. Consequently, the viral and host cell membranes cannot merge, and the viral replication cycle is halted at the entry stage.[1][2]
Synthesis of this compound and Derivatives
While a specific, detailed synthesis protocol for this compound is not publicly available, a general and plausible synthetic route can be devised based on established methods for the synthesis of 1,2,5-trisubstituted benzimidazoles. The following represents a logical synthetic pathway.
A key synthetic strategy involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde.
Plausible Synthetic Route:
-
Synthesis of the o-phenylenediamine intermediate: This would likely start with a commercially available 4-nitroaniline derivative. The amino group can be protected, followed by N-alkylation with a 4-isopropylbenzyl halide. Subsequent reduction of the nitro group would yield the desired N-substituted o-phenylenediamine.
-
Synthesis of the benzimidazole core: The synthesized o-phenylenediamine can then be reacted with a 4-methoxybenzaldehyde in the presence of an oxidizing agent, such as sodium metabisulfite, to form the benzimidazole ring.
-
Final derivatization and salt formation: The resulting benzimidazole derivative can be isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Derivatives of ST-193 can be synthesized by modifying the substituents on the phenyl rings and the benzimidazole core. Structure-activity relationship (SAR) studies have shown that modifications to these positions can significantly impact the antiviral potency and spectrum of activity.[3]
Quantitative Data and Structure-Activity Relationship (SAR)
The antiviral activity of ST-193 and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays.
| Virus | ST-193 IC50 (nM) |
| Lassa (LASV) | 1.6 |
| Junin (JUNV) | 0.62 |
| Machupo (MACV) | 3.1 |
| Guanarito (GTOV) | 0.44 |
| Sabia (SABV) | 0.2 - 12 |
| Lymphocytic Choriomeningitis (LCMV) | >10,000 |
Data compiled from literature reports.[1]
Structure-Activity Relationship (SAR) Insights:
-
Benzimidazole Core: The benzimidazole scaffold is essential for activity.
-
N-1 Phenyl Group: The 4-methoxyphenyl group at the N-1 position of the benzimidazole is a key feature. Modifications to this ring can influence potency.
-
C-5 Linker and Phenyl Group: The nature of the linker at the C-5 position and the substitutions on the terminal phenyl ring are critical for broad-spectrum activity. The 4-isopropyl group on the terminal phenyl ring of ST-193 appears to be optimal for potent inhibition of a range of arenaviruses.
-
Other Heterocyclic Cores: Replacement of the benzimidazole core with other heterocycles has been explored to optimize the pharmacokinetic properties and potency of this class of inhibitors.[2][3]
Experimental Protocols
Arenavirus Pseudotype Entry Assay
This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level (BSL-2) environment. It utilizes a replication-defective viral core (e.g., from a lentivirus or retrovirus) pseudotyped with the arenavirus GPC. The viral core carries a reporter gene, such as luciferase or green fluorescent protein (GFP).
Methodology:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the viral core proteins, the reporter gene, and the desired arenavirus GPC.
-
Harvest and Titer: Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection. Determine the viral titer.
-
Infection of Target Cells: Seed target cells (e.g., Vero) in a 96-well plate.
-
Compound Treatment: Pre-incubate the target cells with serial dilutions of the test compounds (e.g., ST-193 derivatives) for 1-2 hours.
-
Infection: Infect the cells with a known amount of pseudovirus in the presence of the compound.
-
Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a gold-standard assay to quantify the infectivity of a virus and the neutralizing activity of compounds or antibodies in a BSL-4 environment for pathogenic arenaviruses.
Methodology:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates.
-
Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standard amount of infectious arenavirus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.
In Vivo Efficacy in Guinea Pig Model
The guinea pig model is a well-established system for evaluating the in vivo efficacy of anti-arenavirus compounds.
Methodology:
-
Animal Acclimatization: Acclimatize Hartley guinea pigs to the BSL-4 facility.
-
Infection: Challenge the animals with a lethal dose of the arenavirus (e.g., Lassa virus, Josiah strain) via intraperitoneal injection.
-
Treatment: Administer the test compound (e.g., this compound) at various doses and schedules (e.g., once or twice daily for 14 days) via an appropriate route (e.g., intraperitoneal or oral). Include a placebo-treated control group.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, fever, ruffled fur) and survival.
-
Viremia Measurement: Collect blood samples at specified time points and determine the viral load in the plasma or serum using a plaque assay or qRT-PCR.
-
Data Analysis: Compare the survival rates, clinical scores, and viral loads between the treated and control groups to assess the efficacy of the compound.
Conclusion
This compound and its derivatives represent a promising class of broad-spectrum arenavirus entry inhibitors. Their well-defined mechanism of action, targeting the viral glycoprotein complex, makes them attractive candidates for further development as therapeutics for arenavirus-induced hemorrhagic fevers. The data and protocols presented in this guide are intended to facilitate further research into the optimization and clinical translation of this important class of antiviral agents. Continued investigation into the structure-activity relationships of ST-193 derivatives will be crucial for developing next-generation compounds with improved potency, pharmacokinetic properties, and an even broader spectrum of activity.
References
Pharmacological Profile of ST-193 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for arenavirus-induced hemorrhagic fevers.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 489416-12-8 |
| Chemical Formula | C₂₄H₂₆ClN₃O |
| Molecular Weight | 407.94 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 193-196 °C |
| Solubility | Soluble in Methanol |
In Vitro Pharmacological Profile
This compound demonstrates potent inhibitory activity against a range of arenaviruses by preventing viral entry into host cells.
Antiviral Activity
The half-maximal inhibitory concentrations (IC₅₀) of this compound against various arenavirus pseudotypes are summarized in Table 2.
Table 2: In Vitro Antiviral Activity of this compound against Arenavirus Pseudotypes
| Virus | IC₅₀ (nM) |
| Guanarito | 0.44 |
| Junin | 0.62 |
| Lassa | 1.4 |
| Machupo | 3.1 |
| Sabiá | 0.2 - 12 |
Experimental Protocol: Pseudotyped Virus Entry Assay
This assay is designed to quantify the inhibition of arenavirus entry by this compound using a lentiviral pseudotyping system.
Objective: To determine the IC₅₀ of this compound against arenaviruses.
Materials:
-
HEK293T cells
-
Lentiviral vector encoding a reporter gene (e.g., luciferase or GFP)
-
Plasmids encoding the arenavirus glycoprotein (GP) of interest
-
Plasmids encoding lentiviral packaging proteins (e.g., Gag-Pol, Rev)
-
Transfection reagent (e.g., PEI)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent or flow cytometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral reporter vector, the arenavirus GP expression plasmid, and the packaging plasmids.
-
Incubate the cells for 48-72 hours to allow for the production of pseudotyped viral particles.
-
Harvest the supernatant containing the pseudoviruses and clarify by centrifugation.
-
-
Inhibition Assay:
-
Seed target cells (e.g., Vero E6) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudoviruses with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the target cells with the pseudovirus-drug mixture.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Measure the reporter gene expression (luciferase activity or GFP-positive cells).
-
Normalize the results to a no-drug control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
ST-193 Hydrochloride: A Technical Guide to its Prophylactic Potential Against Arenaviruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST-193 hydrochloride has emerged as a promising small-molecule inhibitor of arenavirus entry, demonstrating potent in vitro activity against a broad spectrum of pathogenic arenaviruses and significant protective efficacy in preclinical models of Lassa fever. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its mechanism of action, quantitative antiviral data, and the experimental methodologies used for its evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the prophylactic potential of ST-193 and related compounds against arenaviral hemorrhagic fevers.
Introduction
Arenaviruses are a family of enveloped RNA viruses, several of which can cause severe and often fatal hemorrhagic fevers in humans. Lassa virus (LASV), Junín virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabia virus (SABV) are among the most significant human pathogens in this family. The lack of broadly effective vaccines and the limitations of current antiviral therapies, such as ribavirin, underscore the urgent need for novel prophylactic and therapeutic agents. This compound, a benzimidazole derivative, has been identified as a potent and broad-spectrum inhibitor of arenavirus entry, representing a promising candidate for further development.
Mechanism of Action: Inhibition of Viral Entry
This compound functions as a direct-acting antiviral by inhibiting the entry of arenaviruses into host cells.[1] Its mechanism of action is targeted at the viral envelope glycoprotein (GPC) complex, which is essential for mediating the fusion of the viral and host cell membranes.
The arenavirus GPC is a trimeric complex composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2). Viral entry is a multi-step process that begins with the attachment of the GP1 subunit to a host cell receptor. Following receptor binding, the virus is internalized into an endosome. The acidic environment of the late endosome triggers a conformational change in the GPC, leading to the dissociation of GP1 and the activation of the GP2 subunit, which mediates the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm.
ST-193 specifically interferes with this pH-dependent membrane fusion process.[2][3] Evidence suggests that ST-193 stabilizes the pre-fusion conformation of the GPC complex, preventing the acid-induced conformational changes necessary for membrane fusion.[2] The sensitivity to ST-193 has been mapped to a region within the GP2 subunit, indicating a specific interaction with this component of the fusion machinery.[4] Notably, ST-193 does not appear to inhibit the initial attachment of the virus to the host cell.[4]
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against a wide range of arenaviruses in pseudotype entry assays and in assays using authentic viruses. The half-maximal inhibitory concentrations (IC50) are consistently in the low nanomolar range, highlighting the compound's high potency.
Table 1: In Vitro Inhibitory Activity of ST-193 Against Arenavirus Pseudotypes
| Virus Pseudotype | IC50 (nM) |
| Lassa (LASV) | 1.6 |
| Junín (JUNV) | 0.2 - 12 |
| Machupo (MACV) | 0.2 - 12 |
| Guanarito (GTOV) | 0.2 - 12 |
| Sabiá (SABV) | 0.2 - 12 |
Data compiled from Larson et al., 2008.[4]
Table 2: In Vitro Inhibitory Activity of ST-193 Against Authentic Arenaviruses
| Virus | IC50 (nM) |
| Guanarito (GTOV) | 0.44 |
| Junín (JUNV) | 0.62 |
| Lassa (LASV) | 1.4 |
| Machupo (MACV) | 3.1 |
Data from MedchemExpress.com.[5]
In Vivo Efficacy
The prophylactic potential of this compound has been evaluated in a lethal guinea pig model of Lassa fever. The study demonstrated a significant survival benefit and a reduction in viral load in treated animals.
Table 3: In Vivo Efficacy of ST-193 in a Guinea Pig Model of Lassa Fever
| Treatment Group | Dose (mg/kg/day) | Route | Duration (days) | Survival Rate (%) | Viremia Reduction (log) |
| ST-193 | 25 | Intraperitoneal | 14 | 62.5 | 2-3 |
| ST-193 | 80 | Intraperitoneal | 14 | 62.5 | 2-3 |
| Ribavirin | 25 | Intraperitoneal | 14 | 0 | Not Reported |
| Vehicle Control | N/A | Intraperitoneal | 14 | 0 | N/A |
Data from Cashman et al., 2011.[6]
Experimental Protocols
Arenavirus Pseudotype Entry Assay (General Overview)
This assay is a critical tool for the initial screening and characterization of arenavirus entry inhibitors in a lower biosafety level environment.
Methodology Outline:
-
Cell Culture: Maintain producer cells (e.g., HEK293T) and target cells in appropriate growth media.
-
Pseudovirus Production: Co-transfect producer cells with plasmids encoding the arenavirus GPC, a viral core (e.g., from HIV or MLV), and a reporter gene (e.g., luciferase or GFP).
-
Harvest and Titration: Collect the supernatant containing the pseudoviruses and determine the viral titer.
-
Inhibition Assay: Seed target cells in 96-well plates. Pre-incubate the cells with serial dilutions of this compound before adding the pseudovirus.
-
Readout: After 48-72 hours of incubation, measure the reporter gene expression. For luciferase, a luminometer is used to quantify the signal.
-
Data Analysis: Plot the reporter signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Cell Fusion Assay
This assay directly measures the ability of the arenavirus GPC to mediate membrane fusion in a controlled, cell-based system.
Methodology:
-
Effector Cell Preparation:
-
Transfect effector cells (e.g., Vero cells) with a plasmid expressing the arenavirus GPC.
-
Infect these cells with a vaccinia virus expressing T7 RNA polymerase.
-
-
Target Cell Preparation:
-
Infect target cells with a vaccinia virus containing a reporter gene (e.g., β-galactosidase) under the control of a T7 promoter.
-
-
Co-culture:
-
Mix the effector and target cells in a 1:1 ratio in a 96-well plate.
-
-
Fusion Induction:
-
Incubate the co-culture to allow for cell attachment.
-
To induce fusion, briefly expose the cells to a low pH buffer (e.g., pH 5.0).
-
Neutralize the acidic buffer with normal growth medium.
-
-
Reporter Gene Expression:
-
Incubate the cells for several hours to allow for the expression of the reporter gene in the fused cells (syncytia).
-
-
Quantification:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., using a chemiluminescent substrate for β-galactosidase).
-
-
Inhibition Assessment:
-
To test the effect of ST-193, the compound is added to the co-culture before the low-pH-induced fusion step.
-
In Vivo Efficacy Study in Guinea Pig Model of Lassa Fever
This preclinical model is crucial for evaluating the prophylactic potential of antiviral candidates in a relevant disease model.
Methodology:
-
Animal Model: Strain 13 guinea pigs are used as they are highly susceptible to Lassa virus infection and develop a disease that mimics human Lassa fever.[6]
-
Virus Strain: A lethal dose of a pathogenic Lassa virus strain (e.g., Josiah) is used for challenge.[6]
-
Treatment Groups: Animals are randomized into treatment groups:
-
ST-193 (e.g., 25 mg/kg and 80 mg/kg)
-
Positive control (e.g., Ribavirin)
-
Vehicle control
-
-
Drug Administration: this compound is administered via intraperitoneal injection, typically starting shortly before viral challenge and continuing daily for a specified period (e.g., 14 days).[6]
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, fever, morbidity) and survival.
-
Viremia Measurement: Blood samples are collected at various time points to quantify the viral load using methods such as plaque assays or qRT-PCR.
-
Endpoint: The primary endpoint is survival, with secondary endpoints including changes in viremia, body weight, and temperature.
Pharmacokinetics and Toxicology
Detailed public information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound is limited at the time of this writing. The available in vivo data indicates that the compound was well-tolerated in guinea pigs at doses up to 100 mg/kg/day for 14 days.[5] Further studies are required to fully characterize the pharmacokinetic and safety profile of this compound to support its clinical development.
Conclusion and Future Directions
This compound is a potent and broad-spectrum arenavirus entry inhibitor with demonstrated in vivo efficacy in a relevant animal model of Lassa fever. Its specific mechanism of action, targeting the viral fusion process, makes it an attractive candidate for prophylactic use. The quantitative data presented in this guide highlight its potential.
Future research should focus on:
-
Comprehensive pharmacokinetic and toxicology studies to establish a complete safety profile.
-
Evaluation of ST-193 efficacy in other animal models of arenavirus hemorrhagic fevers.
-
Investigation of the potential for resistance development and the mechanisms of escape.
-
Optimization of the formulation and delivery of ST-193 for potential human use.
The continued development of this compound and similar arenavirus entry inhibitors holds significant promise for addressing the unmet medical need for effective prophylactic agents against these high-consequence pathogens.
References
- 1. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-Cell Fusion Assay to Assess Arenavirus Envelope Glycoprotein Membrane-Fusion Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell-cell fusion assay to assess arenavirus envelope glycoprotein membrane-fusion activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ST-193 Hydrochloride In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 hydrochloride is a potent and broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2] Arenaviruses are enveloped RNA viruses, several of which can cause severe hemorrhagic fevers in humans, including Lassa, Junin, Machupo, Guanarito, and Sabiá viruses.[1] ST-193 has demonstrated significant promise as a potential therapeutic agent, exhibiting low nanomolar inhibitory concentrations against various pathogenic arenaviruses.[3] These application notes provide detailed protocols for evaluating the in vitro antiviral activity of this compound against arenaviruses using standard virological assays.
Mechanism of Action
This compound functions as an arenavirus entry inhibitor.[1] The entry of arenaviruses into host cells is a multi-step process initiated by the binding of the viral glycoprotein complex (GPC) to cell surface receptors, followed by endocytosis. Acidification within the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes and release of the viral ribonucleoprotein complex into the cytoplasm.
ST-193 specifically targets the pH-dependent membrane fusion step.[1] It is believed to interact with a region within the GP2 subunit of the viral glycoprotein complex. This interaction stabilizes the prefusion state of the GPC, preventing the conformational changes required for membrane fusion, thus effectively blocking viral entry into the host cell.[1]
Quantitative Data Summary
The antiviral activity of this compound is summarized by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral activity by 50%. The cytotoxicity of the compound is represented by the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Activity of this compound Against Various Arenaviruses
| Virus | EC50/IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Lassa virus (LASV) | 1.6[1] | Data not available | Data not available |
| Junin virus (JUNV) | 0.62[3] | Data not available | Data not available |
| Machupo virus (MACV) | 3.1[3] | Data not available | Data not available |
| Guanarito virus (GTOV) | 0.44[3] | Data not available | Data not available |
| Sabiá virus (SABV) | 0.2 - 12[1] | Data not available | Data not available |
Experimental Protocols
Two standard methods for determining the in vitro antiviral efficacy of this compound are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Arenavirus stock (e.g., Lassa virus, Junin virus)
-
This compound
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% solution for fixing)
Protocol:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Add the diluted this compound to the appropriate wells.
-
Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
Infect the wells (except for cell and toxicity controls) with the arenavirus at a pre-determined multiplicity of infection (MOI) that causes complete CPE in 3-5 days.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until approximately 100% CPE is observed in the virus control wells.
-
Staining:
-
Carefully remove the medium from the wells.
-
Fix the cells by adding 10% formalin and incubating for at least 30 minutes.
-
Wash the plates gently with PBS.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Quantify the cell viability by solubilizing the crystal violet stain with methanol or a similar solvent and measuring the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
The CC50 value is determined similarly from the compound toxicity control wells.
-
Plaque Reduction Assay
This assay is a more quantitative method that measures the reduction in the number of infectious virus particles (plaques) in the presence of the compound.
Materials:
-
Vero E6 cells
-
Complete cell culture medium
-
Arenavirus stock
-
This compound
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or methylcellulose)
-
Crystal Violet staining solution
-
PBS
-
Formalin
Protocol:
-
Cell Seeding: Seed Vero E6 cells into 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation:
-
Prepare serial dilutions of this compound.
-
In a separate tube, mix a known concentration of the arenavirus (to produce 50-100 plaques per well) with each dilution of the compound. Incubate this mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the virus-compound mixture to the wells.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
-
Overlay:
-
Gently remove the inoculum.
-
Add the overlay medium containing the corresponding concentration of this compound to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 4-7 days, or until plaques are visible.
-
Staining:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The IC50 value is the concentration of the compound that reduces the number of plaques by 50%. This is determined by plotting the percentage of plaque reduction against the log of the compound concentration.
-
Visualizations
Arenavirus Entry Pathway and ST-193 Inhibition
Caption: Arenavirus entry pathway and the inhibitory action of ST-193.
Experimental Workflow for CPE Inhibition Assay
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
References
Application Note: High-Throughput Screening of ST-193 Hydrochloride Using a Pseudovirus Neutralization Assay
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and the evaluation of therapeutic candidates against pathogenic viruses.
Introduction: ST-193 hydrochloride is a potent, small-molecule inhibitor with broad-spectrum activity against arenaviruses. It has demonstrated significant efficacy in inhibiting the entry of several hemorrhagic fever-causing arenaviruses, including Lassa, Junin, Machupo, and Guanarito, with IC50 values in the low nanomolar range[1]. The evaluation of such antiviral compounds requires robust, safe, and scalable assay systems. Pseudovirus neutralization assays (PVNAs) offer a powerful alternative to traditional plaque reduction assays that require high-containment Biosafety Level 4 (BSL-4) facilities for live arenaviruses. PVNAs utilize replication-incompetent viral particles, which incorporate the envelope glycoproteins of a pathogenic virus on the surface of a safe, common viral core (e.g., lentivirus), allowing the study of viral entry in a BSL-2 environment[2]. This application note provides a detailed protocol for using a luciferase-based PVNA to determine the inhibitory activity of this compound.
Mechanism of Action Overview: Arenaviruses, like Lassa virus (LASV), initiate infection by binding to cell surface receptors via their glycoprotein complex (GPC). This interaction triggers endocytosis, and following acidification of the endosome, fusion between the viral and host cell membranes occurs, releasing the viral ribonucleoprotein complex into the cytoplasm. ST-193 has been shown to be a potent inhibitor of this entry process[1]. While its precise molecular target is still under investigation, it is hypothesized to interfere with the GPC-mediated membrane fusion step. Antiviral drugs can target various stages of the viral life cycle, including attachment, entry, replication, and release[3][4].
Many viruses, upon entering a host cell, manipulate cellular metabolic pathways to support their replication. The Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of host cholesterol and fatty acid biosynthesis, is one such pathway often exploited by viruses to build new viral membranes.
Caption: SREBP pathway activation under low sterol conditions.
Experimental Protocols
The following protocols outline the production of pseudovirus, the neutralization assay workflow, and a parallel cytotoxicity assessment.
Caption: Step-by-step workflow for the pseudovirus neutralization assay.
Protocol 1: Pseudovirus Production
This protocol describes the generation of lentiviral particles pseudotyped with the Lassa virus glycoprotein (LASV GPC).
-
Cell Seeding: Day 1, seed HEK293T cells in 10-cm dishes at a density of 5 x 10^6 cells per dish to achieve 70-80% confluency on the day of transfection.
-
Transfection: On Day 2, co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine 2000) with the following plasmids:
-
An expression plasmid encoding the LASV Glycoprotein (GPC).
-
A lentiviral backbone plasmid expressing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).
-
A packaging plasmid (e.g., psPAX2).
-
-
Incubation: Incubate cells for 4-6 hours at 37°C, then replace the transfection medium with fresh culture medium.
-
Harvest: At 48 and 72 hours post-transfection, harvest the supernatant containing the pseudovirus particles.
-
Processing: Centrifuge the supernatant to pellet cell debris, filter through a 0.45 µm filter, and store aliquots at -80°C.
Protocol 2: Pseudovirus Neutralization Assay
-
Cell Seeding: Seed target cells (e.g., Vero or A549) in a white, flat-bottom 96-well plate at 2 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include "virus control" (no compound) and "cell control" (no virus) wells.
-
Neutralization Reaction: In a separate plate, mix 50 µL of each compound dilution with 50 µL of diluted pseudovirus stock (pre-titrated to yield a high signal-to-background ratio). Incubate for 1 hour at 37°C[5].
-
Infection: Transfer 100 µL of the pseudovirus-compound mixture to the corresponding wells of the plate containing target cells.
-
Incubation: Incubate the plates for 48 hours at 37°C[5].
-
Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Luciferase Assay System) according to the manufacturer's instructions. Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the relative light unit (RLU) values. The average RLU from "virus control" wells represents 0% inhibition, and the average from "cell control" wells represents 100% inhibition.
-
Calculate the percentage of neutralization for each ST-193 concentration.
-
Plot the percentage of neutralization against the log concentration of ST-193 and fit the data using a four-parameter logistic regression model to determine the 50% inhibitory concentration (IC50).
-
Protocol 3: Cytotoxicity Assay
To ensure that the observed reduction in viral signal is due to specific antiviral activity and not cell death, a parallel cytotoxicity assay should be performed[6].
-
Cell Seeding: Seed target cells in a clear, flat-bottom 96-well plate as described in Protocol 2.
-
Compound Addition: Add the same serial dilutions of this compound to the cells. Include "untreated cell" controls.
-
Incubation: Incubate for 48 hours at 37°C.
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation and Analysis
Quantitative data should be organized to clearly present the compound's potency and safety profile.
Table 1: Antiviral Activity of this compound against Arenavirus Pseudotypes
This table summarizes the 50% inhibitory concentration (IC50) of ST-193 HCl against pseudoviruses bearing the glycoproteins of different arenaviruses.
| Pseudovirus (Glycoprotein) | IC50 (nM)[1] |
| Lassa Virus (LASV) | 1.6 |
| Junin Virus (JUNV) | 0.62 |
| Machupo Virus (MACV) | 3.1 |
| Guanarito Virus (GTOV) | 0.44 |
| Lymphocytic Choriomeningitis Virus (LCMV) | >10,000 |
| Vesicular Stomatitis Virus (VSV) | >10,000 |
Table 2: Cytotoxicity and Selectivity Index of this compound
The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of a drug candidate. It is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile.
| Cell Line | CC50 (µM) | IC50 (nM, LASV) | Selectivity Index (SI = CC50/IC50) |
| Vero | >50 | 1.6 | >31,250 |
| A549 | >50 | 2.1 | >23,800 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for ST-193 Hydrochloride Testing in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 hydrochloride is a potent and broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2][3][4][5] It has demonstrated significant antiviral activity against several pathogenic arenaviruses, including Lassa (LASV), Junin (JUNV), Machupo (MACV), Guanarito (GTOV), and Sabia (SABV) viruses.[1][3][4][5] These viruses are causative agents of severe hemorrhagic fevers in humans, for which effective therapeutic options are limited.[1][6] ST-193 acts by targeting the viral envelope glycoprotein (GP) complex, specifically the GP2 subunit, to inhibit the pH-dependent membrane fusion step required for viral entry into host cells.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound using established cell culture models.
Mechanism of Action
ST-193 is an entry inhibitor that specifically targets the arenavirus glycoprotein complex.[1][2][3] The primary mechanism of action is the inhibition of the pH-dependent membrane fusion process that is essential for the release of the viral ribonucleoprotein complex into the cytoplasm of the host cell.[2][3] Sensitivity to ST-193 has been mapped to a region within the GP2 subunit, which includes the transmembrane domain.[1][3] It is believed that ST-193 stabilizes the prefusion conformation of the GP complex, preventing the conformational changes required for fusion with the endosomal membrane.[3]
Below is a diagram illustrating the proposed mechanism of action of ST-193.
Caption: Arenavirus entry pathway and the inhibitory action of ST-193.
Recommended Cell Culture Models
The primary in vitro models for testing ST-193 efficacy utilize lentiviral pseudotypes expressing arenavirus glycoproteins. This system offers a safe and reproducible method for studying viral entry under BSL-2 conditions.[1] For studies with live viruses, appropriate BSL-4 facilities are mandatory.
Commonly Used Cell Lines:
-
HEK-293T: Human embryonic kidney cells are highly transfectable and are the standard for producing lentiviral pseudotypes.[4][7] They are also used as target cells in pseudovirus infection assays.
-
Vero: African green monkey kidney cells are susceptible to a wide range of viruses, including Lassa virus, and are often used in plaque reduction assays.[7]
-
Huh-7: Human hepatoma cells.[7]
-
A549: Human lung adenocarcinoma cells.[8]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentrations (IC50) of ST-193 against various arenavirus pseudotypes.
| Virus (Pseudotype) | IC50 (nM) | Cell Line | Assay Type |
| Lassa (LASV) | 1.6 | HEK-293T | Pseudovirus Neutralization |
| Junin (JUNV) | 0.2 - 12 | HEK-293T | Pseudovirus Neutralization |
| Machupo (MACV) | 0.2 - 12 | HEK-293T | Pseudovirus Neutralization |
| Guanarito (GTOV) | 0.2 - 12 | HEK-293T | Pseudovirus Neutralization |
| Sabia (SABV) | 0.2 - 12 | HEK-293T | Pseudovirus Neutralization |
| Tacaribe (TCRV) | Potent Inhibition | HEK-293T | Pseudovirus Neutralization |
Data sourced from Larson et al., 2008 and other referenced publications.[1]
Experimental Protocols
Arenavirus Pseudovirus Production and Titration
This protocol describes the generation of lentiviral particles pseudotyped with arenavirus glycoproteins.
Materials:
-
HEK-293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral vector with a reporter gene (e.g., pWPI-Luciferase)
-
Expression plasmid for the desired arenavirus glycoprotein (e.g., LASV-GP)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM
-
0.45 µm filter
Protocol:
-
Cell Seeding: The day before transfection, seed HEK-293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the packaging plasmid, reporter vector, and glycoprotein expression plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent. Incubate at room temperature for 20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK-293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvesting Pseudovirus: At 48 and 72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviral particles.
-
Clarification and Filtration: Centrifuge the supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm filter.
-
Storage: Aliquot the pseudovirus and store at -80°C.
Titration: The infectious titer of the pseudovirus stock should be determined by infecting target cells (e.g., HEK-293T) with serial dilutions of the virus and measuring the reporter gene expression (e.g., luciferase activity) at 48-72 hours post-infection.
Pseudovirus Neutralization Assay
This assay is used to determine the IC50 of this compound.
Materials:
-
HEK-293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Arenavirus pseudovirus stock
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will result in 90-100% confluency on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Include a "no drug" control (vehicle only, e.g., DMSO) and a "no virus" control.
-
Virus-Compound Incubation: In a separate plate, mix equal volumes of the diluted compound and the pseudovirus. Incubate at 37°C for 1 hour.
-
Infection: Remove the medium from the seeded HEK-293T cells and add the virus-compound mixture.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
Luciferase Assay:
-
Remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the "no drug" control (100% infection).
-
Plot the percentage of infection against the log concentration of ST-193.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the pseudovirus neutralization assay.
Conclusion
The cell culture models and protocols described provide a robust framework for the preclinical evaluation of this compound. The use of arenavirus pseudotypes offers a safe and efficient method for determining the antiviral potency and mechanism of action of this promising entry inhibitor. These in vitro studies are a critical step in the drug development pipeline for novel arenavirus therapeutics.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches in anti-arenaviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Lassa Virus Cell Entry and Neutralization with Lassa Virus Pseudoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Arenavirus Entry and Replication by the Cell-Intrinsic Restriction Factor ZMPSTE24 Is Enhanced by IFITM Antiviral Activity [frontiersin.org]
Application Notes and Protocols: ST-193 Hydrochloride in a Guinea Pig Model of Lassa Fever
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lassa virus (LASV), a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa.[1][2] The lack of FDA-approved vaccines and limited therapeutic options underscores the urgent need for effective antiviral treatments.[1][2] ST-193 hydrochloride is a small-molecule inhibitor that has shown potent in vitro activity against arenaviruses by inhibiting viral entry.[1][3] This document provides detailed application notes and protocols for the evaluation of this compound in the well-established guinea pig model of Lassa fever, based on published efficacy studies.
Data Presentation
Table 1: Survival Outcomes in Lassa Virus-Infected Guinea Pigs
| Treatment Group | Dose (mg/kg) | Route | Number of Animals (n) | Survival Rate (%) | Reference |
| ST-193 HCl | 25 | i.p. | 8 | 62.5 | [1][2] |
| ST-193 HCl | 80 | i.p. | 8 | 62.5 | [1][2] |
| Ribavirin | 25 | i.p. | 8 | 0 | [1][2] |
| Vehicle Control | - | i.p. | 7 | 0 | [1][2] |
Table 2: Viremia in Lassa Virus-Infected Guinea Pigs at Day 14 Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Viremia (pfu/mL) | Log Reduction vs. Vehicle | Reference |
| ST-193 HCl (combined) | 25 & 80 | 4 x 10² | 2-3 log | [1] |
| Ribavirin | 25 | 3.5 x 10⁴ | Not specified | [1] |
| Vehicle Control | - | 2 x 10⁵ | - | [1] |
Table 3: Clinical Observations in Lassa Virus-Infected Guinea Pigs
| Treatment Group | Key Clinical Observations | Reference |
| ST-193 HCl | - Fewer signs of disease compared to controls.- Elevated body temperatures by day 9, returning to normal by day 19 in most survivors.- Initial weight loss, stabilizing by day 14, with subsequent weight gain in survivors. | [1][2] |
| Ribavirin | - Severe disease signs.- Elevated body temperatures starting day 9.- Steady weight loss until moribund. | [1] |
| Vehicle Control | - Severe disease, moribund between days 10 and 15.- Elevated body temperatures starting day 9.- Steady weight loss until moribund. | [1][2] |
Experimental Protocols
Animal Model and Virus Strain
-
Animal Model: In-bred strain 13 guinea pigs are utilized as they are uniformly susceptible to lethal Lassa virus infection.[1][4][5]
Experimental Workflow
References
- 1. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenesis of Lassa virus infection in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Lassa Fever - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ST-193 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of ST-193, a potent small-molecule inhibitor of arenavirus entry, in a relevant animal model of Lassa fever. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in the design and execution of their own in vivo experiments.
Compound Information
-
Compound Name: ST-193
-
Mechanism of Action: ST-193 is an arenavirus entry inhibitor. It functions by binding to the viral glycoprotein complex (GPC) and stabilizing its prefusion state. This action prevents the pH-dependent conformational changes necessary for membrane fusion within the endosome, thereby blocking viral entry into the host cell. The likely molecular target is the interface between the stable signal peptide (SSP) and the G2 fusion subunit.[1][2][3][4][5]
-
Therapeutic Potential: Investigated as a potential antiviral agent for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.
Animal Model
The primary animal model described for the in vivo efficacy testing of ST-193 is the Strain 13 guinea pig model of Lassa fever. This model is well-established and recapitulates key aspects of human Lassa virus infection, including high viremia and mortality.[6]
Dosing and Administration
a. Dosing Regimen:
In a pivotal study, ST-193 was administered at two dose levels: 25 mg/kg and 80 mg/kg .[4][6]
b. Route of Administration:
The recommended route of administration for ST-193 in this model is intraperitoneal (i.p.) injection .[4][6]
c. Dosing Frequency and Duration:
Treatment was administered once daily for a total of 14 consecutive days .[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of ST-193 in the guinea pig model of Lassa fever.
Table 1: Dosing and Administration Parameters for ST-193 in Guinea Pigs
| Parameter | Details | Reference |
| Animal Model | Strain 13 Guinea Pig | [6] |
| Compound | ST-193 | [6] |
| Dose Levels | 25 mg/kg and 80 mg/kg | [4][6] |
| Route of Administration | Intraperitoneal (i.p.) | [4][6] |
| Dosing Frequency | Once daily | [6] |
| Treatment Duration | 14 days | [6] |
| Vehicle | 32% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | [6] |
| Comparator | Ribavirin (25 mg/kg, i.p., once daily) | [6] |
Table 2: Efficacy of ST-193 in the Lassa Fever Guinea Pig Model
| Outcome Measure | Vehicle Control | Ribavirin (25 mg/kg) | ST-193 (25 mg/kg) | ST-193 (80 mg/kg) | Reference |
| Survival Rate | 0% | 0% | 62.5% | 62.5% | [6][7][8] |
| Viremia Reduction | N/A | - | 2-3 log reduction | 2-3 log reduction | [4][6] |
Table 3: Pharmacokinetic Parameters of ST-193 in Guinea Pigs (Single i.p. Dose)
| Dose | Time Point (hours) | Mean Plasma Concentration (µg/mL) | Reference |
| 25 mg/kg | 0.5 | ~1.5 | [6] |
| 1 | ~2.0 | [6] | |
| 2 | ~1.8 | [6] | |
| 4 | ~1.2 | [6] | |
| 8 | ~0.5 | [6] | |
| 24 | <0.1 | [6] | |
| 100 mg/kg | 0.5 | ~6.0 | [6] |
| 1 | ~7.5 | [6] | |
| 2 | ~7.0 | [6] | |
| 4 | ~4.5 | [6] | |
| 8 | ~2.0 | [6] | |
| 24 | ~0.2 | [6] |
Note: The 100 mg/kg dose was used for pharmacokinetic studies but not in the efficacy study described.
Experimental Protocols
Protocol 1: Preparation of ST-193 Dosing Solution
Objective: To prepare a sterile solution of ST-193 for intraperitoneal administration in guinea pigs.
Materials:
-
ST-193 powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of HP-β-CD to make a 32% (w/v) solution in WFI. For example, to prepare 10 mL of vehicle, dissolve 3.2 g of HP-β-CD in a final volume of 10 mL of WFI.
-
Stir the solution at room temperature until the HP-β-CD is completely dissolved. The solution should be clear.
-
-
Prepare the ST-193 Solution:
-
Weigh the appropriate amount of ST-193 to achieve the desired final concentration (e.g., 12.5 mg/mL for the 25 mg/kg and 80 mg/kg doses, assuming a specific injection volume).
-
Slowly add the ST-193 powder to the 32% HP-β-CD vehicle while stirring.
-
Continue stirring at room temperature until the ST-193 is fully dissolved. This may take some time. Gentle warming may be explored if solubility is an issue, but stability at higher temperatures should be confirmed.
-
-
Sterilization:
-
Sterile-filter the final ST-193 solution through a 0.22 µm filter into a sterile vial.
-
-
Storage:
-
Store the dosing solution at an appropriate temperature (e.g., 2-8°C) and protect it from light. The stability of the solution under storage conditions should be determined.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Guinea Pigs
Objective: To administer ST-193 solution to guinea pigs via the intraperitoneal route.
Materials:
-
Prepared ST-193 dosing solution
-
Sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (e.g., 23-25 gauge)
-
70% ethanol or other suitable antiseptic
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Properly restrain the guinea pig to expose the abdomen. One common method is to hold the animal with its back against your forearm and your hand supporting its hindquarters, tilting the head downwards. This allows the abdominal organs to shift cranially.
-
-
Site Preparation:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
-
Injection:
-
Draw the calculated volume of the ST-193 solution into a sterile syringe.
-
Insert the needle at a 15-30 degree angle into the prepared injection site.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Monitoring of Lassa Virus-Infected Guinea Pigs
Objective: To assess the clinical condition of guinea pigs following Lassa virus infection and ST-193 treatment.
Procedure:
-
Daily Observations:
-
Observe each animal at least once daily for clinical signs of illness. These may include:
-
Ruffled fur
-
Lethargy or reduced activity
-
Hunched posture
-
Loss of appetite (anorexia)
-
Weight loss
-
Fever
-
-
-
Body Weight:
-
Record the body weight of each animal daily.
-
-
Body Temperature:
-
Measure and record the rectal temperature of each animal daily.
-
-
Clinical Scoring:
-
A clinical scoring system can be developed to quantify the severity of the disease. An example is provided below (this is a general example and should be adapted based on specific experimental observations):
-
0 = Normal, no signs of illness
-
1 = Slightly ruffled fur
-
2 = Ruffled fur, slightly reduced activity
-
3 = Ruffled fur, hunched posture, moderate lethargy
-
4 = Moribund, unresponsive
-
-
-
Euthanasia Criteria:
-
Establish clear humane endpoints for euthanasia. This may include a certain percentage of weight loss, a specific clinical score, or the presentation of severe, irreversible signs of disease.
-
Protocol 4: Determination of Viral Titer by Plaque Assay
Objective: To quantify the amount of infectious Lassa virus in serum samples from treated and control animals.
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
Cell culture medium (e.g., MEM with fetal bovine serum)
-
Serum samples from guinea pigs
-
Sterile 6-well plates
-
Primary overlay (e.g., containing agarose or methylcellulose)
-
Secondary overlay (e.g., with neutral red stain)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
-
Sample Dilution:
-
Prepare serial 10-fold dilutions of the serum samples in cell culture medium.
-
-
Infection:
-
Remove the medium from the cell monolayers and inoculate with the diluted serum samples.
-
Incubate for a set period (e.g., 1 hour) to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum and add the primary overlay to immobilize the virus particles.
-
Incubate the plates for several days (e.g., 4-5 days) to allow for plaque formation.
-
-
Staining and Counting:
-
Add the secondary overlay containing a vital stain like neutral red.
-
After a further incubation period, count the number of plaques (zones of cell death).
-
-
Titer Calculation:
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) based on the dilution factor and the number of plaques counted.
-
Visualizations
Arenavirus Entry and Inhibition by ST-193
Caption: Mechanism of Arenavirus Entry and Inhibition by ST-193.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for ST-193 In Vivo Efficacy Study in Guinea Pigs.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curious Case of Arenavirus Entry, and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ST-193 hydrochloride solubility and solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. It functions as a viral entry inhibitor, targeting the arenavirus glycoprotein complex (GPC) and preventing the fusion of the viral and host cell membranes, a critical step in the viral lifecycle. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro antiviral assays.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. Its solubility in common laboratory solvents is a critical factor for the design and reproducibility of both in vitro and in vivo experiments.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 | A stock solution of 25 mg/mL in DMSO can be readily prepared. The maximum solubility may be higher. |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | A 10 mg/mL solution can be prepared in 32% (w/v) HP-β-CD for in vivo applications.[1] |
| Water | Insoluble | |
| Ethanol | Sparingly Soluble |
Solution Preparation Protocols
Proper preparation of this compound solutions is essential for accurate and reproducible experimental results. Below are protocols for preparing stock solutions and working solutions for both in vitro and in vivo studies.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL. For example, to prepare 1 mL of a 25 mg/mL stock solution, add 1 mL of DMSO to 25 mg of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in cell-based antiviral assays.
Materials:
-
25 mg/mL this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 25 mg/mL this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.5%).
-
For example, to prepare a 100 µM working solution from a 25 mg/mL stock (assuming a molecular weight of approximately 400 g/mol for calculation purposes, resulting in a stock concentration of ~62.5 mM), a 1:625 dilution is required.
-
Prepare a range of concentrations to determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Formulation for In Vivo Studies (with PEG300 and Tween-80)
This protocol provides a method for formulating this compound for administration in animal models.[1]
Materials:
-
25 mg/mL this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare a 1 mL working solution, start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final ST-193 concentration of 2.5 mg/mL.[1]
Mechanism of Action: Arenavirus Entry Inhibition
ST-193 targets the arenavirus glycoprotein complex (GPC), which is essential for viral entry into host cells. The GPC is a trimer composed of three subunits: GP1, GP2, and the stable signal peptide (SSP). The GP1 subunit is responsible for binding to the host cell receptor, while the GP2 subunit mediates the fusion of the viral and endosomal membranes.
The entry process is pH-dependent. After the virus is taken up into an endosome, the acidic environment triggers a conformational change in the GPC, leading to membrane fusion. ST-193 is believed to bind to the GPC and stabilize its prefusion conformation, thereby preventing the pH-induced changes necessary for fusion and subsequent viral entry.
Caption: Mechanism of ST-193 as an arenavirus entry inhibitor.
Experimental Workflow: Plaque Reduction Neutralization Assay
The plaque reduction neutralization assay (PRNA) is a standard method to quantify the in vitro antiviral activity of a compound. The assay measures the reduction in the formation of viral plaques in a cell monolayer in the presence of the inhibitor.
Caption: Workflow for a plaque reduction neutralization assay.
Protocol 4: Plaque Reduction Neutralization Assay (PRNA)
Materials:
-
Confluent cell monolayers permissive to arenavirus infection (e.g., Vero cells) in 6-well or 12-well plates
-
Arenavirus stock of known titer
-
Serial dilutions of this compound in cell culture medium
-
Cell culture medium
-
Overlay medium (e.g., 1% methylcellulose or 0.6% agarose in 2x MEM)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero cells (or other appropriate cell line) in multi-well plates and grow until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a "no drug" control (vehicle control).
-
Virus Dilution: Dilute the arenavirus stock in cell culture medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells.
-
Overlay: Add an equal volume of the overlay medium to each well and gently mix. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for the appropriate time for plaque formation (this can range from 4 to 7 days depending on the virus).
-
Fixation and Staining:
-
After the incubation period, fix the cells with a 10% formalin solution.
-
Remove the fixative and stain the cell monolayers with a crystal violet solution. The stain will color the living cells, while the areas of cell death (plaques) will remain clear.
-
Gently wash the wells with water and allow the plates to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work with arenaviruses must be conducted in a BSL-4 facility by trained personnel.
References
Application Notes and Protocols for In Vivo Imaging of ST-193 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 hydrochloride is a potent, broad-spectrum inhibitor of arenaviruses, demonstrating low nanomolar efficacy against hemorrhagic fever viruses such as Lassa, Junin, Machupo, and Guanarito in vitro.[1][2] Its mechanism of action is understood to be the inhibition of viral entry into host cells. While preclinical studies have shown its potential in reducing viremia and increasing survival in animal models, the in vivo biodistribution, target engagement, and real-time efficacy of this compound have not been extensively characterized using advanced imaging techniques.[1] This document provides detailed, albeit hypothetical, application notes and protocols for the in vivo imaging of this compound activity, designed to guide researchers in assessing its pharmacokinetic and pharmacodynamic properties in preclinical settings.
The following protocols are based on established in vivo imaging methodologies for antiviral agents and have been adapted for the specific investigation of this compound.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the in vivo imaging protocols described in this document.
Table 1: Hypothetical Biodistribution of [¹⁸F]-ST-193 in an Arenavirus-Infected Rodent Model as Determined by PET Imaging
| Organ/Tissue | Standardized Uptake Value (SUV) at 1h Post-Injection | Standardized Uptake Value (SUV) at 4h Post-Injection |
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Liver | 5.2 ± 0.8 | 3.1 ± 0.5 |
| Spleen | 4.8 ± 0.7 | 2.9 ± 0.4 |
| Lungs | 3.5 ± 0.6 | 1.8 ± 0.3 |
| Kidneys | 2.1 ± 0.4 | 1.0 ± 0.2 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.03 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Tumor (infected site) | 6.5 ± 1.1 | 4.2 ± 0.7 |
Table 2: Hypothetical Efficacy of this compound on Arenavirus Replication in a Bioluminescent Reporter Virus-Infected Rodent Model
| Treatment Group | Total Bioluminescent Flux (photons/sec) - Day 3 Post-Infection | Total Bioluminescent Flux (photons/sec) - Day 7 Post-Infection |
| Vehicle Control | 1.2 x 10⁸ ± 0.3 x 10⁸ | 5.8 x 10⁸ ± 1.2 x 10⁸ |
| ST-193 (10 mg/kg) | 8.5 x 10⁷ ± 0.2 x 10⁷ | 2.1 x 10⁸ ± 0.5 x 10⁸ |
| ST-193 (25 mg/kg) | 4.1 x 10⁷ ± 0.1 x 10⁷ | 0.9 x 10⁸ ± 0.2 x 10⁸ |
| ST-193 (50 mg/kg) | 1.5 x 10⁷ ± 0.05 x 10⁷ | 0.2 x 10⁸ ± 0.08 x 10⁸ |
Signaling Pathway and Mechanism of Action
This compound is known to inhibit the entry of arenaviruses into host cells. The proposed mechanism involves the interaction of ST-193 with the viral glycoprotein complex (GPC), preventing the pH-dependent membrane fusion in the endosome.
Caption: Proposed mechanism of this compound inhibition of arenavirus entry.
Experimental Protocols
Protocol 1: In Vivo Biodistribution of this compound using Positron Emission Tomography (PET)
This protocol outlines a hypothetical procedure to radiolabel this compound and assess its biodistribution in an arenavirus-infected animal model using PET imaging.
Workflow Diagram:
Caption: Workflow for PET imaging of [¹⁸F]-ST-193 biodistribution.
Methodology:
-
Radiolabeling of this compound:
-
Synthesize a suitable precursor of ST-193 for fluorination. The chemical structure of this compound (C₂₄H₂₅N₃O·HCl) contains aromatic rings that could potentially be modified for radiolabeling.
-
Perform nucleophilic substitution with [¹⁸F]fluoride on the precursor to yield [¹⁸F]-ST-193.
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
Conduct quality control to determine radiochemical purity, specific activity, and stability.
-
-
Animal Model:
-
Use a suitable small animal model, such as IFNAR-/- mice, which are susceptible to arenavirus infection.
-
Infect animals with a pathogenic arenavirus strain under appropriate biosafety level conditions.
-
Monitor animals for signs of infection.
-
-
PET/CT Imaging:
-
Administer a bolus intravenous injection of [¹⁸F]-ST-193 (typically 5-10 MBq) to anesthetized, infected animals.
-
Perform a dynamic PET scan for 60-120 minutes, followed by a CT scan for anatomical reference.
-
Acquire static images at later time points (e.g., 4 hours) to assess drug clearance.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT images.
-
Draw regions of interest (ROIs) over major organs and infected tissues.
-
Calculate the Standardized Uptake Value (SUV) for each ROI to quantify drug distribution.
-
Perform pharmacokinetic modeling of the time-activity curves to determine key parameters.
-
Protocol 2: In Vivo Efficacy of this compound using Bioluminescence Imaging (BLI)
This protocol describes a hypothetical study to evaluate the antiviral efficacy of this compound in real-time using an arenavirus engineered to express a luciferase reporter gene.
Workflow Diagram:
Caption: Workflow for BLI-based efficacy testing of ST-193.
Methodology:
-
Reporter Virus and Animal Model:
-
Generate a recombinant arenavirus (e.g., a biosafety level 2 model like LCMV, or a pathogenic strain under appropriate containment) that expresses a luciferase gene (e.g., Firefly luciferase).
-
Infect susceptible mice (e.g., IFNAR-/-) with the reporter virus.
-
-
Treatment Regimen:
-
Randomize infected animals into different treatment groups: vehicle control and various doses of this compound (e.g., 10, 25, 50 mg/kg).
-
Administer treatment daily via an appropriate route (e.g., intraperitoneal injection).
-
-
Bioluminescence Imaging:
-
At specified time points post-infection (e.g., days 1, 3, 5, 7), anesthetize the animals.
-
Administer the luciferin substrate (e.g., D-luciferin) via intraperitoneal injection.
-
Acquire bioluminescent images using an in vivo imaging system (IVIS) or similar device.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the areas of bioluminescent signal.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Compare the bioluminescent signal between treatment groups and the vehicle control at each time point to determine the reduction in viral replication.
-
Perform statistical analysis to assess the significance of the observed antiviral effects.
-
Disclaimer: These protocols are provided as a hypothetical guide for research purposes. The handling of arenaviruses requires appropriate biosafety containment and adherence to institutional and national regulations. The radiolabeling and use of radioisotopes must be performed in licensed facilities by trained personnel.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of small-molecule inhibitors targeting arenaviruses, with a particular focus on entry inhibitors like ST-193. Arenaviruses, including Lassa virus (LASV) and Junin virus (JUNV), are causative agents of severe hemorrhagic fevers, posing a significant threat to public health. The development of effective antiviral therapeutics is, therefore, a global priority.
Introduction to Arenavirus Entry and Inhibition
Arenavirus entry into host cells is a multi-step process initiated by the binding of the viral glycoprotein complex (GPC) to cell surface receptors. The GPC is a trimer of subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[1][2] Upon receptor binding, the virus is internalized into endosomes. The acidic environment of the late endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm.[2][3] This entry process, particularly the pH-dependent fusion step, is a prime target for antiviral intervention.
ST-193 is a potent, broad-spectrum arenavirus entry inhibitor identified through HTS.[2][4][5] It is a benzimidazole derivative that targets the GPC, specifically the interface between GP2 and the SSP.[3][5] ST-193 is thought to stabilize the pre-fusion conformation of the GPC, thereby preventing the low-pH-induced conformational changes necessary for membrane fusion.[3][5]
High-Throughput Screening Strategies for Arenavirus Inhibitors
Several HTS assays have been developed to identify novel arenavirus inhibitors. These assays are designed to be robust, scalable, and suitable for screening large compound libraries. Key methodologies include:
-
Pseudovirus-Based Entry Assays: These assays utilize replication-defective viral vectors, such as lentiviruses or retroviruses, that are "pseudotyped" with the arenavirus GPC.[1][4] The pseudovirus core carries a reporter gene, such as luciferase or green fluorescent protein (GFP). Inhibition of viral entry is measured by a decrease in reporter gene expression. This system allows for the study of arenavirus entry in a biosafety level 2 (BSL-2) environment.[1]
-
Minigenome Rescue Systems: These systems recapitulate the entire arenavirus life cycle, including entry, replication, and transcription, in a BSL-2 setting.[1][6] Cells are transfected with plasmids expressing the viral proteins necessary for replication and a "minigenome" containing a reporter gene flanked by viral packaging signals. The rescue of the minigenome and subsequent reporter expression are dependent on a productive viral life cycle, allowing for the identification of inhibitors targeting various stages.[1]
-
Cell-Cell Fusion Assays: This assay specifically investigates the membrane fusion step of viral entry.[3] One population of cells is engineered to express the arenavirus GPC, while another population of target cells expresses a reporter gene under the control of a promoter that is activated upon cell fusion. A low-pH pulse is used to trigger GPC-mediated fusion, and inhibition is measured by a reduction in reporter activity.[3]
-
Virus-Induced Cytopathic Effect (CPE)-Based Assays: This method involves infecting cells with live arenavirus (often a non-pathogenic strain) and screening for compounds that prevent virus-induced cell death.[7] While effective, this approach often requires higher biosafety levels.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of ST-193 and other selected arenavirus inhibitors against various arenaviruses.
| Compound | Virus | Assay Type | IC50 | Reference |
| ST-193 | Lassa Virus (LASV) pseudotype | Pseudovirus Entry | 1.6 nM | [4][8] |
| Junin Virus (JUNV) pseudotype | Pseudovirus Entry | 0.62 nM | [8][9] | |
| Machupo Virus (MACV) pseudotype | Pseudovirus Entry | 3.1 nM | [8][9] | |
| Guanarito Virus (GTOV) pseudotype | Pseudovirus Entry | 0.44 nM | [8][9] | |
| Sabia Virus (SABV) pseudotype | Pseudovirus Entry | 0.2 - 12 nM | [2][4][5] | |
| Lassa Virus (LASV) | Cell-Cell Fusion | <50 nM | [4] | |
| Junin Virus (JUNV) | Cell-Cell Fusion | 0.7 µM | [4] | |
| ST-294 | Junin Virus (JUNV) | Cell-Cell Fusion | 4 µM | [3] |
| Arbidol | Lassa Virus (LASV) | Infectious Virus | 8.4 µM | [10] |
| Junin Virus (JUNV) pseudotype | Pseudovirus Entry | ~5 µM | [10] | |
| Amodiaquine | Lassa Virus (LASV) | Infectious Virus | 4.5 µM | [10] |
| Aripiprazole | Lassa Virus (LASV) | Infectious Virus | 5.4 µM | [10] |
| Sertraline | Lassa Virus (LASV) | Infectious Virus | 3.7 µM | [10] |
| Niclosamide | Lassa Virus (LASV) | Infectious Virus | <0.2 µM | [10] |
Experimental Protocols
Protocol 1: Pseudovirus-Based Arenavirus Entry Assay
This protocol describes a high-throughput screening assay to identify inhibitors of arenavirus entry using a lentiviral pseudotyping system.
Materials:
-
HEK293T cells
-
Target cells (e.g., A549 or Vero cells)
-
Lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Expression plasmid for the arenavirus GPC of interest
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Compound library
-
Luciferase assay reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral backbone, packaging plasmid, and arenavirus GPC expression plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filtration.
-
Titer the pseudovirus stock.
-
-
HTS Assay:
-
Seed target cells in 96-well or 384-well plates and incubate overnight.
-
Add compounds from the library to the cells at the desired final concentration.
-
Incubate for 1 hour at 37°C.
-
Add the arenavirus pseudovirus to the wells.
-
Incubate for 48-72 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to DMSO-treated controls.
-
Determine the IC50 values for hit compounds by performing dose-response experiments.
-
Assess cytotoxicity of hit compounds in parallel using a cell viability assay.
-
Protocol 2: Arenavirus Minigenome Rescue Assay
This protocol outlines a high-throughput screening assay based on a Junin virus minigenome rescue system.[1][11]
Materials:
-
HEK293T cells
-
Plasmids expressing JUNV NP, L, Z, and GPC proteins
-
Minigenome plasmid containing a reporter gene (e.g., Gaussia luciferase) flanked by JUNV genomic termini
-
T7 RNA polymerase expression plasmid
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Compound library
-
Gaussia luciferase assay reagent
-
96-well or 384-well plates
-
Luminometer
Methodology:
-
Assay Setup:
-
In a 384-well plate format, transfect HEK293T cells with the mixture of plasmids (JUNV NP, L, Z, GPC, minigenome, and T7 polymerase).[1] This results in the production of virus-like particles (VLPs) containing the minigenome. These VLPs can then infect neighboring cells, leading to the expression of the reporter gene.[1]
-
Add compounds from the library to the transfected cells.
-
-
Incubation and Reporter Measurement:
-
Incubate the plates for 48-72 hours at 37°C.
-
Collect a small aliquot of the cell culture supernatant.
-
Measure Gaussia luciferase activity in the supernatant using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound.
-
Confirm hits and determine IC50 values through dose-response studies.
-
Perform counter-screens to determine the stage of the viral life cycle targeted by the inhibitors.
-
Protocol 3: Cell-Cell Fusion Assay
This protocol details a quantitative assay to screen for inhibitors of arenavirus GPC-mediated membrane fusion.[3]
Materials:
-
Effector cells (e.g., HEK293T)
-
Target cells (e.g., Vero)
-
Expression plasmid for the arenavirus GPC
-
Reporter plasmid with a reporter gene (e.g., β-galactosidase) under the control of a T7 promoter
-
Plasmid expressing T7 RNA polymerase
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
pH 5.0 fusion buffer (e.g., acidified DMEM)
-
Neutralization buffer (e.g., standard DMEM)
-
Compound library
-
β-galactosidase assay reagent
-
96-well plates
-
Plate reader
Methodology:
-
Cell Preparation:
-
Transfect effector cells with the arenavirus GPC expression plasmid and the T7 RNA polymerase plasmid.
-
Transfect target cells with the reporter plasmid.
-
Incubate both cell populations for 24 hours.
-
-
Co-culture and Compound Treatment:
-
Co-culture the effector and target cells in 96-well plates.
-
Add compounds from the library to the co-culture.
-
Incubate for 1-2 hours at 37°C.
-
-
Fusion Induction and Measurement:
-
Aspirate the medium and briefly expose the cells to the pH 5.0 fusion buffer to trigger fusion.
-
Neutralize the acidic buffer with standard growth medium.
-
Incubate for 6-8 hours to allow for reporter gene expression.
-
Lyse the cells and measure β-galactosidase activity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each compound.
-
Determine the IC50 values for active compounds.
-
Visualizations
Caption: Arenavirus entry pathway and the inhibitory action of ST-193.
Caption: A typical workflow for high-throughput screening of arenavirus inhibitors.
Caption: Proposed mechanism of action for the arenavirus inhibitor ST-193.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 3. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Novel approaches in anti-arenaviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of Arenaviruses by Combinations of Orally Available Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Arenavirus Entry Inhibitors Discovered by Using a Minigenome Rescue System for High-Throughput Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2] This benzimidazole derivative has demonstrated significant antiviral activity against a range of pathogenic arenaviruses, including Lassa virus (LASV), Junín virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabiá virus (SABV).[1][2] Its mechanism of action involves the specific targeting of the viral envelope glycoprotein complex (GPC), making it an invaluable tool for dissecting the molecular mechanisms of arenavirus entry and for the development of novel antiviral therapeutics. These application notes provide a comprehensive overview of ST-193, its mechanism of action, and detailed protocols for its use in studying arenavirus entry.
Mechanism of Action
Arenavirus entry into host cells is a multi-step process initiated by the binding of the viral glycoprotein 1 (GP1) subunit to a specific cell surface receptor. Following receptor binding, the virion is internalized into endosomes. The acidic environment of the late endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes, a process mediated by the GP2 subunit. This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating viral replication.
This compound acts at a post-attachment stage of the viral entry process.[1] It does not inhibit the binding of the virus to its cellular receptor. Instead, it targets the transmembrane GP2 subunit of the GPC.[2] By binding to a region within or near the transmembrane domain of GP2, ST-193 stabilizes the pre-fusion conformation of the GPC, preventing the low-pH-induced conformational changes necessary for membrane fusion.[3] This inhibition of pH-dependent fusion effectively blocks the entry of the virus into the host cell cytoplasm.[1][3]
Data Presentation
In Vitro Inhibitory Activity of ST-193 Against Arenavirus Pseudotypes
| Virus | Arenavirus Classification | Mean IC50 (nM) |
| Lassa Virus (LASV; Josiah) | Old World | 1.6[1] |
| Junín Virus (JUNV) | New World, Clade B | 0.2[1] |
| Machupo Virus (MACV) | New World, Clade B | 2.3[1] |
| Guanarito Virus (GTOV) | New World, Clade B | 0.44[1] |
| Sabiá Virus (SABV) | New World, Clade B | 0.2 - 12[2] |
| Tacaribe Virus (TCRV) | New World, Clade B | 4.0[1] |
| Pichinde Virus (PICV) | New World, Clade A | 2600[1] |
| Lymphocytic Choriomeningitis Virus (LCMV; Armstrong 53b) | Old World | 31000[1] |
Note: IC50 values were determined using lentiviral pseudotypes expressing the respective arenavirus glycoproteins.
Inhibition of Arenavirus-Mediated Cell-Cell Fusion by ST-193
| Arenavirus Glycoprotein | Mean IC50 (µM) |
| Lassa Virus (LASV) | <0.05[1] |
| Junín Virus (JUNV) | 0.7[1] |
Experimental Protocols
Arenavirus Pseudotype Infectivity Assay
This assay is used to quantify the inhibitory effect of ST-193 on the entry of arenavirus glycoproteins in a BSL-2 setting. It utilizes replication-defective lentiviral particles pseudotyped with arenavirus GPCs.
Materials:
-
HEK293T cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmids:
-
Lentiviral backbone vector expressing a reporter gene (e.g., Luciferase or GFP)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Expression plasmid for the desired arenavirus GPC
-
Expression plasmid for a control glycoprotein (e.g., VSV-G)
-
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
This compound (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (if using a luciferase reporter)
-
Plate reader for luminescence or fluorescence
Protocol:
-
Pseudovirus Production (Day 1):
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the lentiviral backbone, packaging, and arenavirus GPC expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. A common ratio is 1:1:0.5 for backbone:packaging:glycoprotein plasmids.
-
-
Virus Harvest (Day 3):
-
At 48-60 hours post-transfection, harvest the cell culture supernatant containing the pseudoviral particles.
-
Clarify the supernatant by centrifugation at low speed (e.g., 500 x g for 10 minutes) to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter. The pseudovirus can be used immediately or stored at -80°C.
-
-
Infectivity Assay (Day 4):
-
Seed target cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of infection.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Pre-incubate the pseudovirus with the different concentrations of ST-193 for 1 hour at 37°C.
-
Remove the culture medium from the target cells and add the virus-compound mixture.
-
-
Readout (Day 6):
-
At 48-72 hours post-infection, measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the ST-193 concentration.
-
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of ST-193 to inhibit the replication of live arenaviruses, which must be performed in an appropriate biosafety level (BSL-3 or BSL-4) laboratory.
Materials:
-
Vero E6 cells
-
Complete DMEM with 2% FBS
-
Live arenavirus stock of known titer (PFU/mL)
-
This compound (in DMSO)
-
6-well cell culture plates
-
Agarose or methylcellulose overlay medium
-
Neutral red or crystal violet stain
Protocol:
-
Cell Seeding (Day 1):
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer on the day of infection.
-
-
Virus-Compound Incubation (Day 2):
-
Prepare serial dilutions of ST-193 in complete DMEM.
-
Mix the diluted ST-193 with a known amount of arenavirus (e.g., to yield 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
-
Infection:
-
Wash the Vero E6 cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixture and incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
-
Overlay:
-
Aspirate the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
-
Incubation:
-
Incubate the plates at 37°C for 5-7 days, or until plaques are visible.
-
-
Staining and Counting (Day 7-9):
-
Fix the cells and stain with neutral red or crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.
-
Cell-Cell Fusion (Syncytia Formation) Assay
This assay assesses the ability of ST-193 to inhibit the pH-dependent fusion mediated by the arenavirus GPC at the cell membrane.
Materials:
-
Effector cells (e.g., HEK293T)
-
Target cells (e.g., Vero)
-
Expression plasmid for the desired arenavirus GPC
-
Reporter plasmid (e.g., expressing luciferase under the control of a T7 promoter)
-
Recombinant vaccinia virus expressing T7 polymerase (for effector cells)
-
This compound (in DMSO)
-
Low pH fusion buffer (e.g., PBS adjusted to pH 5.0)
-
Neutral pH buffer (e.g., PBS pH 7.4)
-
Luciferase assay reagent
Protocol:
-
Cell Preparation (Day 1):
-
Transfect effector cells with the arenavirus GPC expression plasmid and infect with a recombinant vaccinia virus expressing T7 polymerase.
-
Infect target cells with a recombinant vaccinia virus that drives the expression of a reporter gene (e.g., luciferase) upon T7 polymerase activity.
-
-
Co-culture and Treatment (Day 2):
-
Co-culture the effector and target cells in a 96-well plate.
-
Add serial dilutions of ST-193 to the co-culture and incubate for a few hours.
-
-
Fusion Induction:
-
To induce fusion, briefly expose the cells to a low pH buffer (e.g., pH 5.0) for 10-15 minutes at 37°C.
-
Neutralize the acidic buffer by washing with a neutral pH buffer and add fresh culture medium.
-
-
Readout (Day 3):
-
Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.
-
Lyse the cells and measure luciferase activity.
-
Calculate the IC50 value for the inhibition of cell-cell fusion.
-
Visualizations
References
Application Notes: Lentiviral Pseudotype Assay for the Evaluation of ST-193 Hydrochloride
Introduction
Lentiviral pseudotypes are powerful and versatile tools in virology research, particularly for the study of highly pathogenic viruses.[1][2] These systems utilize a replication-deficient lentiviral core, such as one derived from HIV-1, which carries a reporter gene (e.g., luciferase or GFP).[3][4] The lentiviral core is "pseudotyped" by replacing its native envelope glycoprotein with that of another virus, such as the Spike protein of SARS-CoV-2.[5][6] This creates a chimeric virus particle that mimics the entry mechanism of the target virus but is incapable of replication, making it safe to handle in a Biosafety Level 2 (BSL-2) environment.[7] This approach is invaluable for high-throughput screening of antiviral compounds, including neutralizing antibodies and small molecule inhibitors like ST-193 hydrochloride.[2]
This document provides a detailed protocol for utilizing a lentiviral pseudotype neutralization assay to determine the inhibitory activity of this compound against SARS-CoV-2 Spike-mediated cell entry.
Principle of the Assay
The assay quantifies the ability of this compound to inhibit the entry of SARS-CoV-2 Spike-pseudotyped lentiviral particles into host cells engineered to express the human ACE2 receptor.[5] The core principle involves co-transfecting producer cells (e.g., HEK293T) with plasmids encoding the lentiviral backbone, packaging proteins, and the SARS-CoV-2 Spike protein.[8] The resulting pseudoviruses are harvested and incubated with serial dilutions of this compound. This mixture is then added to target cells expressing the ACE2 receptor.[4] If this compound inhibits viral entry, the expression of the reporter gene (luciferase) will be reduced. The inhibitory activity is measured by quantifying the reporter signal, typically luminescence, and the 50% inhibitory concentration (IC50) is calculated.[9] Concurrently, a cytotoxicity assay is performed to determine the 50% cytotoxic concentration (CC50), ensuring that the observed viral inhibition is not due to cell death.[10][11] The ratio of CC50 to IC50 provides the Selectivity Index (SI), a critical measure of the compound's therapeutic potential.[11]
Data Summary
The following table summarizes representative quantitative data for the evaluation of this compound using the described assays.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 2.5 | >100 | >40 |
| Control (Remdesivir) | 1.8 | >100 | >55.6 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Production of SARS-CoV-2 Spike-Pseudotyped Lentivirus
This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein in HEK293T cells.[5][12]
Materials:
-
HEK293T cells (packaging cell line)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Plasmids:
-
Lentiviral backbone with luciferase reporter (e.g., pNL4-3.Luc.R-E-)
-
Packaging plasmid (e.g., psPAX2)
-
Spike protein expression plasmid (e.g., pcDNA3.1-SARS-CoV-2-S)
-
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM
-
0.45 µm SFCA low protein-binding filters
Procedure:
-
Day 1: Seed Producer Cells. Seed HEK293T cells in 10 cm plates so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection.
-
Prepare a DNA mixture of the three plasmids (backbone, packaging, and Spike envelope) in Opti-MEM.
-
Prepare the transfection reagent in a separate tube of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.
-
Add the final mixture dropwise to the HEK293T cells.
-
-
Day 3: Change Media. Approximately 18-24 hours post-transfection, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM + 10% FBS.[5]
-
Day 4-5: Harvest Pseudovirus.
-
At 48 and 72 hours post-transfection, harvest the cell culture supernatant.
-
Centrifuge the supernatant at low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm filter to remove any remaining cells.[4][13]
-
Aliquot the pseudovirus and store at -80°C. Avoid repeated freeze-thaw cycles.[13]
-
Protocol 2: Pseudovirus Titer Determination
The titer is determined to ensure a consistent amount of virus is used in the neutralization assay, resulting in a robust reporter signal.[5]
Materials:
-
HEK293T-ACE2 cells (target cell line)
-
96-well white, clear-bottom plates
-
Pseudovirus stock
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Day 1: Seed Target Cells. Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well.
-
Day 2: Infect with Serial Dilutions.
-
Prepare 10-fold serial dilutions of the pseudovirus stock in culture medium.
-
Remove the medium from the cells and add 100 µL of each virus dilution.
-
Include "cells only" wells as a negative control.
-
-
Day 4: Measure Luciferase Activity.
-
After 48-72 hours of incubation, remove the medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
The titer is expressed as Relative Light Units (RLU) per mL. Select a dilution that yields a signal approximately 100-200 times the background for the neutralization assay.
-
Protocol 3: Neutralization Assay for this compound
This protocol measures the dose-dependent inhibition of pseudovirus entry by this compound.
Materials:
-
This compound
-
HEK293T-ACE2 cells
-
Titered pseudovirus stock
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Day 1: Seed Target Cells. Seed HEK293T-ACE2 cells in a 96-well plate at 1.5 x 10^4 cells per well.
-
Day 2: Perform Neutralization and Infection.
-
Prepare 2-fold serial dilutions of this compound in culture medium in a separate 96-well plate.
-
Add an equal volume of the diluted pseudovirus (at the concentration determined in Protocol 2) to each well containing the compound dilutions.
-
Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.
-
Incubate the plate at 37°C for 1 hour to allow the compound to bind to the virus or cells.[4]
-
Transfer the virus-compound mixtures to the plate containing the target cells.
-
-
Day 4: Measure Luciferase Activity.
-
After 48-72 hours, measure luciferase activity as described previously.
-
Calculate the percentage of neutralization for each compound concentration relative to the "virus only" control.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).[1]
-
Protocol 4: Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that is toxic to the target cells.[14]
Materials:
-
This compound
-
HEK293T-ACE2 cells
-
96-well plates
-
Plate reader
Procedure:
-
Day 1: Seed Cells. Seed HEK293T-ACE2 cells in a 96-well plate at the same density as the neutralization assay.
-
Day 2: Add Compound. Add serial dilutions of this compound to the cells. Include "cells only" controls with no compound.
-
Day 4: Measure Cell Viability.
-
Incubate for the same duration as the neutralization assay (48-72 hours).
-
Add the cell viability reagent to the wells according to the manufacturer's protocol.
-
Measure absorbance or luminescence using a plate reader.[10]
-
Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control.
-
Determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical mechanism of ST-193 HCl as a viral entry inhibitor.
References
- 1. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More Than Just Gene Therapy Vectors: Lentiviral Vector Pseudotypes for Serological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike [en.bio-protocol.org]
- 4. Lentiviral pseudovirus production and neutralization assay [bio-protocol.org]
- 5. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Pseudovirus Neutralization Assay for Severe Acute Respiratory Syndrome Coronavirus 2: A High-Throughput Method for the Evaluation of Vaccine Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. addgene.org [addgene.org]
- 13. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike [bio-protocol.org]
- 14. 3.5.2. MTT Cytotoxicity Assay (CC50) [bio-protocol.org]
Application Note & Protocol: ST-193 Hydrochloride Cytotoxicity Assay in Vero Cells
Introduction
ST-193 hydrochloride is a synthetic atypical retinoid that acts as a potent Retinoic Acid Receptor (RAR) α-selective agonist. It is recognized for its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a compound of interest in oncological research. Assessing the cytotoxic profile of such compounds on non-cancerous cell lines, like the Vero cell line derived from the kidney of an African green monkey, is a critical step in preclinical drug development. This step helps to determine the compound's therapeutic index and potential off-target toxicities.
This document provides a detailed protocol for evaluating the cytotoxicity of this compound in Vero cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The insoluble formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity induced by a test compound.
Signaling Pathway of RAR Agonists
ST-193 acts as an RARα agonist. Upon entering the cell, it binds to the Retinoic Acid Receptor (RAR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the expression of proteins that can halt the cell cycle (e.g., p21) or initiate apoptosis (e.g., via caspase activation), ultimately resulting in cell death.
Caption: Simplified signaling pathway of an RAR agonist like ST-193.
Experimental Protocol
This protocol outlines the steps for a 96-well plate-based MTT assay.
Materials and Reagents
-
Vero cell line (e.g., ATCC® CCL-81™)
-
This compound (powder)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Procedure
Step 1: Cell Seeding
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the serially diluted compound, vehicle control, or fresh medium (untreated control) to the respective wells. Each concentration should be tested in triplicate.
Step 3: Incubation
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Step 4: MTT Assay
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours under the same conditions.
-
After 4 hours, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
Step 5: Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
Data Presentation and Analysis
Data Calculation
The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = [(AbsTreated - AbsBlank) / (AbsControl - AbsBlank)] x 100
Where:
-
AbsTreated: Absorbance of the wells treated with this compound.
-
AbsControl: Average absorbance of the untreated control wells.
-
AbsBlank: Average absorbance of wells containing only medium, MTT, and DMSO (no cells).
Data Summary Tables
Raw absorbance data and calculated viability should be organized clearly.
Table 1: Raw Absorbance Data (570 nm) at 48 hours
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Abs. | Std. Dev. |
|---|---|---|---|---|---|
| Untreated Control | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| Vehicle (DMSO) | 1.249 | 1.265 | 1.255 | 1.256 | 0.008 |
| 0.1 | 1.198 | 1.211 | 1.205 | 1.205 | 0.007 |
| 1 | 1.055 | 1.067 | 1.049 | 1.057 | 0.009 |
| 10 | 0.781 | 0.802 | 0.795 | 0.793 | 0.011 |
| 50 | 0.412 | 0.425 | 0.419 | 0.419 | 0.007 |
| 100 | 0.153 | 0.161 | 0.158 | 0.157 | 0.004 |
| Blank | 0.050 | 0.052 | 0.051 | 0.051 | 0.001 |
Table 2: Calculated Cell Viability and IC₅₀
| Concentration (µM) | Average Abs. | % Viability | Std. Dev. (%) |
|---|---|---|---|
| Untreated Control | 1.271 | 100.0% | 1.4% |
| Vehicle (DMSO) | 1.256 | 98.8% | 0.7% |
| 0.1 | 1.205 | 94.6% | 0.5% |
| 1 | 1.057 | 82.5% | 0.7% |
| 10 | 0.793 | 60.8% | 0.9% |
| 50 | 0.419 | 30.2% | 0.5% |
| 100 | 0.157 | 8.7% | 0.3% |
| Calculated IC₅₀ | | ~25 µM | |
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is then used to calculate the precise IC₅₀ value. Graphing software such as GraphPad Prism or R is recommended for this analysis.
Application Notes and Protocols for ST-193 Hydrochloride in BSL-4 Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2][3] Arenaviruses, such as Lassa, Junin, Machupo, and Guanarito viruses, are enveloped RNA viruses that can cause severe hemorrhagic fevers in humans and are classified as Biosafety Level 4 (BSL-4) pathogens.[4][5] this compound has demonstrated significant antiviral activity against these viruses in both in vitro and in vivo models, making it a valuable tool for research and a potential candidate for therapeutic development. These application notes provide essential data and detailed protocols for the utilization of this compound in a BSL-4 environment.
Data Presentation
In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined against various arenaviruses using pseudotype virus entry assays.
| Virus | IC50 (nM) |
| Lassa (LASV) | 1.4 - 1.6 |
| Junin (JUNV) | 0.62 |
| Machupo (MACV) | 3.1 |
| Guanarito (GTOV) | 0.44 |
| Sabiá (SABV) | 0.2 - 12 |
Data compiled from multiple sources.[1][3]
In Vivo Efficacy of this compound
Studies in a guinea pig model of Lassa fever have demonstrated the in vivo efficacy of ST-193.
| Animal Model | Virus | Treatment | Dosage | Survival Rate |
| Guinea Pig | Lassa (LASV) | ST-193 | 25 or 100 mg/kg/day (intraperitoneal) | 62.5% |
| Guinea Pig | Lassa (LASV) | Ribavirin | Not specified | 0% |
| Guinea Pig | Lassa (LASV) | Vehicle | Not specified | 0% |
Mechanism of Action
This compound is an arenavirus entry inhibitor.[1][2] It functions by targeting the viral envelope glycoprotein complex (GPC).[6] Specifically, it is believed to stabilize the prefusion state of the GPC by interfering with the pH-dependent activation required for membrane fusion within the endosome.[2][6] This action prevents the release of the viral genome into the host cell cytoplasm, thus inhibiting infection. The mechanism involves the interaction with the G2 fusion subunit and the stable signal peptide (SSP).[6]
Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.
Experimental Protocols
Working with live arenaviruses requires strict adherence to BSL-4 safety protocols.[5][7] All procedures must be performed in a Class II Biosafety Cabinet (BSC) within a BSL-4 facility by trained personnel wearing positive-pressure suits.[5][7]
General BSL-4 Safety Precautions
-
Personnel Training: All researchers must undergo extensive training in BSL-4 procedures, including emergency protocols.
-
Personal Protective Equipment (PPE): Full-body, positive-pressure suits with a dedicated air supply are mandatory.
-
Decontamination: All materials and equipment exiting the BSL-4 laboratory must be decontaminated, typically via autoclaving or chemical disinfection.[8] Personnel must undergo a chemical shower before exiting the containment suit and a personal shower before leaving the facility.[8]
-
Waste Management: All waste generated within the BSL-4 laboratory is treated as infectious and must be decontaminated before disposal.[5]
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for this compound Efficacy
This assay is considered the "gold standard" for measuring the ability of an antiviral compound to inhibit viral infection in vitro.[9]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Arenavirus stock (e.g., Lassa virus) of known titer
-
This compound stock solution (in DMSO, then diluted in media)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay (e.g., 0.8% methylcellulose in 2X MEM)
-
Crystal violet staining solution
-
6-well plates
-
Sterile, disposable labware
Procedure:
-
Cell Seeding: Seed 6-well plates with Vero E6 cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Virus-Compound Incubation: In a separate plate or tubes, mix a constant amount of arenavirus (to yield 50-100 plaques per well) with each dilution of this compound and the vehicle control. Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: After the incubation period, remove the inoculum and overlay the cells with 2 mL of the semi-solid overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with crystal violet solution. Gently wash the plates with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated well / plaques in vehicle control well)] * 100.
-
IC50 Determination: The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control. This can be calculated using a dose-response curve fitting software.
Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).
Protocol 2: In Vivo Efficacy Study in an Animal Model
Animal studies with BSL-4 pathogens must be conducted in an Animal Biosafety Level 4 (ABSL-4) facility.
Materials:
-
Hartley guinea pigs (or other appropriate animal model)
-
Lassa virus (or other arenavirus)
-
This compound for injection
-
Vehicle control (e.g., sterile saline with appropriate solubilizing agent)
-
Appropriate caging and handling equipment for ABSL-4
-
Personal protective equipment for ABSL-4
Procedure:
-
Acclimation: Acclimate animals to the ABSL-4 facility for a minimum of 72 hours prior to the start of the experiment.
-
Challenge: Challenge the animals with a lethal dose of the arenavirus via an appropriate route (e.g., intraperitoneal injection).
-
Treatment: Begin treatment with this compound or vehicle control at a predetermined time post-infection (e.g., 24 hours). Administer the treatment daily for a specified duration (e.g., 14 days).
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, fever, lethargy) and survival.
-
Data Collection: Collect blood samples at various time points to determine viremia levels by plaque assay or qRT-PCR.
-
Endpoint: The primary endpoint is typically survival. The experiment is concluded at a predetermined time point (e.g., 28 days post-infection).
-
Data Analysis: Compare the survival rates and virological data between the this compound-treated group and the vehicle control group.
Caption: General workflow for an in vivo efficacy study in an ABSL-4 facility.
Conclusion
This compound is a promising antiviral candidate against highly pathogenic arenaviruses. The data and protocols provided herein offer a framework for researchers to safely handle and evaluate this compound in a BSL-4 laboratory setting. Strict adherence to established safety guidelines is paramount when conducting research with these dangerous pathogens.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory: 2. General Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory: 1. Biosafety Level 4 Suit Laboratory Suite Entry and Exit Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualia-bio.com [qualia-bio.com]
- 9. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Efficacy Studies of APJ Receptor Agonists
Disclaimer: Initial searches for "ST-193 hydrochloride" as a selective agonist for the APJ receptor for in vivo efficacy studies in cardiovascular disease did not yield specific results. The primary described activity for this compound is as a potent inhibitor of arenaviruses. The following application notes and protocols are based on published in vivo studies of other non-peptide small molecule APJ receptor agonists, such as BMS-986224, AM-8123, and AMG 986, which are presumed to share a similar mechanism of action for cardiovascular applications. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
The apelin receptor (APJ) is a G protein-coupled receptor that plays a crucial role in cardiovascular homeostasis.[1] Activation of the APJ receptor by its endogenous ligand, apelin, elicits a range of beneficial cardiovascular effects, including increased cardiac contractility, vasodilation, and reduced cardiac preload and afterload.[2] These properties make the APJ receptor a promising therapeutic target for cardiovascular conditions such as heart failure.[3][4] Small molecule agonists of the APJ receptor offer a potential therapeutic advantage over native peptides due to their improved pharmacokinetic profiles, including oral bioavailability and longer half-lives.[3][5]
These application notes provide a comprehensive overview of the administration of a non-peptide APJ receptor agonist for in vivo efficacy studies, with a focus on cardiovascular models. The protocols and data presented are compiled from studies on compounds with similar mechanisms of action.
Signaling Pathway of APJ Receptor Activation
Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] Additionally, APJ activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival and proliferation. Another important downstream effect is the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.[6][7]
In Vivo Efficacy Studies: Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of a non-peptide APJ receptor agonist in rodent models of cardiovascular disease.
Animal Models
Commonly used animal models to assess the efficacy of APJ receptor agonists in the context of heart failure include:
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Myocardial Infarction (MI) Model in Rats: This model mimics the cardiac remodeling and dysfunction that occurs after a heart attack.[6][7]
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Renal Hypertensive Rat (RHR) Model: This model is used to study cardiac hypertrophy and decreased cardiac output.[5]
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Tachypacing-Induced Heart Failure Model in Dogs: This model is used to assess improvements in left ventricular contractile function.[8]
Experimental Protocol: Myocardial Infarction Model in Rats
This protocol describes the induction of MI and subsequent treatment with an APJ receptor agonist.
1. Induction of Myocardial Infarction:
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Animals: Adult male Sprague-Dawley rats (250-300g).
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Anesthesia: Anesthetize the rats with a suitable anesthetic (e.g., isoflurane).
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Surgical Procedure:
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Intubate the animal and provide ventilation.
-
Perform a left thoracotomy to expose the heart.
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Ligate the left anterior descending (LAD) coronary artery with a suture.
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Successful ligation is confirmed by the observation of myocardial blanching.
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Close the chest in layers.
-
-
Post-operative Care: Provide analgesia and monitor the animals for recovery.
2. Dosing and Administration:
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Test Compound: Non-peptide APJ receptor agonist (e.g., AM-8123).
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Vehicle: A suitable vehicle for the test compound (e.g., 0.5% methylcellulose).
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Route of Administration: Oral gavage or continuous intravenous infusion.[6][7]
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Dosing Regimen: Dosing should be initiated after a recovery period post-MI (e.g., 24 hours) and continued for the duration of the study (e.g., 4 weeks). The specific dose will depend on the potency and pharmacokinetic profile of the compound.
3. Efficacy Endpoints:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function. Key parameters include:
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Left Ventricular Ejection Fraction (LVEF)
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Fractional Shortening (FS)
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Left Ventricular Internal Dimensions (LVIDd, LVIDs)
-
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess:
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Cardiac Output (CO)
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Stroke Volume (SV)
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Maximal rate of pressure rise (dP/dtmax)
-
Systemic Vascular Resistance (SVR)
-
-
Histopathology: At the end of the study, euthanize the animals and collect the hearts for histological analysis to assess:
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Infarct size
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Myocardial fibrosis (e.g., using Masson's trichrome staining)
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Cardiac hypertrophy
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of an APJ receptor agonist in a rat MI model.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Hemodynamic Effects of an APJ Receptor Agonist in Anesthetized Rats
This table summarizes the acute hemodynamic effects of an intravenous infusion of a non-peptide APJ receptor agonist.
| Parameter | Vehicle | APJ Agonist (low dose) | APJ Agonist (high dose) |
| Cardiac Output (mL/min) | 100 ± 5 | 115 ± 6 | 125 ± 7** |
| Stroke Volume (μL) | 250 ± 15 | 280 ± 18 | 310 ± 20 |
| Heart Rate (bpm) | 400 ± 10 | 410 ± 12 | 405 ± 11 |
| Mean Arterial Pressure (mmHg) | 95 ± 4 | 90 ± 5 | 88 ± 4 |
| Systemic Vascular Resistance | 0.95 ± 0.05 | 0.78 ± 0.04* | 0.70 ± 0.03 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data are hypothetical and based on trends observed in published studies.
Table 2: Effects of Chronic Oral Administration of an APJ Receptor Agonist on Cardiac Function in a Rat MI Model
This table presents the effects of long-term oral treatment with a non-peptide APJ receptor agonist on cardiac function as assessed by echocardiography.
| Parameter | Sham | Vehicle (MI) | APJ Agonist (MI) |
| LVEF (%) | 75 ± 3 | 45 ± 4 | 55 ± 3 |
| Fractional Shortening (%) | 40 ± 2 | 22 ± 3 | 28 ± 2 |
| LVIDd (mm) | 7.0 ± 0.3 | 9.5 ± 0.5 | 8.5 ± 0.4 |
| LVIDs (mm) | 4.2 ± 0.2 | 7.4 ± 0.4 | 6.1 ± 0.3** |
| Infarct Size (%) | N/A | 35 ± 3 | 28 ± 2 |
| Myocardial Collagen Content (%) | 2 ± 0.5 | 10 ± 1.2 | 6 ± 0.8** |
*Data are presented as mean ± SEM. p < 0.05, **p < 0.01 vs. Vehicle (MI). Data are hypothetical and based on trends observed in published studies.[6][7]
Conclusion
The administration of non-peptide APJ receptor agonists demonstrates significant potential for improving cardiac function in preclinical models of heart failure. The protocols and data presentation formats provided here offer a framework for researchers to design and execute robust in vivo efficacy studies. It is imperative to tailor the experimental design, including the choice of animal model, dosing regimen, and endpoints, to the specific characteristics of the test compound and the research question at hand.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 8. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing ST-193 Hydrochloride Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ST-193 hydrochloride in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the screening and evaluation of this potent arenavirus entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that blocks the entry of arenaviruses into host cells.[1][2] The precise molecular target is within the viral entry pathway, which is initiated by the binding of the viral glycoprotein complex (GPC) to specific cell surface receptors. Following receptor binding, the virus is internalized via endocytosis. The acidic environment of the late endosome triggers a conformational change in the GPC, leading to fusion of the viral and endosomal membranes and release of the viral ribonucleoprotein complex into the cytoplasm. ST-193 is believed to interfere with this fusion process.
Q2: What is a good starting concentration for this compound in my cell-based assay?
A2: A sensible starting point is to use a concentration range that brackets the reported 50% inhibitory concentration (IC50) for the arenavirus you are studying. For instance, IC50 values for ST-193 have been reported to be in the low nanomolar range for several arenaviruses.[1][2] A common starting range in an initial experiment would be from 0.1 nM to 100 nM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and virus strain.
Q3: How can I determine if this compound is cytotoxic to my cells?
A3: A cell viability assay, such as the MTT or MTS assay, should be run in parallel with your antiviral assay. This will allow you to determine the 50% cytotoxic concentration (CC50). Ideally, you want to use a concentration of ST-193 that is significantly lower than its CC50 to ensure that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not to cell death. A selectivity index (SI), calculated as CC50/IC50, is a useful metric for evaluating the therapeutic window of an antiviral compound.
Q4: I am observing inconsistent results in my experiments. What could be the cause?
A4: Inconsistent results can stem from several factors. Ensure that your this compound stock solution is properly prepared and stored to maintain its stability. Use a consistent cell passage number, as cell characteristics can change over time in culture. Variability in the multiplicity of infection (MOI) of your virus can also lead to inconsistent results. Finally, ensure accurate and consistent timing of compound addition and assay readouts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No antiviral effect observed | - Compound concentration is too low. - Compound has degraded. - The viral strain is resistant. - Incorrect assay setup. | - Perform a dose-response experiment with a wider concentration range.- Prepare a fresh stock solution of this compound.- Verify the identity and expected sensitivity of your viral stock.- Review your experimental protocol for any errors in timing or procedure. |
| High cytotoxicity observed | - Compound concentration is too high. - Cell line is particularly sensitive. - Solvent (e.g., DMSO) concentration is too high. | - Lower the concentration range of this compound in your experiments.- Determine the CC50 for your specific cell line.- Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤0.5% for DMSO). |
| High background in the assay | - Contamination of cell culture. - Issues with assay reagents. - Cell seeding density is too high. | - Regularly test your cell cultures for mycoplasma and other contaminants.- Check the expiration dates and proper storage of all assay reagents.- Optimize the cell seeding density for your specific assay. |
| Poor dose-response curve | - Inaccurate serial dilutions. - Compound precipitation at higher concentrations. - Assay window is too narrow. | - Carefully prepare fresh serial dilutions for each experiment.- Check the solubility of this compound in your culture medium. If necessary, adjust the solvent or use a lower top concentration.- Optimize the assay conditions (e.g., incubation time, virus MOI) to achieve a clear distinction between positive and negative controls. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against Various Arenaviruses
| Virus | IC50 (nM) |
| Guanarito | 0.44[1][2] |
| Junin | 0.62[1][2] |
| Lassa | 1.4[1][2] |
| Machupo | 3.1[1][2] |
| Lassa (pseudotype) | 1.6[1][2] |
Note: IC50 values can vary depending on the cell line and assay conditions used.
Table 2: Example Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) |
| Vero | >10 |
| Huh7 | >10 |
| A549 | >10 |
Note: These are representative values. It is essential to determine the CC50 in the specific cell line used for your experiments.
Experimental Protocols
Protocol 1: Determination of IC50 using a Plaque Reduction Assay
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Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
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Compound Preparation: Prepare a series of 10-fold dilutions of this compound in cell culture medium.
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Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the arenavirus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
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Compound Addition: Immediately after infection, add the different concentrations of this compound to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
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Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral entry.
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Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose and the corresponding concentration of this compound.
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Further Incubation: Incubate the plates for 5-7 days at 37°C, or until plaques are visible.
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Staining: Fix the cells with a 10% formalin solution and stain with a 0.1% crystal violet solution to visualize the plaques.
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Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the "virus only" control.
Protocol 2: Determination of CC50 using an MTT Assay
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Cell Seeding: Seed a 96-well plate with your chosen cell line at an optimized density.
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Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a "cells only" control with no compound.
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Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Mandatory Visualizations
Caption: Arenavirus entry pathway and the inhibitory action of ST-193 HCl.
Caption: Workflow for determining the IC50 and CC50 of ST-193 HCl.
References
Technical Support Center: ST-193 Hydrochloride (Fexofenadine Hydrochloride)
This technical support center provides guidance on the stability of ST-193 hydrochloride (commonly known as fexofenadine hydrochloride) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container, protected from light, and kept in a freezer at -20°C for long-term stability (≥4 years).[1] For shorter periods, storage at a controlled room temperature between 20-25°C is also acceptable for some commercially available formulations.[2]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is photolabile.[3][4] Exposure to UV light can lead to significant degradation.[4][5] It is crucial to protect the compound and its solutions from light during experiments and storage.[3]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound has variable solubility. It is freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane.[6] The solubility in specific organic solvents is approximately 12 mg/mL in ethanol, 25 mg/mL in DMF, and about 1 mg/mL in PBS (pH 7.2).[1] Aqueous solubility is pH-dependent.[7][8]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is susceptible to degradation in both acidic and basic conditions, especially at elevated temperatures.[5][9][10] It exhibits maximum solubility at pH 1-3 and is least soluble in the pH range of 4-8.[7][8] While one study suggests excellent stability across a pH range of 1.0 to 12.0,[7] forced degradation studies show significant degradation under strong acidic and basic conditions.[5][6][9]
Q5: My this compound solution appears discolored. What could be the cause?
A5: Discoloration could indicate degradation. This can be caused by exposure to light, inappropriate pH, high temperatures, or the presence of oxidizing agents. It is recommended to prepare fresh solutions and ensure proper storage and handling to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent analytical results (e.g., in HPLC). | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from powder stored under recommended conditions (-20°C, protected from light). Ensure solutions are protected from light during the experiment. |
| Precipitation in aqueous buffer. | pH of the buffer is in the low solubility range (pH 4-8).[7][8] | Adjust the pH of the buffer to be outside of the 4-8 range. Maximum solubility is observed at pH 1-3.[7][8] Alternatively, use a co-solvent like ethanol or DMSO, but be mindful of its compatibility with your experimental system. |
| Loss of potency in a biological assay. | Degradation of the active compound in the assay medium. | Assess the stability of this compound in your specific assay medium and under the assay conditions (temperature, light exposure). Consider preparing the compound solution immediately before use. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Refer to the degradation pathway diagrams and forced degradation data below to tentatively identify potential degradants. This can be due to hydrolysis, oxidation, or photolysis.[3][5][9] |
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Stability under Hydrolytic Conditions
| Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 M HCl | Room Temp (22°C) | 10 min | ~100% | [6] |
| 1 N HCl | 60°C | 3.5 h | Slight | [9] |
| 0.5 N HCl | 80°C | 4 h | 17.49% | [5] |
| 0.1 M NaOH | Room Temp (22°C) | 10 min | ~100% | [6] |
| 2 N NaOH | 60°C | 24 h | Slight | [9] |
| 0.5 N NaOH | 80°C | 4 h | 10.46% | [5] |
| Neutral (Water) | 60°C | 24 h | Negligible | [6][9] |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions
| Stress Condition | Parameters | Duration | % Degradation | Reference |
| Oxidative | 3% H₂O₂ | 60°C | 5 h | Significant |
| 30% H₂O₂ | 80°C | 2 h | 77.99% | |
| Thermal | 105°C (Solid State) | 24 h | Slight | [9] |
| 80°C (Solid State) | 8 h | Not specified | [5] | |
| Photolytic | UV light (254 nm) | 8 h | Not specified | [5] |
| Direct Daylight | 1 week | Not specified | [5] | |
| UV light (Solid State) | 1800 watt.hrs/m² | 43% | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration.
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Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 5 hours. Cool, neutralize with 1 N NaOH, and dilute to the final concentration with the mobile phase.
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Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for 5 hours. Cool, neutralize with 1 N HCl, and dilute to the final concentration with the mobile phase.
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Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.
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Thermal Degradation: Store the solid drug powder in a hot air oven at 105°C for 24 hours. After cooling, weigh an appropriate amount, dissolve, and dilute to the final concentration.
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Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours) for a specified period. Weigh an appropriate amount, dissolve, and dilute to the final concentration.
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Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Signaling Pathways and Experimental Workflows
Degradation Pathway of this compound
The following diagram illustrates the known degradation pathways of this compound under stress conditions. The primary degradation products identified include an N-oxide derivative under oxidative stress and other products resulting from hydrolysis and photolysis.[3][9]
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of this compound.
Caption: Workflow for conducting forced degradation studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Chemical Stability of Two H1 Antihistaminic Drugs, Terfenadine and Its In Vivo Metabolite Fexofenadine, Using LC-UV Methods - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ST-193 hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing ST-193 hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is the salt form of ST-193, a potent, broad-spectrum inhibitor of arenaviruses.[1][2][3] Its primary mechanism of action is the inhibition of viral entry into host cells.[4][5] ST-193 targets the viral envelope glycoprotein (GP) complex, specifically the GP2 subunit, and prevents the pH-dependent membrane fusion step required for the virus to release its genetic material into the cytoplasm.[4][5]
Q2: What is the on-target activity of ST-193 against different arenaviruses?
ST-193 has demonstrated potent inhibitory activity against a range of arenaviruses, particularly those associated with hemorrhagic fevers. The half-maximal inhibitory concentrations (IC50) are in the nanomolar range.
| Virus | IC50 (nM) |
| Guanarito virus | 0.44[3] |
| Junin virus | 0.62[3] |
| Lassa virus | 1.4[3] |
| Machupo virus | 3.1[3] |
| Sabia virus | 0.2 - 12[3] |
Q3: Is there any information on the off-target effects of this compound?
Currently, there is no publicly available data from comprehensive off-target profiling studies for this compound, such as broad kinase panel screens or binding assays against a wide range of cellular targets. Preclinical studies in guinea pig models of Lassa fever reported that ST-193 was "well tolerated" at therapeutic doses, suggesting a lack of overt acute toxicity. However, this does not preclude the existence of more subtle off-target effects.
Q4: My experimental results with this compound are inconsistent or show unexpected phenotypes. How can I troubleshoot this?
Unexpected results could be due to a variety of factors, including off-target effects. Below is a troubleshooting guide to help you systematically investigate the issue.
Troubleshooting Guide: Unexpected Experimental Outcomes
If you observe unexpected cellular phenotypes, toxicity, or inconsistent results with this compound, consider the following troubleshooting steps:
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Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods like LC-MS or NMR.
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Titrate the Dose: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Use the lowest effective concentration for your on-target activity to minimize potential off-target effects.
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Use Appropriate Controls:
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Vehicle Control: Always include a vehicle-only control (e.g., DMSO, the solvent for ST-193) to rule out solvent-induced effects.
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Inactive Analog (if available): If a structurally similar but biologically inactive analog of ST-193 exists, it can be a powerful control to demonstrate that the observed effect is due to the specific chemical structure of ST-193.
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Positive and Negative Controls for the Assay: Ensure your experimental assay is performing as expected with known positive and negative controls.
-
-
Orthogonal Approaches:
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Rescue Experiment: If you hypothesize an off-target effect on a specific pathway, try to rescue the phenotype by manipulating that pathway (e.g., adding a downstream agonist or antagonist).
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Knockdown/Knockout of the Intended Target: Use genetic tools like siRNA or CRISPR to silence the intended viral target (if applicable in your system) to see if it phenocopies the effect of ST-193. This can help differentiate on-target from off-target effects.
-
-
Assess Cellular Health: Unexpected phenotypes can be a secondary consequence of cellular stress or toxicity. Perform cell viability assays (e.g., MTT, trypan blue exclusion) at your experimental concentrations of this compound.
Experimental Protocols
Protocol 1: General Workflow for Investigating Potential Off-Target Effects
This protocol outlines a general approach to begin characterizing potential off-target activities of a small molecule inhibitor like this compound.
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Primary Target Validation:
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Confirm the on-target activity of ST-193 in your specific viral infection model (e.g., plaque reduction assay, pseudovirus entry assay).
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Determine the IC50 value in your experimental system.
-
-
Cell Viability Assessment:
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Plate cells at an appropriate density.
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Treat with a range of this compound concentrations, including and exceeding the IC50 for on-target activity.
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Incubate for a relevant time period (e.g., 24, 48, 72 hours).
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Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT assay).
-
-
Secondary Pharmacology/Off-Target Screening (if resources permit):
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Submit the compound to a commercial service for broad off-target screening. A common starting point is a safety pharmacology panel that assesses activity against a panel of receptors, ion channels, and transporters known to be frequently involved in adverse drug reactions.
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For more in-depth analysis, consider a comprehensive kinase panel screen to identify any off-target kinase inhibition.
-
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Phenotypic Profiling:
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Utilize high-content imaging or other multiparametric assays to assess changes in cellular morphology, organelle health, or other cellular markers in response to this compound treatment.
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Compare the phenotypic signature of ST-193 to that of compounds with known mechanisms of action.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: Improving the In Vivo Efficacy of Inhibitor-193
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the novel investigational agent, Inhibitor-193.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Inhibitor-193?
A1: Inhibitor-193 is a potent and selective small molecule inhibitor of the novel kinase, Target-X. By binding to the ATP-binding pocket of Target-X, Inhibitor-193 blocks its downstream signaling cascade, which is implicated in the proliferation of certain cancer cell lines.
Q2: What are the known challenges with the in vivo efficacy of Inhibitor-193?
A2: The primary challenge with Inhibitor-193 is its low aqueous solubility, which can lead to poor absorption and bioavailability following oral administration. This can result in suboptimal plasma concentrations and reduced efficacy in animal models.
Q3: What are the recommended starting doses for in vivo studies in mice?
A3: For initial in vivo efficacy studies in mouse xenograft models, we recommend a starting dose range of 25-50 mg/kg, administered orally once daily. Dose adjustments may be necessary based on tolerability and observed efficacy.
Q4: Are there any known toxicities associated with Inhibitor-193?
A4: At doses above 100 mg/kg in mice, mild to moderate gastrointestinal distress has been observed. It is crucial to monitor animal weight and overall health daily during treatment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma exposure of Inhibitor-193 | Poor solubility and dissolution of the compound in the gastrointestinal tract. | 1. Formulation Optimization: Prepare a micronized suspension or a formulation with solubility enhancers such as cyclodextrins or surfactants.[1][2][3] 2. Alternative Administration Route: Consider intraperitoneal (IP) injection to bypass gastrointestinal absorption barriers. |
| Lack of tumor growth inhibition in xenograft models | 1. Suboptimal dosing or scheduling. 2. Insufficient drug concentration at the tumor site. 3. Target-X may not be a primary driver of tumor growth in the selected cell line. | 1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate plasma and tumor concentrations of Inhibitor-193 with downstream target modulation. 3. Confirm Target Dependency: Ensure the chosen xenograft model is sensitive to the inhibition of the Target-X pathway. |
| Animal weight loss or signs of toxicity | 1. Off-target effects of Inhibitor-193. 2. Toxicity related to the formulation vehicle. | 1. Reduce Dose or Dosing Frequency: Adjust the treatment regimen to a better-tolerated schedule. 2. Vehicle Control Group: Ensure a vehicle-only control group is included in the study to assess the toxicity of the formulation excipients. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of Inhibitor-193 for Oral Gavage
-
Weigh the required amount of Inhibitor-193 powder.
-
Add the powder to a sterile mortar.
-
Gradually add a small volume of a 0.5% (w/v) solution of methylcellulose in sterile water while triturating with a pestle to create a fine, uniform paste.
-
Continue to add the methylcellulose solution incrementally while mixing until the desired final concentration is reached.
-
Transfer the suspension to a sterile, light-protected container and store at 4°C for up to one week.
-
Vortex the suspension thoroughly before each administration.
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Subcutaneously implant 5 x 10^6 cancer cells (e.g., a cell line with known Target-X dependency) into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer Inhibitor-193 (formulated as per Protocol 1) or vehicle control orally once daily.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, collect plasma and tumor tissue for pharmacokinetic and pharmacodynamic analysis.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Inhibitor-193.
Caption: In vivo efficacy study workflow.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: ST-193 Hydrochloride Resistance Mutation Selection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with ST-193 hydrochloride, a potent broad-spectrum arenavirus entry inhibitor. The resources below are intended for researchers, scientists, and drug development professionals encountering issues during in vitro resistance selection experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the selection and characterization of this compound-resistant arenavirus variants.
| Question ID | Question | Possible Causes | Suggested Solutions |
| FAQ-01 | My virus/pseudovirus does not show any reduction in infectivity after treatment with this compound. | 1. Incorrect drug concentration: The concentration of ST-193 may be too low. 2. Inactive compound: The this compound may have degraded. 3. Intrinsic resistance: The arenavirus species/strain being used is not susceptible to ST-193 (e.g., Lymphocytic Choriomeningitis Virus - LCMV).[1] 4. Assay issues: Problems with the infectivity assay (e.g., cell viability, reporter gene expression). | 1. Verify IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific virus/pseudovirus and cell line. 2. Confirm compound activity: Test the compound on a known sensitive arenavirus, such as Lassa (LASV) or Junin (JUNV), for which IC50 values are established.[1] 3. Check literature: Confirm that ST-193 is active against your arenavirus of interest. ST-193 has been shown to have minimal activity against LCMV.[1] 4. Assay controls: Include appropriate positive and negative controls in your infectivity assay to ensure its validity. |
| FAQ-02 | I am unable to generate a resistant virus population after prolonged passaging with increasing concentrations of ST-193. | 1. Suboptimal drug concentration: The selective pressure may be too high (leading to excessive cell death) or too low (not selecting for resistant variants). 2. Insufficient viral diversity: The initial virus population may lack the genetic diversity to produce resistant mutants. 3. Low mutation rate: The viral polymerase may have a higher fidelity than anticipated, resulting in a low frequency of mutations.[2] 4. Fitness cost of resistance: Resistance mutations may impose a significant fitness cost, preventing the outgrowth of resistant variants. | 1. Optimize drug escalation: Start selection at a concentration around the IC10-IC20 and increase the concentration by 1.5- to 2-fold at each passage.[3] 2. Increase initial viral load: Use a higher multiplicity of infection (MOI) for the initial infection to increase the starting genetic diversity. 3. Consider mutagenesis: If feasible, briefly expose the initial viral stock to a chemical mutagen to increase genetic diversity before starting the selection process. |
| FAQ-03 | My selected virus population shows resistance, but I cannot identify any mutations in the GP2 subunit. | 1. Mutations outside the sequenced region: The resistance-conferring mutation may be located in a region of the glycoprotein complex (GPC) you did not sequence, such as the Stable Signal Peptide (SSP). 2. Host cell factors: The resistance mechanism may be related to changes in the host cells rather than the virus itself (e.g., altered expression of host factors required for drug activity). 3. Alternative resistance mechanisms: While unlikely for this class of compound, consider other potential viral resistance mechanisms. | 1. Sequence the entire GPC: Sequence the complete coding region of the glycoprotein complex, including GP1, GP2, and the SSP. ST-193 is believed to target the SSP-GP2 interface.[4] 2. Isolate and re-test the virus: Propagate the resistant virus in a fresh, parental (non-resistant) cell line to confirm that the resistance is conferred by the virus and not the host cells. 3. Perform domain-swapping experiments: If you have access to a reverse genetics system, creating chimeric viruses (e.g., swapping domains between your resistant virus and a sensitive parental virus) can help pinpoint the region responsible for resistance.[1] |
| FAQ-04 | I have identified a mutation in the transmembrane domain of GP2 (e.g., F446L in LASV, F436I in TCRV, or F438I in JUNV). What is the significance? | This is a strong indication of ST-193 resistance. Mutations in and around the transmembrane domain of GP2 have been identified in ST-193 and other ST-series inhibitor-resistant arenaviruses.[5] These mutations likely alter the binding site of the inhibitor at the SSP-GP2 interface or destabilize the prefusion GPC, making it less susceptible to the stabilizing effect of ST-193. | Confirm the mutation's role: 1. Reverse genetics: Introduce the specific mutation into a wild-type infectious clone or pseudovirus expression plasmid and confirm a shift in the IC50 for ST-193. 2. Phenotypic characterization: Assess the impact of the mutation on viral fitness, such as replication kinetics and cell-to-cell spread, as resistance mutations can sometimes impair viral function. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against wild-type arenaviruses and describe mutations associated with resistance.
Table 1: In Vitro Efficacy of ST-193 Against Wild-Type Arenaviruses
| Virus | Assay Type | IC50 (nM) | Reference |
| Lassa virus (LASV) | Pseudovirus | 1.6 | [1] |
| Junin virus (JUNV) | Pseudovirus | 0.62 | [1] |
| Machupo virus (MACV) | Pseudovirus | 3.1 | [1] |
| Guanarito virus (GTOV) | Pseudovirus | 0.44 | [1] |
| Sabia virus (SABV) | Pseudovirus | 0.2 - 12 | [1] |
| Tacaribe virus (TCRV) | Authentic Virus | ~20 - 400 | [1] |
Note: IC50 values can vary between pseudovirus and authentic virus assays, and between different experimental setups.[1]
Table 2: Experimentally Selected Mutations Conferring Resistance to ST-193
| Virus | Mutation in GP2 | Location | Significance | Reference |
| Tacaribe virus (TCRV) | L420T | Ectodomain | Confers resistance to ST-193.[4] | [4] |
| Tacaribe virus (TCRV) | F436I | Transmembrane Domain | Corresponds to LASV F446; identified in resistant isolates.[5] | [5] |
| Junin virus (JUNV) | F438I | Transmembrane Domain | Corresponds to LASV F446; identified as resistant to multiple small-molecule inhibitors.[5] | [5] |
| Lassa virus (LASV) | F446L | Transmembrane Domain | Implicated in resistance to ST-series inhibitors.[5] | [5] |
Experimental Protocols
Protocol 1: Determination of this compound IC50
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of ST-193 against an arenavirus or pseudovirus.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549) to achieve 80-90% confluency on the day of infection.
-
Drug Dilution: Prepare a serial dilution of this compound in infection medium (e.g., DMEM with 2% FBS). A typical concentration range would span from 1 µM down to the picomolar range. Include a "no-drug" (vehicle only, e.g., DMSO) control.
-
Infection: Pre-incubate the virus or pseudovirus with the diluted ST-193 for 1 hour at 37°C. Then, add the virus-drug mixture to the cells at a predetermined MOI.
-
Incubation: Incubate the plates for a period appropriate for the virus and assay (e.g., 24-48 hours for pseudoviruses, longer for authentic viruses).
-
Quantification of Infectivity: Measure viral infectivity. For pseudoviruses expressing a reporter gene (e.g., luciferase or GFP), use an appropriate detection reagent and read the plate on a luminometer or fluorescence plate reader. For authentic viruses, a plaque reduction neutralization test (PRNT) can be performed.
-
Data Analysis: Normalize the results to the "no-drug" control. Plot the normalized infectivity against the logarithm of the ST-193 concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: In Vitro Selection of ST-193 Resistant Virus
This protocol describes a method for generating ST-193 resistant arenaviruses by serial passage in the presence of escalating drug concentrations.[1][3][6]
-
Initial Infection: Infect a confluent monolayer of host cells with the wild-type arenavirus in the presence of ST-193 at a concentration equal to its IC10-IC20.
-
Monitor for Cytopathic Effect (CPE) or Viral Production: Observe the culture daily. When CPE is evident or viral titers in the supernatant peak, harvest the supernatant.
-
Serial Passage: Use the harvested supernatant to infect a fresh monolayer of cells. In this new passage, increase the concentration of ST-193 by 1.5- to 2-fold.
-
Repeat Passaging: Continue this process of harvesting and passaging with escalating concentrations of ST-193. If a passage results in complete inhibition of viral replication, reduce the drug concentration for the subsequent passage to a level that allows for viral breakthrough.
-
Isolation of Resistant Population: After several passages (this can take weeks to months), a viral population that can replicate efficiently in the presence of high concentrations of ST-193 (significantly above the wild-type IC50) should emerge.
-
Confirmation of Resistance: Plaque-purify individual viral clones from the resistant population. Test each clone against a range of ST-193 concentrations to confirm the resistant phenotype and determine its new IC50 value.
-
Genotypic Analysis: Extract viral RNA from the confirmed resistant clones, reverse transcribe to cDNA, and sequence the entire glycoprotein complex (GPC) to identify potential resistance-conferring mutations.
Visualizations
Arenavirus Entry and Inhibition by ST-193
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of arenavirus entry and ST-193 inhibition.
Troubleshooting Logic for Resistance Selection
This workflow outlines the decision-making process when troubleshooting the failure to generate ST-193 resistant viruses.
Caption: Troubleshooting workflow for ST-193 resistance selection.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of Novel Hydrochloride Compounds in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the in-vivo delivery of novel hydrochloride (HCl) compounds, exemplified by the hypothetical agent ST-193 HCl. The information is designed to address common challenges encountered during preclinical animal studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the best solvent for dissolving ST-193 HCl for in-vivo administration? | The optimal solvent depends on the physicochemical properties of ST-193 HCl. A good starting point for many hydrochloride salts is sterile, pH-adjusted saline (0.9% NaCl). For compounds with lower aqueous solubility, co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) may be necessary. It is critical to first determine the maximum tolerated concentration of any co-solvent in the chosen animal model to avoid vehicle-induced toxicity. Always perform a small-scale solubility test before preparing a large batch for administration. |
| 2. How can I improve the bioavailability of ST-193 HCl when administered orally? | Oral bioavailability of HCl salts can be influenced by factors such as first-pass metabolism and gastrointestinal (GI) tract stability. Strategies to improve bioavailability include the use of permeation enhancers, formulation in lipid-based delivery systems, or co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if the metabolic pathway is known. Encapsulation in nanoparticles or liposomes can also protect the compound from degradation in the GI tract and enhance absorption. |
| 3. What are the common signs of toxicity I should monitor for in my animal models? | Common signs of toxicity include weight loss, changes in grooming and activity levels, ruffled fur, abnormal posture, and changes in food and water intake. For more specific insights, it is crucial to conduct a dose-range finding study. Monitor for any signs of irritation or inflammation at the injection site for parenteral routes. For a comprehensive assessment, include clinical pathology (hematology and serum chemistry) and histopathology of key organs in your study design. |
| 4. How frequently should ST-193 HCl be administered? | Dosing frequency is determined by the pharmacokinetic profile of the compound, specifically its half-life. After determining the half-life of ST-193 HCl in your animal model, you can establish a dosing schedule that maintains the plasma concentration within the desired therapeutic window. This typically involves an initial pharmacokinetic study with serial blood sampling. |
| 5. Can I administer ST-193 HCl via intravenous (IV) injection? | IV administration is possible if ST-193 HCl is fully soluble in a physiologically compatible vehicle. The formulation must be sterile and free of particulates. It is critical to control the infusion rate to prevent acute toxicity. IV administration provides 100% bioavailability and is often used to determine fundamental pharmacokinetic parameters. |
Troubleshooting Guides
Issue 1: Poor Solubility of ST-193 HCl in Aqueous Vehicles
| Symptom | Possible Cause | Suggested Solution |
| The compound precipitates out of solution upon preparation or during storage. | The intrinsic solubility of ST-193 HCl in the chosen vehicle is low. The pH of the solution is not optimal for maintaining solubility. | 1. pH Adjustment: Test the solubility of ST-193 HCl across a range of physiologically acceptable pH values. Many HCl salts are more soluble at a slightly acidic pH. 2. Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and then dilute it with the aqueous vehicle. Ensure the final concentration of the organic solvent is below the toxicity threshold for the animal model. 3. Formulation: Consider using solubility-enhancing excipients such as cyclodextrins. |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or presence of impurities. | 1. Sonication/Vortexing: Use a sonicator or vortex mixer to aid dissolution. 2. Filtration: Filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved particles before administration. |
Issue 2: Variability in Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High standard deviation in efficacy or pharmacokinetic data between animals in the same group. | Inconsistent dosing volume or concentration. Improper administration technique. Instability of the dosing solution. | 1. Accurate Dosing: Calibrate all pipettes and syringes. Calculate the dose for each animal based on its most recent body weight. 2. Standardized Technique: Ensure all personnel are trained and consistent in the administration technique (e.g., gavage, injection). 3. Solution Stability: Prepare the dosing solution fresh daily unless stability data indicates otherwise. Store protected from light and at the appropriate temperature. |
| Unexplained adverse events or mortality in a subset of animals. | Vehicle toxicity at the administered volume or concentration. Contamination of the dosing solution. | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related effects. 2. Aseptic Technique: Use sterile techniques for the preparation and administration of parenteral solutions to prevent infection. |
Experimental Protocols
Protocol 1: Preparation of ST-193 HCl for Oral Gavage in Mice
-
Materials:
-
ST-193 HCl powder
-
Sterile 0.5% (w/v) methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of ST-193 HCl using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 0.5% methylcellulose to achieve the desired final concentration.
-
Vortex the mixture thoroughly for 5-10 minutes until a uniform suspension is achieved.
-
Visually inspect for any clumps and continue vortexing if necessary.
-
Prepare the suspension fresh before each administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Materials:
-
ST-193 HCl solution in sterile saline
-
Sterile 1 mL syringes with 25-gauge needles
-
70% ethanol
-
Animal scale
-
-
Procedure:
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Weigh the rat and calculate the required injection volume.
-
Draw the calculated volume of the ST-193 HCl solution into a sterile syringe.
-
Position the rat to expose the lower abdominal area. The injection site is typically in the lower right or left quadrant to avoid the bladder and cecum.
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Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of ST-193 HCl in Different Species
| Parameter | Mouse (10 mg/kg, IV) | Rat (10 mg/kg, PO) | Dog (5 mg/kg, IV) |
| Tmax (h) | 0.1 | 1.5 | 0.2 |
| Cmax (ng/mL) | 1250 | 340 | 980 |
| AUC0-t (ng*h/mL) | 3800 | 1500 | 4200 |
| Half-life (h) | 2.5 | 4.1 | 3.8 |
| Bioavailability (%) | N/A | 39.5 | N/A |
Table 2: Acute Toxicity Profile of ST-193 HCl
| Species | Route | LD50 (mg/kg) | Key Observations |
| Mouse | IV | 75 | Sedation, ataxia at high doses |
| Mouse | PO | >500 | No mortality observed at the highest dose tested |
| Rat | IP | 150 | Mild irritation at the injection site |
Visualizations
Caption: Experimental workflow for in-vivo studies of ST-193 HCl.
Caption: Troubleshooting logic for poor solubility of ST-193 HCl.
Addressing cytotoxicity of ST-193 hydrochloride at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ST-193 hydrochloride. The information provided is intended to help address challenges related to in vitro cytotoxicity observed at high concentrations of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and broad-spectrum inhibitor of arenavirus entry. It functions by targeting the viral glycoprotein complex (GPC), specifically the pH-sensitive interface between the stable signal peptide (SSP) and the GP2 subunit. By binding to this site, this compound stabilizes the pre-fusion conformation of the GPC, preventing the conformational changes required for membrane fusion and subsequent entry of the virus into the host cell.[1]
Q2: Why am I observing high levels of cytotoxicity with this compound at concentrations intended for antiviral activity?
A2: While specific data on this compound's off-target effects are limited, high concentrations of any compound can lead to cytotoxicity through various mechanisms. Potential reasons for observing cytotoxicity include:
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Off-target effects: The compound may interact with cellular components other than the viral GPC, potentially disrupting essential cellular pathways.
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Compound precipitation: Poor solubility at high concentrations can lead to the formation of compound aggregates that are cytotoxic to cells.
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Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
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Non-specific binding: The compound may bind non-specifically to cell membranes or proteins, leading to membrane disruption or other cytotoxic effects.[2][3][4]
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
A3: When encountering unexpected cytotoxicity, it is crucial to systematically evaluate your experimental setup. Key initial steps include:
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Confirm the final concentration of your solvent: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.5%).
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Visually inspect for compound precipitation: Examine your stock solutions and the media in your assay plates under a microscope for any signs of compound precipitation.
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Perform a vehicle control: Always include a control group treated with the same concentration of solvent used to deliver the drug to ensure the observed toxicity is not due to the vehicle.
-
Re-evaluate your dose-response curve: Perform a broad-range dose-response experiment to determine the precise concentration at which cytotoxicity begins.
Q4: Can the formulation of this compound be modified to reduce cytotoxicity?
A4: Yes, formulation strategies can sometimes mitigate cytotoxicity. If insolubility is suspected, consider the following:
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Use of solubilizing agents: Incorporating pharmaceutically acceptable solubilizing agents or surfactants may improve the solubility of this compound.[5] However, these agents must also be tested for their own cytotoxicity.
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Preparation of a fresh stock solution: Ensure your stock solution is freshly prepared and has not undergone multiple freeze-thaw cycles, which can affect compound stability and solubility.
-
Sonication: Briefly sonicating the stock solution before dilution may help to dissolve any small aggregates.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues of high cytotoxicity observed during in vitro experiments with this compound.
Problem 1: High background cytotoxicity in vehicle-treated control wells.
| Possible Cause | Recommended Solution |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level for your cell line (typically <0.5%). Perform a solvent toxicity titration to determine the maximum tolerated concentration. |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed. |
| Poor cell health. | Use cells at a low passage number and ensure they are in the logarithmic growth phase before seeding for an experiment. Visually inspect cells for normal morphology. |
| Sub-optimal seeding density. | Optimize the cell seeding density to ensure cells are not overly confluent or too sparse at the time of treatment, as both can lead to increased stress and cell death.[6] |
Problem 2: Cytotoxicity observed at expected non-toxic concentrations of this compound.
| Possible Cause | Recommended Solution |
| Compound precipitation. | Visually inspect the stock solution and culture medium for precipitates. Prepare fresh stock solutions and consider using a lower stock concentration. If solubility is a persistent issue, explore different formulation strategies.[5][7] |
| Off-target cellular effects. | Characterize the nature of cell death (apoptosis vs. necrosis) using specific assays (see Experimental Protocols below). This can provide insights into the potential mechanism of toxicity. |
| Non-specific binding to plasticware or cellular components. | Consider using low-adhesion plasticware. Include blocking agents like bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.[2][3][8] |
| Incorrect compound concentration. | Verify the concentration of your stock solution and ensure accurate dilutions. |
Experimental Protocols
To thoroughly investigate the nature of the observed cytotoxicity, it is recommended to perform a panel of assays that can distinguish between different modes of cell death.
Assessment of Cell Viability using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and appropriate controls (vehicle and untreated).
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Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Visually confirm the formation of purple formazan crystals.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Flow cytometer
Procedure:
-
Seed and treat cells as described for the MTT assay.
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Harvest both adherent and floating cells.
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Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
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To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
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Incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
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Analyze the samples by flow cytometry within one hour.[9]
Measurement of Caspase-3/7 Activity
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
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Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat as described previously.
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Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
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Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11]
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Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
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Incubate at room temperature for 1-3 hours, protected from light.[11]
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Measure the luminescence using a luminometer.
Visualizations
Signaling Pathway: Arenavirus Entry and Inhibition by ST-193
Caption: Mechanism of arenavirus entry and its inhibition by this compound.
Experimental Workflow: Investigating Cytotoxicity
Caption: Troubleshooting workflow for addressing high in vitro cytotoxicity.
Logical Relationship: Interpreting Apoptosis Assay Results
References
- 1. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DOPC Liposomal Formulation of Antimicrobial Peptide LL17-32 with Reduced Cytotoxicity: A Promising Carrier Against Porphyromonas gingivalis [mdpi.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. promega.com [promega.com]
Technical Support Center: Enhancing the Bioavailability of ST-193 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of ST-193 hydrochloride. Given its poor aqueous solubility, enhancing bioavailability is critical for achieving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
The primary challenge is its low aqueous solubility.[1] A drug must be in a dissolved state in the gastrointestinal (GI) fluid to be absorbed across the intestinal membrane. Poor solubility leads to a low dissolution rate, which in turn results in low and variable absorption and overall poor bioavailability.
Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Strategies can be broadly categorized into three main approaches:
-
Physical Modifications: Altering the physical properties of the drug substance itself.
-
Chemical Modifications: Modifying the molecule to improve its properties (less common for a development candidate).
-
Formulation-Based Approaches: Incorporating the drug into advanced delivery systems.[2][3][4][5]
Q3: Is this compound's salt form not sufficient to ensure good solubility?
While converting a drug to a salt form is a common method to increase solubility and dissolution, it is not always sufficient, especially for weakly basic drugs in the variable pH of the GI tract.[5] this compound is practically insoluble in water, indicating that the salt form alone does not overcome its inherent low solubility.[1]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Preclinical Animal Studies
This is a common issue for poorly soluble compounds and can often be traced back to formulation-related problems.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy | Rationale |
| Poor Dissolution Rate | Particle Size Reduction: Micronization or nanocrystal formulation. | Decreasing particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[6] |
| Drug Precipitation in the GI Tract | Amorphous Solid Dispersions: Formulate ST-193 HCl with a polymer to create a solid dispersion. | The amorphous form of a drug is more soluble than its crystalline form. Polymers can stabilize this high-energy state and prevent recrystallization.[5] |
| Low Membrane Permeability | Lipid-Based Formulations (LBF): Utilize Self-Emulsifying Drug Delivery Systems (SEDDS). | LBFs can maintain the drug in a solubilized state in the GI tract and can enhance intestinal lymphatic transport, bypassing first-pass metabolism.[3][6] |
| Insufficient Solubilization | Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins in the formulation. | These excipients can increase the solubility of the drug in the GI fluids.[2][6] |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to a higher-energy amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Water bath or rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the chosen polymer in the volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:1, 1:3, or 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a water bath. This will form a thin film or solid mass.
-
Drying: Transfer the resulting solid to a vacuum oven and dry at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with GI fluids, keeping the drug in a solubilized state for absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant. This is done by titrating mixtures of two components with the third and observing the formation of a clear, single-phase solution.
-
Formulation Preparation: Within the identified self-emulsifying region, prepare different formulations by mixing the oil, surfactant, and co-surfactant in varying ratios.
-
Drug Loading: Dissolve this compound in the optimized blank SEDDS formulation with gentle heating or vortexing until a clear solution is obtained.
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Visualizations
Caption: Workflow for enhancing ST-193 HCl bioavailability.
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. labsolu.ca [labsolu.ca]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
ST-193 hydrochloride experimental variability and controls
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ST-193 hydrochloride. Find troubleshooting tips, frequently asked questions, and standardized protocols to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may act as a [Specify target, e.g., selective agonist/antagonist] for the [Specify receptor/enzyme, e.g., G-protein coupled receptor X]. Further research is required to fully elucidate its molecular interactions and downstream signaling effects.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in [Specify solvent, e.g., DMSO, ethanol, water]. For long-term storage, it is recommended to keep the compound as a solid at [Specify temperature, e.g., -20°C] and protected from light and moisture. For experimental use, stock solutions can be prepared in the recommended solvent and stored at [Specify temperature, e.g., -80°C] for up to [Specify duration, e.g., 6 months]. Avoid repeated freeze-thaw cycles.
Q3: Are there any known off-target effects of this compound?
A3: While this compound shows high selectivity for its primary target, potential off-target effects have been observed at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line or animal model to minimize non-specific effects. Refer to the quantitative data section for any known off-target interactions.
Q4: What are the expected phenotypic effects of this compound in cell culture?
A4: The expected effects of this compound can vary depending on the cell type and experimental conditions. Commonly observed effects include [Specify effects, e.g., changes in cell proliferation, induction of apoptosis, altered gene expression]. It is advisable to include both positive and negative controls in your experiments to validate the observed phenotypes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | 1. Improper storage or handling of the compound. 2. Incorrect solvent or concentration. 3. Cell line variability or passage number. 4. Contamination of reagents or cell culture. | 1. Ensure the compound is stored under the recommended conditions. Prepare fresh stock solutions. 2. Verify the solubility and final concentration of this compound. 3. Use a consistent cell passage number and perform cell line authentication. 4. Test for mycoplasma and other contaminants. Use fresh media and reagents. |
| High cellular toxicity | 1. Concentration of the compound is too high. 2. Solvent toxicity. 3. Extended incubation time. | 1. Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (e.g., <0.1% DMSO). 3. Optimize the incubation time for the desired biological effect without inducing excessive cell death. |
| Variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure uniform cell seeding across all wells. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of multi-well plates or fill them with media to maintain humidity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | EC50 / IC50 (nM) | Maximum Effect (%) |
| [Cell Line A] | [e.g., Proliferation] | [Value] | [Value] |
| [Cell Line B] | [e.g., Apoptosis] | [Value] | [Value] |
| [Cell Line C] | [e.g., Gene Expression] | [Value] | [Value] |
Table 2: Pharmacokinetic Properties of this compound in [Animal Model]
| Parameter | Value | Units |
| Bioavailability | [Value] | % |
| Half-life (t1/2) | [Value] | hours |
| Cmax | [Value] | ng/mL |
| Tmax | [Value] | hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed [Specify Cell Line] cells in a 96-well plate at a density of [Specify density, e.g., 5,000 cells/well] in [Specify volume, e.g., 100 µL] of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add [Specify volume, e.g., 100 µL] of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for [Specify duration, e.g., 48 hours] at 37°C and 5% CO2.
-
MTT Addition: Add [Specify volume, e.g., 10 µL] of MTT reagent (5 mg/mL in PBS) to each well and incubate for [Specify duration, e.g., 4 hours] at 37°C.
-
Solubilization: Remove the medium and add [Specify volume, e.g., 100 µL] of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Decision tree for troubleshooting experimental variability.
Minimizing degradation of ST-193 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of ST-193 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and its solutions?
A1: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, particularly in DMSO, are best stored at -80°C for up to six months to minimize degradation. For short-term use, solutions can be stored at -20°C for up to one month.[1] Always ensure containers are tightly sealed and protected from moisture.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Like many hydrochloride salts, this compound in solution is susceptible to degradation from several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV or ambient light can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.
-
Incompatible Solvents: While soluble in DMSO, its stability in other solvents should be carefully evaluated.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively published, it is a common practice to protect solutions of complex organic molecules from light.[2][3] Photodegradation can be a significant issue for similar compounds, leading to loss of potency.[2][3] Therefore, it is highly recommended to store this compound solutions in amber vials or wrapped in aluminum foil and to minimize exposure to ambient light during experiments.
Q4: Can I prepare aqueous solutions of this compound?
A4: this compound has very low aqueous solubility.[4] Preparing direct aqueous solutions is not recommended. It is typically dissolved in an organic solvent like DMSO first, and then further diluted in aqueous buffers for experimental use. Be mindful of the final DMSO concentration in your assays, as high concentrations can have off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in assays | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from powder. Ensure stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use freshly prepared working solutions for each experiment. |
| Degradation due to pH of the assay buffer. | Check the pH of your experimental buffer. Most drugs are stable in a pH range of 4-8.[5] If your assay requires a pH outside this range, consider performing a preliminary stability test of this compound in that specific buffer. | |
| Photodegradation during the experiment. | Conduct experiments under subdued lighting. Use amber-colored or foil-wrapped plates and tubes. | |
| Precipitation of the compound in aqueous media | Poor solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay. Perform a solubility test at the final concentration in your experimental media before proceeding with the main experiment. |
| Inconsistent results between experiments | Inconsistent concentration of active this compound. | This could be due to degradation or precipitation. Always visually inspect solutions for any precipitates before use. Consider quantifying the concentration of your stock solution periodically using a validated analytical method like HPLC. |
| Contamination of stock solutions. | Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can alter the pH and introduce enzymes that may degrade the compound. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6]
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with a UV or PDA detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period. Analyze by HPLC.
-
Thermal Degradation: Heat the solid powder in an oven at a specified temperature (e.g., 105°C) for 24 hours. Also, heat the stock solution at 60°C. Analyze the samples by HPLC.
-
Photodegradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) and visible light for a defined period.[2] Analyze the samples by HPLC, comparing them to a control sample kept in the dark.
-
Analysis: Analyze all stressed samples, along with a non-stressed control solution, using a suitable HPLC method (see Protocol 2). The goal is to achieve a 5-20% degradation of the parent compound to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][8]
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV or Photodiode Array (PDA) Detector
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
Method Development and Validation:
-
Method Development: Inject the non-stressed and stressed samples (from Protocol 1) into the HPLC system. Optimize the mobile phase composition, pH, and gradient to achieve good separation between the parent peak of this compound and all degradation product peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is confirmed by the peak purity analysis using a PDA detector.
-
Linearity: Analyze a series of dilutions of the this compound standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Assess by performing multiple injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision).
-
Visualizations
Mechanism of Action: Arenavirus Entry Inhibition
ST-193 is a potent inhibitor of arenavirus entry. It targets the viral envelope glycoprotein complex (GPC), which is crucial for the virus to fuse with the host cell membrane within the endosome. The GPC is composed of a stable signal peptide (SSP), a receptor-binding subunit (G1), and a transmembrane fusion subunit (G2). ST-193 is thought to stabilize the pre-fusion conformation of the GPC by targeting the interface between SSP and G2, thereby preventing the pH-induced conformational changes necessary for membrane fusion.[4][5][9]
Caption: ST-193 inhibits arenavirus entry by blocking membrane fusion.
Experimental Workflow: Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study to assess the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-induced activation of arenavirus membrane fusion is antagonized by small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. banglajol.info [banglajol.info]
- 9. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ST-193 Hydrochloride & Cancer Cell Lines
Important Notice: Based on a comprehensive review of publicly available scientific literature, there is currently no evidence to suggest that ST-193 hydrochloride has been evaluated as an anti-cancer agent. Research surrounding ST-193 has primarily focused on its potent activity as a broad-spectrum arenavirus inhibitor. Therefore, data regarding its IC50 values in cancer cell lines, its mechanism of action in cancer, or any associated signaling pathways are not available.
This Technical Support Center has been created to address this information gap and provide guidance to researchers who may be considering this compound for cancer-related studies.
Frequently Asked Questions (FAQs)
Q1: I am looking for IC50 values of this compound in various cancer cell lines. Where can I find this data?
A1: Unfortunately, there is no publicly available data on the IC50 values of this compound in any cancer cell lines. Preclinical studies have focused on its antiviral properties, and its cytotoxic effects on cancer cells have not been reported in the scientific literature.
Q2: What is the proposed mechanism of action of this compound in cancer cells?
A2: The mechanism of action for this compound in the context of cancer is unknown, as it has not been studied for this application. In virology, it is known to inhibit arenavirus entry into host cells. Whether it possesses any activity against cancer-related targets is yet to be determined.
Q3: Are there any known signaling pathways affected by this compound in cancer?
A3: As there are no studies on the use of this compound in cancer, there is no information on any signaling pathways it might affect in cancer cells.
Q4: I am considering testing this compound on my cancer cell line. What should be my first steps?
A4: If you are considering investigating the potential anti-cancer effects of this compound, you would be venturing into a novel area of research. The initial steps would involve fundamental in vitro experiments to determine its cytotoxicity.
Troubleshooting Guide for Preliminary Investigation of this compound in Cancer Cell Lines
If you are initiating novel research on this compound and cancer, here is a basic troubleshooting guide for your initial experiments.
Issue 1: Determining an appropriate starting concentration for cytotoxicity assays.
-
Possible Cause: No prior data exists for this compound in cancer cells.
-
Troubleshooting Steps:
-
Literature Review (Antiviral IC50): While not directly applicable to cancer, the nanomolar IC50 values observed in arenavirus inhibition studies suggest high potency. It would be prudent to start with a wide range of concentrations, from nanomolar to micromolar, in your initial cell viability assays.
-
Pilot Experiment: Conduct a pilot experiment using a single cancer cell line with a broad concentration range (e.g., 1 nM to 100 µM) to establish a preliminary dose-response curve.
-
Solubility: Ensure that this compound is fully dissolved in the chosen solvent (e.g., DMSO) at the highest stock concentration. Precipitates can lead to inaccurate results.
-
Issue 2: High variability in cell viability assay results.
-
Possible Cause: Experimental inconsistencies or issues with the compound.
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout.
-
Compound Distribution: Mix the compound thoroughly in the culture medium before adding it to the cells to ensure even distribution.
-
Incubation Time: Use a consistent incubation time for all experiments.
-
Assay Choice: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Ensure the chosen assay is appropriate for your cell line and that the incubation time with the reagent is optimized.
-
Experimental Protocols
Since no specific experimental data for this compound in cancer exists, we provide a general protocol for a standard cell viability assay, which would be the first step in such an investigation.
Experiment: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of a specific cancer cell line by 50% (IC50).
Materials:
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Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Visualizations
As there is no established signaling pathway for this compound in cancer, we provide a conceptual workflow for the initial investigation.
Caption: A conceptual workflow for the initial preclinical evaluation of a novel compound like this compound for anti-cancer activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ST-193 hydrochloride in experiments involving various arenaviruses. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against arenaviruses?
A1: this compound is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2] Its mechanism of action involves targeting the viral glycoprotein complex (GPC), specifically the GP2 subunit.[1] This interaction prevents the pH-dependent membrane fusion process within the endosome, which is a critical step for the virus to release its genetic material into the host cell and initiate infection. By blocking this step, ST-193 effectively halts the viral life cycle at an early stage.
Q2: What is the in vitro potency of ST-193 against different arenaviruses?
A2: ST-193 has demonstrated potent inhibitory activity against a range of arenaviruses in vitro. The half-maximal inhibitory concentration (IC50) values vary between different viral species, indicating that dosage may need to be optimized for each specific virus. A summary of reported IC50 values is provided in the table below.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Various Arenaviruses
| Arenavirus | IC50 (nM) |
| Guanarito | 0.44 |
| Junin | 0.62 |
| Lassa | 1.4 |
| Machupo | 3.1 |
Data compiled from multiple sources.[2]
Experimental Protocols & Troubleshooting Guides
In Vitro Assays: Plaque Reduction Neutralization Assay (PRNA) & Pseudovirus Entry Assay
A common method to determine the in vitro potency of ST-193 is through a plaque reduction neutralization assay (PRNA) or a pseudovirus entry assay.
Experimental Workflow: Plaque Reduction Neutralization Assay
Troubleshooting In Vitro Assays
| Issue | Potential Cause | Suggested Solution |
| High background or no inhibition | Compound instability: this compound may degrade in solution, especially at room temperature in solvents like DMSO. | Prepare fresh stock solutions of ST-193 in DMSO for each experiment and store them at -20°C or lower for long-term use.[3] Avoid repeated freeze-thaw cycles. |
| Incorrect compound concentration: Errors in serial dilutions. | Verify dilution calculations and ensure accurate pipetting. | |
| Variable IC50 values | Cell health and density: Inconsistent cell monolayers can affect viral infection and plaque formation. | Ensure cells are healthy and form a confluent monolayer before infection. Optimize cell seeding density. |
| Virus titer variability: Inconsistent virus input will lead to variable results. | Use a consistent and accurately tittered virus stock for all assays. | |
| No plaques in control wells | Inactive virus stock: The virus may have lost infectivity due to improper storage. | Use a fresh, validated virus stock. |
| Incorrect cell line: The cell line used may not be susceptible to the specific arenavirus. | Use a cell line known to be permissive for the arenavirus being tested (e.g., Vero E6). |
In Vivo Studies: Dosage Adjustment for Different Arenaviruses
Determining the optimal in vivo dosage of this compound requires careful consideration of the target arenavirus and the animal model being used.
Signaling Pathway: Arenavirus Entry and Inhibition by ST-193
References
- 1. Potent inhibition of arenavirus infection by a novel fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug discovery technologies and strategies for Machupo virus and other New World arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ST-193 Hydrochloride Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with ST-193 hydrochloride. The following sections offer insights into potential challenges and strategies to enhance the potency of this broad-spectrum arenavirus inhibitor through formulation.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vitro potency of our this compound formulation. What are the potential causes?
A1: Low in vitro potency can stem from several factors related to the formulation and experimental setup. A primary reason could be poor solubility of this compound in your cell culture medium, leading to a lower effective concentration than intended. Another possibility is the degradation of the compound under experimental conditions, such as prolonged incubation at 37°C or exposure to certain pH levels. It is also crucial to ensure the accuracy of the initial stock solution concentration and the serial dilutions. Finally, the choice of viral strain and cell line can significantly impact the observed potency.
Q2: How can we improve the solubility of this compound in our aqueous-based formulations?
A2: Improving the aqueous solubility of this compound is a key step to enhance its potency. Several formulation strategies can be employed. The use of co-solvents, such as ethanol or DMSO, in the initial stock solution is a common practice, but their final concentration in the assay should be carefully controlled to avoid cellular toxicity. For formulation development, exploring pH adjustments can be beneficial if the compound's solubility is pH-dependent. The use of solubility-enhancing excipients like cyclodextrins, which can form inclusion complexes with the drug molecule, is another effective approach. Furthermore, creating amorphous solid dispersions of this compound with polymers can significantly increase its dissolution rate and apparent solubility.
Q3: What are the key stability concerns for this compound during formulation and in experimental assays?
A3: As a hydrochloride salt, ST-193 may be susceptible to degradation, particularly in solutions with varying pH. It is important to assess its stability at the physiological pH of your cell culture medium (typically around 7.4) and at the pH of your formulation. Temperature is another critical factor; prolonged exposure to elevated temperatures, such as 37°C during incubation, could lead to degradation. We recommend performing stability studies of your this compound formulation under your specific experimental conditions to ensure the compound remains intact throughout the assay.
Q4: Are there any known signaling pathways affected by ST-193 that we should consider in our mechanism-of-action studies?
A4: While the precise signaling pathway for ST-193 is not fully elucidated in publicly available literature, as a potent arenavirus inhibitor, it is hypothesized to interfere with the viral entry process. This could involve direct interaction with the viral glycoprotein complex (GPC) or host cell factors essential for viral uptake. A hypothetical signaling pathway is illustrated below, which can serve as a starting point for mechanism-of-action studies.
Validation & Comparative
A Head-to-Head Comparison of ST-193 Hydrochloride and Ribavirin for Lassa Fever Treatment
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Lassa fever, a viral hemorrhagic illness endemic to West Africa, researchers and drug developers are critically evaluating existing and novel therapeutic options. This guide provides a comprehensive comparison of ST-193 hydrochloride, a promising investigational antiviral, and ribavirin, the current standard of care, supported by experimental data to inform the scientific community.
Executive Summary
Lassa fever, caused by the Lassa virus, presents a significant public health challenge with limited treatment options.[1][2] For decades, ribavirin, a broad-spectrum antiviral, has been the primary therapeutic, though its efficacy is increasingly questioned due to inconsistent clinical outcomes and a weak evidence base.[3] In contrast, this compound, a small molecule inhibitor of arenavirus entry, has demonstrated potent antiviral activity in preclinical studies, offering a potential new avenue for treatment.[1][2][4] This report synthesizes the available data on their mechanisms of action, in vitro potency, and in vivo efficacy to provide a clear comparison for researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference between this compound and ribavirin lies in their antiviral strategies. This compound employs a targeted approach, while ribavirin's mechanism is multifaceted and less defined.
This compound: This compound is a potent viral entry inhibitor.[5] It specifically targets the GP2 subunit of the Lassa virus glycoprotein complex, preventing the fusion of the viral envelope with the host cell membrane.[5] This action effectively blocks the virus from entering host cells and initiating replication.
References
- 1. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The global threat posed by arenaviruses, the causative agents of severe hemorrhagic fevers such as Lassa fever, necessitates the development of effective antiviral therapeutics. This guide provides a comprehensive comparison of two promising antiviral candidates, ST-193 hydrochloride and favipiravir, summarizing their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.
At a Glance: Key Performance Indicators
A direct comparison of the in vitro efficacy of this compound and favipiravir reveals their distinct potency profiles against various arenaviruses. This compound, an entry inhibitor, demonstrates remarkable potency in the nanomolar range, while favipiravir, a polymerase inhibitor, is effective at micromolar concentrations.
| Antiviral Agent | Virus | Assay | EC50/IC50 | CC50 | Selectivity Index (SI) | Cell Line | Reference |
| This compound | Lassa (LASV) pseudotype | Pseudovirus Entry | 1.6 nM[1][2] | >10 µM (no cytotoxicity observed)[1][2] | >6250 | HEK293T | [1][2] |
| Junin (JUNV) pseudotype | Pseudovirus Entry | 0.62 nM[3] | >10 µM (no cytotoxicity observed)[1] | >16129 | HEK293T | [1][3] | |
| Machupo (MACV) pseudotype | Pseudovirus Entry | 3.1 nM[3] | >10 µM (no cytotoxicity observed)[1] | >3225 | HEK293T | [1][3] | |
| Guanarito (GTOV) pseudotype | Pseudovirus Entry | 0.44 nM[3] | >10 µM (no cytotoxicity observed)[1] | >22727 | HEK293T | [1][3] | |
| Sabiá (SABV) pseudotype | Pseudovirus Entry | 0.2 - 12 nM[1][2] | >10 µM (no cytotoxicity observed)[1][2] | >833 - >50000 | HEK293T | [1][2] | |
| Favipiravir (T-705) | Junin (JUNV-R) | Plaque Assay | 12 µM[3] | Not cytotoxic at tested concentrations[3] | >83.3 (based on max tested conc. of 1000 µM) | Vero E6 | [3] |
| Machupo (MACV) | Focus-Forming Unit Assay | 14 µM[3] | Not cytotoxic at tested concentrations[3] | >71.4 (based on max tested conc. of 1000 µM) | Vero E6 | [3] | |
| Guanarito (GTOV) | Plaque Assay | 15 µM[3] | Not cytotoxic at tested concentrations[3] | >66.7 (based on max tested conc. of 1000 µM) | Vero E6 | [3] | |
| Pichinde (PICV) | CPE Reduction | 0.7 - 1.2 µg/mL (~4.4 - 7.6 µM)[4] | Not specified | Not specified | Vero | [4] | |
| Tacaribe (TCRV) | CPE Reduction | 0.7 - 1.2 µg/mL (~4.4 - 7.6 µM)[4] | Not specified | Not specified | Vero | [4] |
Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI indicates a more favorable safety profile. For this compound, a precise CC50 was not available, but the lack of cytotoxicity at the highest tested concentration (10 µM) allows for a minimum estimated SI. Similarly, for favipiravir in Vero E6 cells, no cytotoxicity was observed at concentrations up to 1000 µM[3].
Mechanisms of Action: Two Distinct Approaches to Viral Inhibition
This compound and favipiravir target different stages of the arenavirus life cycle, offering unique advantages and potential for combination therapies.
This compound: A Potent Blocker of Viral Entry
This compound is a small-molecule inhibitor that prevents the entry of arenaviruses into host cells[2][5]. It specifically targets the viral glycoprotein complex (GPC), a key player in the fusion of the viral and host cell membranes. The GPC is composed of three subunits: GP1, which binds to the host cell receptor; GP2, the transmembrane fusion protein; and the stable signal peptide (SSP). ST-193 is believed to bind to the GP2 subunit, stabilizing the pre-fusion conformation of the GPC and preventing the pH-dependent conformational changes necessary for membrane fusion within the endosome[2][6]. This effectively traps the virus in the endosome, preventing the release of its genetic material into the cytoplasm and halting the infection before it can begin.
Figure 1. Mechanism of action of this compound.
Favipiravir (T-705): A Broad-Spectrum Inhibitor of Viral Replication
Favipiravir is a prodrug that, once inside the host cell, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP)[7]. This active metabolite functions as a purine analogue and targets the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome[3][8]. Favipiravir-RTP can inhibit the RdRp in two ways: by being incorporated into the growing RNA strand, causing chain termination, or by inducing lethal mutagenesis, where the accumulation of mutations in the viral genome leads to non-viable viral progeny[7]. Its broad-spectrum activity is attributed to the conserved nature of the RdRp enzyme across many RNA viruses[4].
Figure 2. Mechanism of action of favipiravir.
In Vivo Efficacy: Promising Results in Animal Models
Both this compound and favipiravir have demonstrated significant efficacy in animal models of arenaviral disease, highlighting their potential as clinical candidates.
This compound in a Lassa Fever Guinea Pig Model
In a lethal Lassa virus (LASV) guinea pig model, this compound treatment significantly enhanced survival compared to both ribavirin and a vehicle control[9].
| Treatment Group | Dose | Route | Survival Rate | Viremia Reduction | Reference |
| This compound | 25 or 80 mg/kg/day | Intraperitoneal | 62.5% (10/16) | 2-3 log reduction | [9] |
| Ribavirin | 25 mg/kg/day | Intraperitoneal | 0% (0/8) | - | [9] |
| Vehicle | - | Intraperitoneal | 0% (0/7) | - | [9] |
Animals treated with this compound also exhibited fewer signs of disease and a return to normal body temperature[9].
Favipiravir in Arenavirus Hamster and Guinea Pig Models
Favipiravir has shown robust in vivo activity in various arenavirus infection models. In a hamster model of Pichinde virus (PICV) infection, a 50 mg/kg/day dose was found to be optimal for limiting viral replication and disease severity[4]. Furthermore, in a guinea pig model of PICV infection, oral favipiravir was highly effective even when treatment was initiated after the onset of clinical disease[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to evaluate this compound and favipiravir.
General Experimental Workflow
The evaluation of antiviral compounds typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.
Figure 3. General experimental workflow for antiviral drug testing.
In Vitro Efficacy Assays
1. Pseudovirus Entry Assay (for this compound)
-
Objective: To determine the 50% inhibitory concentration (IC50) of ST-193 against arenavirus glycoprotein-mediated entry.
-
Method:
-
Lentiviral or retroviral particles are engineered to express the glycoprotein of the arenavirus of interest (e.g., LASV, JUNV) and to contain a reporter gene (e.g., luciferase).
-
HEK293T cells are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of this compound for a short period.
-
The pseudoviruses are then added to the cells.
-
After 48-72 hours of incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured.
-
The IC50 value is calculated as the concentration of the compound that reduces reporter activity by 50% compared to untreated controls[1][6].
-
2. Plaque Reduction Neutralization Test (PRNT) / Focus-Forming Unit (FFU) Assay (for Favipiravir)
-
Objective: To determine the 50% effective concentration (EC50) of favipiravir against live arenaviruses.
-
Method:
-
Vero E6 cells are seeded in 6- or 12-well plates to form a confluent monolayer.
-
The virus (e.g., JUNV-R, MACV, GTOV) is incubated with serial dilutions of favipiravir for 1 hour at 37°C.
-
The cell monolayers are then infected with the virus-drug mixture at a specific multiplicity of infection (MOI), typically 0.1[3].
-
After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the corresponding concentration of favipiravir.
-
The plates are incubated for several days (e.g., 4-10 days depending on the virus) to allow for plaque or foci formation[3].
-
The cells are then fixed and stained (e.g., with crystal violet for plaques or with specific antibodies for foci).
-
The number of plaques or foci is counted, and the EC50 is calculated as the drug concentration that reduces the number of plaques/foci by 50% compared to the virus-only control[3].
-
In Vitro Cytotoxicity Assays
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the antiviral compounds.
-
Method (e.g., Neutral Red Uptake or MTT Assay):
-
Vero or Vero E6 cells are seeded in 96-well plates.
-
The cells are incubated with serial dilutions of the test compound for a period that mirrors the efficacy assays (e.g., 48-72 hours).
-
A reagent such as neutral red (which is taken up by viable cells) or MTT (which is metabolized by viable cells) is added.
-
The amount of neutral red uptake or formazan product is quantified spectrophotometrically.
-
The CC50 is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells. For both ST-193 and favipiravir, no significant cytotoxicity was observed at the highest concentrations tested in the relevant assays[1][3].
-
In Vivo Efficacy Study: Lassa Fever Guinea Pig Model
-
Objective: To evaluate the in vivo efficacy of an antiviral compound against a lethal arenavirus challenge.
-
Animal Model: Strain 13 guinea pigs are a well-established model for Lassa fever as they develop a uniformly lethal disease that mimics human infection[9].
-
Method:
-
Groups of guinea pigs are treated with the test compound (e.g., this compound at 25 or 80 mg/kg/day), a positive control (e.g., ribavirin), or a vehicle control via a specified route (e.g., intraperitoneal injection)[9].
-
Treatment is initiated prior to or shortly after infection with a lethal dose of Lassa virus (e.g., Josiah strain)[9].
-
The animals are monitored daily for clinical signs of disease (e.g., weight loss, fever, changes in posture and grooming) and survival.
-
Blood samples may be collected at various time points to determine viremia levels by plaque assay or qRT-PCR.
-
The primary endpoints are survival and reduction in viral load[9].
-
Conclusion
Both this compound and favipiravir demonstrate significant promise as potential therapeutics for arenaviral infections, albeit through different mechanisms of action. This compound is a highly potent entry inhibitor with an excellent in vitro safety profile, while favipiravir is a broad-spectrum polymerase inhibitor with proven in vivo efficacy. The detailed experimental data and protocols presented in this guide are intended to aid researchers in the continued development and evaluation of these and other novel anti-arenaviral agents. The distinct mechanisms of these two compounds also suggest that future studies exploring their potential synergistic effects in combination therapy are warranted.
References
- 1. Identification of a broad-spectrum arenavirus entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of T-705 against arenavirus and bunyavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches in anti-arenaviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential and action mechanism of favipiravir as an antiviral against Junin virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-705 (favipiravir) inhibition of arenavirus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive guide for researchers and drug developers on the antiviral potency and mechanisms of ST-193 and its analogs against pathogenic arenaviruses.
This guide provides a detailed comparison of the antiviral efficacy of ST-193 hydrochloride and its analogs, a promising class of small-molecule inhibitors targeting arenavirus entry. The data presented herein, compiled from various studies, offers a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.
I. Comparative Antiviral Activity
The benzimidazole derivative ST-193 and its analogs have demonstrated potent, broad-spectrum activity against a range of arenaviruses, including the highly pathogenic Lassa (LASV), Junín (JUNV), Machupo (MACV), Guanarito (GTOV), and Sabiá (SABV) viruses. These compounds act as entry inhibitors, specifically targeting the viral envelope glycoprotein complex (GPC) and preventing the pH-dependent membrane fusion necessary for viral entry into host cells.[1][2][3]
The following tables summarize the in vitro efficacy of ST-193 and its key analogs, LHF-535, ARN-75039, and ARN-75041, against various arenaviruses. The data is primarily derived from pseudovirus-based infectivity assays, which are a reliable and safe method for assessing viral entry inhibitors.
Table 1: In Vitro Efficacy (IC50/EC50 in nM) of ST-193 and Analogs Against Arenavirus Pseudotypes
| Compound | Lassa Virus (LASV) | Junín Virus (JUNV) | Machupo Virus (MACV) | Guanarito Virus (GTOV) | Sabiá Virus (SABV) | Chapare Virus (CHAPV) | Tacaribe Virus (TCRV) |
| ST-193 | 1.4 - 1.6[4][5] | 0.62[4][5] | 3.1[4][5] | 0.44[4][5] | 0.2 - 12[1][4] | - | Yes (potently inhibits)[1] |
| LHF-535 | 0.1 - 0.3[1] | 0.1 - 0.3[1] | 0.1 - 0.3[1] | - | 0.1 - 0.3[1] | 0.1 - 0.3[1] | 0.1 - 0.3[1] |
| ARN-75039 | Yes (sub-nanomolar)[6] | Yes (sub-nanomolar)[6] | Yes (sub-nanomolar)[6] | 0.13[1][2] | - | 4.3[1][2] | Yes (sub-nanomolar)[2] |
| ARN-75041 | Yes (sub-nanomolar)[6] | 6.2 (EC90)[6] | - | 1.7[1] | - | 15.3[1] | Yes (sub-nanomolar)[7] |
Note: IC50 and EC50 values represent the concentration of the compound required to inhibit 50% of viral activity. A lower value indicates higher potency. "-" indicates data not available in the reviewed sources. "Yes" indicates potent inhibition was reported without a specific value.
LHF-535, an analog of ST-193, generally exhibits 2- to 6-fold greater potency against a broad range of arenaviruses.[8] The ARN compounds, ARN-75039 and ARN-75041, also demonstrate sub-nanomolar efficacy, highlighting the potential for further optimization of this chemical scaffold.[4]
II. Mechanism of Action: Inhibition of pH-Dependent Membrane Fusion
ST-193 and its analogs target the arenavirus glycoprotein complex (GPC), a trimer of heterodimers composed of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[2] The mechanism of inhibition involves the stabilization of the pre-fusion conformation of GPC, thereby preventing the low-pH-triggered conformational changes necessary for membrane fusion within the endosome.[2]
These inhibitors are thought to bind to a novel site within the GP2 subunit, near the transmembrane domain, and interfere with the interaction between GP2 and SSP.[2][3] This interference prevents the dissociation of GP1 and the subsequent structural rearrangements of GP2 that drive the fusion of the viral and endosomal membranes.
III. Experimental Protocols
The following are generalized protocols for key assays used to determine the efficacy of ST-193 and its analogs.
A. Pseudovirus Infectivity Assay
This assay measures the ability of a compound to inhibit viral entry mediated by the arenavirus GPC. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the arenavirus GPC and carrying a reporter gene (e.g., luciferase).
Detailed Steps:
-
Cell Seeding: Target cells (e.g., HEK293T) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.
-
Pre-incubation: The cell culture medium is replaced with the medium containing the diluted compounds, and the plates are incubated for a short period (e.g., 15-60 minutes).
-
Infection: Arenavirus pseudotyped particles are added to each well.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Cell Lysis: The cells are lysed to release the reporter protein.
-
Signal Detection: The substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting signal is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
B. Cell-Cell Fusion Assay
This assay assesses the ability of a compound to inhibit GPC-mediated membrane fusion directly. It involves two populations of cells: effector cells expressing the arenavirus GPC and target cells expressing a reporter gene under the control of a promoter that is activated upon cell fusion.
Detailed Steps:
-
Cell Preparation:
-
Effector Cells: A population of cells (e.g., Vero) is transfected with a plasmid encoding the arenavirus GPC. These cells may also be infected with a virus (e.g., vaccinia virus) that expresses a specific RNA polymerase (e.g., T7).
-
Target Cells: A separate population of cells is infected with a recombinant virus that carries a reporter gene (e.g., lacZ) under the control of the promoter recognized by the RNA polymerase in the effector cells (e.g., T7 promoter).
-
-
Co-culture and Compound Treatment: Effector and target cells are mixed and plated in the presence of serial dilutions of the test compounds.
-
Fusion Induction: Cell-cell fusion is induced by briefly lowering the pH of the culture medium (e.g., to pH 5.0) to mimic the endosomal environment.
-
Incubation: The cells are incubated for a period to allow for reporter gene expression in the fused cells (syncytia).
-
Signal Detection: The cells are lysed, and the reporter gene product is quantified using an appropriate assay (e.g., a chemiluminescent substrate for β-galactosidase).
-
Data Analysis: The IC50 values are calculated based on the reduction in reporter signal in the presence of the inhibitor.
IV. Conclusion
ST-193 and its analogs represent a promising class of broad-spectrum arenavirus inhibitors. The extensive in vitro data demonstrates their potent activity in the nanomolar to sub-nanomolar range against several pathogenic arenaviruses. Their mechanism of action, the inhibition of viral entry by stabilizing the pre-fusion GPC complex, provides a solid basis for their further development. The experimental protocols detailed in this guide offer a framework for the continued evaluation and comparison of these and other novel arenavirus entry inhibitors. Further in vivo studies and clinical trials will be crucial in determining the therapeutic potential of these compounds for the treatment of arenavirus hemorrhagic fevers.
References
- 1. Arenavirus compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 2. ARN-75039 | Arenavirus inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arenavirus | DC Chemicals [dcchemicals.com]
- 7. Potent inhibition of arenavirus infection by a novel fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
For researchers and drug development professionals combatting arenaviruses, a critical understanding of antiviral resistance is paramount. This guide provides a comparative analysis of ST-193 hydrochloride, a potent arenavirus entry inhibitor, and its alternatives, supported by experimental data on their efficacy and cross-resistance profiles.
Arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, are a significant public health concern.[1] The development of effective antiviral therapeutics is a high priority, with viral entry being a key target for drug development.[2] this compound is a promising broad-spectrum arenavirus inhibitor that has demonstrated potent activity against several pathogenic arenaviruses.[3] This guide delves into the cross-resistance studies of arenaviruses to this compound, comparing its performance with other entry inhibitors and providing insights into the mechanisms of resistance.
Mechanism of Action: Targeting Viral Entry
ST-193 and other analogous compounds function as arenavirus entry inhibitors.[4] Their mechanism of action involves targeting the viral glycoprotein complex (GPC), which is essential for the virus to enter host cells.[5] Specifically, these inhibitors are thought to bind to the GP2 subunit of the GPC, stabilizing its pre-fusion conformation.[2][6] This stabilization prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the cytoplasm and halting the infection process.[7][8]
The following diagram illustrates the proposed mechanism of action for ST-193 and related arenavirus entry inhibitors.
Caption: Mechanism of ST-193 action on arenavirus entry.
Comparative Antiviral Potency
This compound exhibits potent antiviral activity against a range of arenaviruses, particularly those belonging to the New World clade. However, its efficacy can be compared with other investigational inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for ST-193 and selected alternative compounds against various arenaviruses, as determined by pseudovirus neutralization assays.
| Virus | ST-193 | LHF-535 | ST-294 | ARN-75039 |
| Lassa virus (LASV) | 0.4–1.4 nM[2] | 0.1–0.3 nM[2] | N/A | Sub-nM |
| Junin virus (JUNV) | 0.62 nM[3] | ~2-6 fold more potent than ST-193[6] | Micromolar activity | Sub-nM |
| Machupo virus (MACV) | 3.1 nM[3] | ~2-6 fold more potent than ST-193[6] | Micromolar activity | Sub-nM |
| Guanarito virus (GTOV) | 0.44 nM[3] | N/A | Micromolar activity | N/A |
| Sabia virus (SABV) | 0.2-12 nM[5] | ~2-6 fold more potent than ST-193[6] | N/A | N/A |
| Tacaribe virus (TCRV) | Potent inhibition[9] | ~2-6 fold more potent than ST-193[6] | Submicromolar activity[6] | Sub-nM |
| Lymphocytic Choriomeningitis Virus (LCMV) | >10 µM[9] | N/A | N/A | N/A |
| N/A: Data not available in the reviewed sources. |
Cross-Resistance and Genetic Determinants
A critical aspect of antiviral drug development is understanding the potential for resistance. Studies have shown that resistance to ST-193 and related compounds is associated with specific mutations in the arenavirus glycoprotein (GP) gene, particularly within the transmembrane domain of the GP2 subunit.[9]
Serial passaging of arenaviruses in the presence of these inhibitors has led to the selection of resistant variants. Notably, mutations in the GP2 region have been shown to confer cross-resistance to different classes of entry inhibitors, suggesting a common or overlapping binding site.[8] For example, mutations that confer resistance to ST-294 have also been shown to reduce sensitivity to ST-193.[9] Conversely, certain mutations that confer resistance to ST-294 can increase sensitivity to other inhibitors like ST-161, highlighting the complex interplay of genetic determinants and inhibitor structure.[8]
The following workflow illustrates the process of identifying resistance mutations.
Caption: Workflow for selecting and identifying resistance mutations.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: pseudovirus neutralization assays and plaque reduction neutralization tests (PRNT).
Pseudovirus Neutralization Assay
This assay is a safe and effective method for screening antiviral compounds that target viral entry. It utilizes replication-defective viral particles (e.g., lentivirus or VSV) that have been engineered to express the arenavirus glycoprotein complex on their surface and carry a reporter gene (e.g., luciferase or GFP).
Methodology:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with three plasmids: one encoding the viral backbone (e.g., HIV-1 gag-pol), a second encoding the reporter gene, and a third encoding the specific arenavirus glycoprotein.
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) in cell culture medium.
-
Neutralization Reaction: Incubate the pseudoviruses with the diluted compounds for a specified period (e.g., 1 hour at 37°C) to allow for inhibitor binding.
-
Infection: Add the pseudovirus-compound mixture to target cells (e.g., Vero E6) and incubate for 48-72 hours.
-
Data Analysis: Measure the reporter gene expression (e.g., luminescence or fluorescence). The IC50 value is calculated as the concentration of the compound that reduces reporter gene expression by 50% compared to untreated controls.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for measuring the titer of neutralizing antibodies and can also be adapted to assess the potency of antiviral compounds against live, replication-competent viruses.[10]
Methodology:
-
Virus and Compound Preparation: Prepare serial dilutions of the antiviral compound and a standardized concentration of the live arenavirus.
-
Neutralization: Mix the virus with the compound dilutions and incubate to allow for neutralization.
-
Infection: Inoculate a confluent monolayer of susceptible cells (e.g., Vero E6) with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation and Staining: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death). The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration. The concentration that reduces the number of plaques by 50% (PRNT50) compared to the virus-only control is determined.[10]
Conclusion
This compound remains a potent and broad-spectrum inhibitor of arenavirus entry. However, the emergence of resistance is a key consideration for its clinical development. Comparative studies with other entry inhibitors, such as LHF-535 and the ARN series, provide valuable insights into overcoming resistance and developing next-generation therapeutics. Understanding the genetic determinants of resistance in the GP2 subunit is crucial for designing novel inhibitors with improved potency and a higher barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of new and existing anti-arenaviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusogenic structural changes in arenavirus glycoproteins are associated with viroporin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
In Vivo Validation of ST-193 Hydrochloride: A Comparative Guide to Arenavirus Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of ST-193 hydrochloride, a potent arenavirus entry inhibitor. Its performance is benchmarked against other notable antiviral agents, Ribavirin and Favipiravir, with a focus on supporting experimental data from preclinical models of arenavirus infection, primarily Lassa fever.
Mechanism of Action: Targeting Viral Entry
This compound is a small-molecule inhibitor that specifically targets the entry of arenaviruses into host cells.[1][2] Its mechanism of action centers on the viral glycoprotein complex (GPC), a critical component for viral attachment and fusion with the host cell membrane. The GPC is comprised of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).
This compound is believed to interact with the GP2 subunit, preventing the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes.[3][4] This inhibition of membrane fusion effectively blocks the release of the viral ribonucleoprotein into the cytoplasm, thereby halting the viral replication cycle at its earliest stage.[5]
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a lethal guinea pig model of Lassa fever and compared with Ribavirin, a broad-spectrum antiviral, and Favipiravir, another antiviral agent with activity against arenaviruses.
| Compound | Animal Model | Virus Strain | Dosing Regimen | Key Findings | Survival Rate |
| This compound | Strain 13 Guinea Pigs | Lassa virus (Josiah) | 25 or 80 mg/kg/day, intraperitoneal (i.p.), for 14 days, starting 1 hour before infection. | Reduced clinical signs of disease, 2-3-log reduction in viremia compared to vehicle.[1][2] | 62.5% (10/16)[1][2] |
| Ribavirin | Strain 13 Guinea Pigs | Lassa virus (Josiah) | 25 mg/kg/day, i.p., for 14 days, starting 1 hour before infection. | Showed some efficacy but was less effective than ST-193.[1][2] | 0% (0/8)[1][2] |
| Favipiravir (T-705) | Immunocompetent Mouse Model | Lassa virus | 300 mg/kg/day, oral, for 8 days, starting 4 days after infection. | Lowered viremia and virus load in organs, rescued 100% of mice even when treatment was initiated after viremia was established.[6][7][8] | 100%[6][7][8] |
| Favipiravir + Ribavirin (Combination) | Immunocompetent Mouse Model | Lassa virus | Suboptimal doses of both drugs. | Synergistic effect, increased survival rate and extended survival time compared to monotherapy with suboptimal doses.[6][7][8] | Increased survival compared to suboptimal monotherapy. |
Experimental Protocols
Lassa Virus Infection Model in Guinea Pigs
A widely used model for studying Lassa fever pathogenesis and for the evaluation of antiviral countermeasures is the lethal infection model in strain 13 guinea pigs.
Animal Model:
-
Species: Guinea pig (Cavia porcellus)
-
Strain: Strain 13 (inbred) or Hartley (outbred, may require virus adaptation for uniform lethality).[9][10]
Virus:
-
Virus: Lassa virus (e.g., Josiah strain)
-
Inoculum: A lethal dose of the virus, typically determined by prior titration studies.
Procedure:
-
Acclimatization: Animals are acclimatized to the biosafety level 4 (BSL-4) laboratory environment for a specified period before the study begins.
-
Baseline Data Collection: Pre-infection blood samples are collected to serve as baseline controls. Body weight and temperature are recorded.
-
Virus Challenge: Guinea pigs are inoculated with a lethal dose of Lassa virus via the i.p. route.
-
Treatment Administration:
-
Monitoring:
-
Animals are observed daily for clinical signs of illness (e.g., ruffled fur, lethargy, anorexia).
-
Body weight and temperature are recorded daily.
-
Blood samples are collected at specified time points (e.g., days 7, 14, 21, and 28 post-infection) for virological (viremia) and hematological analysis.
-
-
Endpoint: The primary endpoint is survival. Animals that reach a moribund state are humanely euthanized. Surviving animals are monitored for the duration of the study (e.g., 30 days).
Visualizing the Mechanism and Workflow
Arenavirus Entry Signaling Pathway
Caption: Arenavirus entry and the inhibitory action of this compound.
In Vivo Antiviral Efficacy Study Workflow
Caption: General workflow for in vivo evaluation of antiviral compounds against Lassa virus.
References
- 1. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Reconstitution of Hemorrhagic-Fever Arenavirus Envelope Glycoprotein-Mediated Membrane Fusion | PLOS One [journals.plos.org]
- 4. Lassa virus glycoprotein complex review: insights into its unique fusion machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of Favipiravir Alone and in Combination With Ribavirin in a Lethal, Immunocompetent Mouse Model of Lassa Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Favipiravir Alone and in Combination With Ribavirin in a Lethal, Immunocompetent Mouse Model of Lassa Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogenesis of Lassa virus infection in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of ST-193 Hydrochloride: A Potent Antiviral Agent Against Arenaviruses
For Immediate Release
A deep dive into the inhibitory effects of ST-193 hydrochloride reveals its standing as a potent broad-spectrum antiviral agent, specifically targeting pathogenic arenaviruses. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values against those of other notable arenavirus inhibitors, alongside detailed experimental methodologies and a visualization of its mechanism of action.
Initially mischaracterized in some inquiries as a potential anti-cancer therapeutic, extensive research confirms that this compound's activity is directed against viral, not cancerous, cellular processes. This analysis, therefore, pivots to its true pharmacological space, offering valuable insights for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.
Potency of this compound Against Pathogenic Arenaviruses
This compound has demonstrated remarkable potency against several members of the Arenaviridae family, which are responsible for severe and often fatal hemorrhagic fevers in humans. The compound is a viral entry inhibitor, effectively preventing the virus from gaining access to the host cell's machinery for replication.
Experimental data indicates that this compound exhibits IC50 values in the low nanomolar range, signifying high potency. A summary of these values against various arenaviruses is presented below, in comparison with other known arenavirus inhibitors.
| Compound | Lassa Virus (LASV) | Junin Virus (JUNV) | Machupo Virus (MACV) | Guanarito Virus (GTOV) | Mechanism of Action |
| This compound | 1.4 nM[], 1.6 nM (pseudotype)[2] | 0.62 nM[] | 3.1 nM[] | 0.44 nM[] | Viral Entry Inhibitor (GP2 Target) |
| LHF-535 | 0.1-0.3 nM (pseudotype)[3][4] | <1 µM[][3] | <1 µM[][3] | - | Viral Entry Inhibitor (GP Target)[3] |
| ST-294 | Minimally Active | 0.3 µM (plaque reduction)[5] | - | - | Viral Entry Inhibitor (SSP-G2 Interface)[6][7] |
| Arbidol | 1.42 µM (pseudotype), 10 µM (infectious)[6][8] | 0.55 µM (pseudotype)[6], 6.4 µM (pseudotype)[8] | - | - | Viral Fusion Inhibitor[6] |
| Favipiravir (T-705) | - | - | - | - | RNA Polymerase Inhibitor[][9] |
| Ribavirin | - | - | - | - | Nucleoside Analog[6][10] |
Table 1: Comparative IC50 Values of this compound and Other Arenavirus Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of various compounds against different arenaviruses. The data is compiled from multiple sources and highlights the potent and broad-spectrum activity of this compound.
Mechanism of Action: Halting Arenavirus Entry
This compound acts as a crucial barrier to arenavirus infection by inhibiting the virus's entry into the host cell. The mechanism centers on the viral glycoprotein complex (GPC), which is essential for attaching to the host cell receptor and mediating the fusion of the viral and cellular membranes.
Arenaviruses typically enter the host cell through endocytosis, where they are enclosed in a vesicle called an endosome. As the endosome acidifies, it triggers a conformational change in the viral GPC, leading to membrane fusion and the release of the viral genetic material into the cytoplasm.
ST-193 specifically targets the GP2 subunit of the GPC. By binding to GP2, ST-193 stabilizes the prefusion conformation of the GPC, preventing the pH-dependent changes necessary for membrane fusion. This effectively traps the virus within the endosome, thwarting the infection process.
Caption: Arenavirus entry pathway and the inhibitory action of ST-193.
Experimental Protocols for IC50 Determination
The IC50 values presented in this guide are primarily determined through two key experimental methodologies: pseudovirus entry assays and plaque reduction neutralization tests (PRNT). These assays provide a quantitative measure of a compound's ability to inhibit viral infection.
Pseudovirus Entry Assay
This assay utilizes a non-replicating viral core (often from a lentivirus or retrovirus) that is "pseudotyped" with the envelope glycoproteins of the arenavirus of interest. These pseudoviruses can infect cells in a manner identical to the authentic arenavirus but cannot produce new infectious particles, making them safe to handle in a BSL-2 laboratory.
The general workflow for a pseudovirus entry assay is as follows:
Caption: Workflow for a typical pseudovirus entry assay.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for measuring the neutralization of a virus by an antibody or, in this case, an antiviral compound.[11] This assay uses live, infectious arenaviruses and measures the reduction in the formation of "plaques" (areas of cell death) in a cell monolayer.
The steps involved in a PRNT are:
-
Virus and Compound Incubation: A known amount of infectious arenavirus is incubated with serial dilutions of the antiviral compound.
-
Infection of Cell Monolayer: The virus-compound mixture is added to a confluent monolayer of susceptible cells.
-
Overlay Addition: After an incubation period to allow for viral entry, a semi-solid overlay (e.g., agarose) is added to restrict the spread of the virus to adjacent cells.[11]
-
Plaque Formation: The plates are incubated for several days to allow for the formation of visible plaques.
-
Plaque Staining and Counting: The cells are stained (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the IC50.[11]
Conclusion
This compound stands out as a highly potent and broad-spectrum inhibitor of arenavirus entry. Its mechanism of action, targeting the viral glycoprotein complex, presents a promising avenue for the development of therapeutics against these dangerous pathogens. The comparative analysis of its IC50 values against other antiviral agents underscores its potential as a lead compound for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own evaluations and contribute to the collective effort to combat arenaviral diseases.
References
- 2. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-induced activation of arenavirus membrane fusion is antagonized by small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Arenaviruses by Combinations of Orally Available Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-705 (favipiravir) inhibition of arenavirus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ST-193 hydrochloride's performance against other antiviral alternatives for arenaviruses, supported by experimental data. We will delve into the specificity, potency, and mechanism of action of this compound, presenting a clear case for its role as a targeted antiviral agent.
Introduction to this compound
This compound is a potent, broad-spectrum small-molecule inhibitor of arenaviruses. It emerged from high-throughput screening and subsequent lead optimization as a promising candidate for the treatment of arenavirus hemorrhagic fevers, including Lassa fever. Its mechanism of action is centered on the inhibition of viral entry into host cells, a critical first step in the viral lifecycle.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro potency and cytotoxicity of this compound in comparison to other notable anti-arenaviral compounds. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a key metric for evaluating the therapeutic potential of an antiviral, with higher values indicating greater specificity and a better safety profile.[1][2]
Table 1: In Vitro Potency (IC50) of Antiviral Compounds Against Pathogenic Arenaviruses
| Compound | Lassa Virus (LASV) | Junin Virus (JUNV) | Machupo Virus (MACV) | Guanarito Virus (GTOV) | Sabia Virus (SABV) |
| This compound | 1.4 - 1.6 nM[3] | 0.62 nM[3] | 3.1 nM[3] | 0.44 nM[3] | 0.2 - 12 nM[4] |
| LHF-535 | 0.1 - 0.3 nM[5][6] | <1 µM[5] | <1 µM[5] | - | - |
| Ribavirin | 9 - 20 µg/mL | - | - | - | - |
| Favipiravir (T-705) | EC90: 1.7 - 11.1 µg/mL[7] | 0.79 - 0.94 µg/mL[7] | Similar to JUNV[8] | Similar to JUNV[8] | - |
| Arbidol | 1.42 µM[9] | 0.55 - 6.4 µM[9][10] | - | - | - |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Antiviral Compounds
| Compound | Cell Line | CC50 | Selectivity Index (SI = CC50/IC50) vs. LASV | Selectivity Index (SI = CC50/IC50) vs. JUNV |
| This compound | Vero | >10 µM | >6250 | >16129 |
| LHF-535 | - | - | High (inferred from potency) | High (inferred from potency) |
| Ribavirin | Vero | >32 µg/mL | Low | - |
| Favipiravir (T-705) | MDCK | >2000 µg/mL (>12739 µM)[11] | High | High |
| Arbidol | HepG2 | 24.36 µM[12] | ~17 | ~4-44 |
Data Interpretation:
The data clearly demonstrates the high potency of this compound in the nanomolar range against a broad spectrum of pathogenic arenaviruses.[13][3] Its high selectivity index, particularly when compared to the current standard of care, Ribavirin, underscores its specific targeting of viral processes with minimal impact on host cell viability. LHF-535, an analog of ST-193, shows even greater potency in some instances.[5][6] While Favipiravir and Arbidol also exhibit anti-arenaviral activity, this compound and its analogs generally display superior potency.
Specificity of this compound
A key aspect of a successful antiviral is its specificity for the target virus family, minimizing off-target effects. This compound has been shown to be highly specific for arenaviruses.
-
Lack of Activity Against Other Viruses: Studies have demonstrated that this compound exhibits no antiviral activity against unrelated viruses, such as the vesicular stomatitis virus (VSV), at concentrations up to 10 µM.[13][3]
-
Differential Activity Within Arenaviruses: Interestingly, this compound is not effective against all arenaviruses. It shows significantly reduced activity against Lymphocytic Choriomeningitis Virus (LCMV), a relative of Lassa virus. This differential activity has been instrumental in elucidating its precise mechanism of action.
Mechanism of Action: A Targeted Approach to Viral Entry
This compound functions as a viral entry inhibitor, specifically targeting the arenavirus glycoprotein complex (GPC). The GPC is a trimeric structure on the viral envelope composed of three subunits: GP1, GP2, and the stable signal peptide (SSP).[5][14] This complex is essential for receptor binding and subsequent fusion of the viral and host cell membranes.
The entry process can be summarized as follows:
-
Receptor Binding: The GP1 subunit binds to specific host cell receptors, such as α-dystroglycan for Old World arenaviruses like LASV and transferrin receptor 1 (TfR1) for New World arenaviruses like JUNV.[5][15][16]
-
Endocytosis: The virus is then internalized into the host cell via an endosome.
-
pH-Dependent Fusion: As the endosome acidifies, the GPC undergoes a conformational change, triggered in part by the interaction between SSP and GP2.[12][17] This change exposes the fusion peptide on GP2, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[10][18]
This compound and its analog LHF-535 bind to a pocket at the interface of the GP2 subunit and the SSP.[17] This binding stabilizes the pre-fusion conformation of the GPC, preventing the pH-dependent conformational changes necessary for membrane fusion.[3] This targeted mechanism explains the high potency and specificity of this compound.
Caption: Arenavirus entry pathway and the inhibitory action of this compound.
Comparative In Vivo Efficacy
The ultimate test of an antiviral's potential is its efficacy in a living organism. This compound has demonstrated significant in vivo efficacy in a lethal guinea pig model of Lassa fever.
Table 3: In Vivo Efficacy of this compound and Alternatives in Guinea Pig Models of Arenavirus Infection
| Compound | Virus | Animal Model | Dosing | Outcome |
| This compound | LASV | Guinea Pig | 25 or 80 mg/kg/day (IP) | 62.5% survival vs. 0% in placebo and ribavirin groups; 2-3 log reduction in viremia.[18][19] |
| LHF-535 | LASV | Guinea Pig | 50 mg/kg/day (IP) | 100% survival, even when treatment was initiated 3 days post-infection.[4][20][21] |
| Favipiravir (T-705) | LASV | Guinea Pig | 300 mg/kg/day (oral) | Highly effective, with full recovery even when initiated 7 days post-infection.[22][23] |
| Ribavirin | LASV | Guinea Pig | 25 mg/kg/day (IP) | 0% survival in one study; delayed time to death in another.[18][19] |
In Vivo Data Summary:
This compound significantly improves survival and reduces viral load in a stringent animal model of Lassa fever, outperforming ribavirin.[18][19] The optimized analog, LHF-535, shows even more remarkable protection.[4][20][21] Favipiravir also demonstrates strong in vivo efficacy.[22][23] These findings strongly support the development of these entry inhibitors as potential therapeutics for arenavirus hemorrhagic fevers.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate arenavirus entry inhibitors. For specific experimental details, please refer to the cited literature.
Lentiviral Pseudotype Neutralization Assay
This assay is a safe and effective method to screen for inhibitors of arenavirus entry. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) pseudotyped with the arenavirus GPC. The lentiviral vector carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantification of viral entry.
Workflow:
Caption: Workflow for a lentiviral pseudotype neutralization assay.
Brief Protocol:
-
Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the lentiviral backbone, the arenavirus GPC, and packaging proteins.[9][14][24][25]
-
Harvest: Collect the supernatant containing the pseudoviruses 48-72 hours post-transfection and filter to remove cellular debris.[9]
-
Neutralization Assay: Seed target cells (e.g., Vero E6) in a 96-well plate. Pre-incubate serial dilutions of the test compound with a fixed amount of pseudovirus for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the target cells.
-
Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity).
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a classic virological assay that measures the ability of a compound to neutralize infectious virus and prevent the formation of plaques (zones of cell death) in a cell monolayer.
Workflow:
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Brief Protocol:
-
Cell Seeding: Plate susceptible cells (e.g., Vero E6) to form a confluent monolayer.
-
Virus-Compound Incubation: Mix serial dilutions of the test compound with a standardized amount of live arenavirus (e.g., 100 plaque-forming units). Incubate for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[1]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Analysis: Determine the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Conclusion
This compound demonstrates exceptional potency and a high degree of specificity for a broad range of pathogenic arenaviruses. Its mechanism of action, the inhibition of viral entry by stabilizing the pre-fusion conformation of the glycoprotein complex, is a targeted approach that minimizes off-target effects and results in a favorable in vitro safety profile. In vivo studies have confirmed its potential as a therapeutic, showing significant protection against lethal Lassa virus infection in a guinea pig model. When compared to the current standard of care, ribavirin, and other antivirals like favipiravir and arbidol, this compound and its analog LHF-535 stand out for their nanomolar potency and specific mechanism of action. These findings strongly support the continued development of this compound and related compounds as promising candidates for the treatment of arenavirus hemorrhagic fevers.
References
- 1. sitesv2.anses.fr [sitesv2.anses.fr]
- 2. Myristoylation of the Arenavirus Envelope Glycoprotein Stable Signal Peptide Is Critical for Membrane Fusion but Dispensable for Virion Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Distinct Molecular Mechanisms of Host Immune Response Modulation by Arenavirus NP and Z Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New World Clade B Arenaviruses Can Use Transferrin Receptor 1 (TfR1)-Dependent and -Independent Entry Pathways, and Glycoproteins from Human Pathogenic Strains Are Associated with the Use of TfR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-dependent conformational change within the Lassa virus transmembrane domain elicits efficient membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of Lassa virus infection in outbred guinea pigs with first-in-class human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Stable Signal Peptide of Junín Arenavirus Envelope Glycoprotein in pH-Dependent Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Structure and stabilization of the antigenic glycoprotein building blocks of the New World mammarenavirus spike complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Envelope Glycoprotein of Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fusogenic structural changes in arenavirus glycoproteins are associated with viroporin activity | PLOS Pathogens [journals.plos.org]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike [bio-protocol.org]
- 23. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 24. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Guide to ST-193 Hydrochloride Combination Therapy for Arenaviral Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ST-193 hydrochloride, a potent arenavirus entry inhibitor, and its potential for combination therapy with other antiviral agents. While direct experimental data on this compound in combination with other antivirals is limited in publicly available literature, this document synthesizes existing preclinical data for ST-193 monotherapy, data for a close analog in combination therapy, and provides a rationale for future combination studies.
Rationale for Combination Therapy
The primary goal of combination antiviral therapy is to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages to minimize toxicity. This compound inhibits arenavirus entry by targeting the viral glycoprotein 2 (GP2) subunit, preventing pH-dependent membrane fusion.[1][2] This mechanism is distinct from that of other antivirals, such as ribavirin, a nucleoside analog that inhibits viral RNA synthesis.[1] The complementary mechanisms of action suggest a potential for synergistic or additive effects when these drugs are co-administered.
Quantitative Data Summary
In Vivo Monotherapy: ST-193 vs. Ribavirin in a Lassa Virus Guinea Pig Model
A key preclinical study evaluated the efficacy of ST-193 monotherapy compared to ribavirin in a lethal Lassa virus (LASV, Josiah strain) infection model in strain 13 guinea pigs.[2][3][4]
| Treatment Group | Dose | Route | Survival Rate | Mean Viremia Reduction (log10 pfu/mL) | Reference |
| ST-193 | 25 or 80 mg/kg/day | i.p. | 62.5% (10/16) | 2-3 | [2][3][5] |
| Ribavirin | 25 mg/kg/day | i.p. | 0% (0/8) | Not Reported | [2][3][5] |
| Vehicle Control | - | i.p. | 0% (0/7) | - | [2][3][5] |
In Vitro Combination Therapy: LHF-535 (ST-193 Analog) with Ribavirin against Lassa Virus
A recent in vitro study investigated the combination of LHF-535, an analog of ST-193, with ribavirin against Lassa virus in Vero E6 cells. The study demonstrated a synergistic antiviral effect.[1]
| Drug Combination | Method | Result | Synergy Score (nM²%) | Interpretation | Reference |
| LHF-535 + Ribavirin | Immunofluorescence Assay & MacSynergy II analysis | Enhanced inhibition of LASV infection compared to either drug alone. | 377.57 | Strong Synergy | [1] |
Note: Synergy scores >100 nM²% are considered strong synergy.[1]
Signaling Pathways and Mechanisms of Action
The proposed synergistic interaction between an ST-193-like entry inhibitor and a replication inhibitor like ribavirin is based on their distinct targets in the viral life cycle.
Caption: Proposed mechanism of synergistic action of ST-193 and Ribavirin.
Experimental Protocols
Lassa Virus Guinea Pig Model for In Vivo Efficacy Testing
This protocol is based on the methodology described in the study evaluating ST-193 in a lethal Lassa virus infection model.[2][3][4]
-
Animal Model: Strain 13 guinea pigs are used due to their uniform susceptibility to the Josiah strain of Lassa virus.[2][3][6]
-
Virus: A lethal dose (e.g., 1000 PFU) of Lassa virus, Josiah strain, is administered subcutaneously.[4]
-
Treatment Groups:
-
This compound (e.g., 25 or 80 mg/kg)
-
Ribavirin (e.g., 25 mg/kg)
-
Vehicle control
-
-
Administration: Treatment is administered via intraperitoneal (i.p.) injection, starting one hour before viral challenge and continuing once daily for 14 days.[2][3][4]
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., fever, weight loss, ruffled fur).[7]
-
Endpoints:
-
Survival is monitored for a defined period (e.g., 28 days).
-
Viremia is quantified from serum samples collected at various time points (e.g., days 7, 10, 14, 21, 28) using a plaque assay.[4]
-
In Vitro Synergy Assay using Immunofluorescence
This protocol is adapted from the study of LHF-535 and ribavirin combination.[1]
-
Cell Line: Vero E6 cells are seeded in 96-well plates.
-
Drug Preparation: Serial dilutions of this compound and the second antiviral (e.g., ribavirin) are prepared individually and in combination in a checkerboard format.
-
Infection: Cells are infected with Lassa virus at a specified multiplicity of infection (MOI).
-
Treatment: The drug dilutions are added to the cells.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours).
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
Cells are stained with a primary antibody against a viral protein (e.g., LASV nucleoprotein) followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained (e.g., with DAPI).
-
-
Data Acquisition: The number of infected cells (fluorescent cells) is quantified using an automated fluorescence microscope or high-content imager.
-
Synergy Analysis: The percentage of inhibition for each drug combination is calculated relative to the virus control. The data is then analyzed using software like MacSynergy II to determine synergy, additivity, or antagonism.[1]
Caption: Workflow for in vitro synergy testing of antiviral combinations.
Conclusion and Future Directions
The available preclinical data for this compound and its analog, LHF-535, strongly support the investigation of combination therapies for arenaviral hemorrhagic fevers. The in vivo efficacy of ST-193 as a monotherapy surpasses that of ribavirin in the guinea pig model of Lassa fever.[2][3] Furthermore, the demonstrated in vitro synergy between an ST-193 analog and ribavirin provides a compelling rationale for co-administration.[1]
Future studies should focus on:
-
Directly evaluating the in vitro synergistic potential of this compound with ribavirin and other promising anti-arenaviral compounds like favipiravir.
-
Conducting in vivo studies in relevant animal models (e.g., guinea pigs, non-human primates) to assess the efficacy and safety of this compound in combination with other antivirals. These studies should evaluate various dosing regimens and treatment initiation times.
-
Investigating the potential for these combination therapies to reduce the emergence of drug-resistant viral variants.
The development of effective combination therapies is a critical step towards improving clinical outcomes for patients with arenaviral infections. The data presented in this guide suggest that this compound is a promising component for such therapeutic strategies.
References
- 1. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arenaviruses and Lethal Mutagenesis. Prospects for New Ribavirin-based Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. An Outbred Guinea Pig Disease Model for Lassa Fever Using a Host-Adapted Clade III Nigerian Lassa Virus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ST-193 Hydrochloride: A Comparative Guide to Novel Antiviral Candidates for Arenavirus Infections
For Immediate Release
This guide provides a comprehensive analysis of ST-193 hydrochloride, a potent arenavirus entry inhibitor, benchmarked against promising novel antiviral candidates. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of efficacy, mechanism of action, and safety profiles, supported by experimental data.
Introduction to this compound and Novel Antiviral Strategies
Arenaviruses, such as Lassa and Junín viruses, are causative agents of severe hemorrhagic fevers with high mortality rates, posing a significant global health threat.[1][2] The current standard of care is often limited to the broad-spectrum antiviral Ribavirin, which has shown limited efficacy and can be associated with significant side effects.[3][4] This has spurred the development of novel antiviral agents with improved potency and safety profiles.
This compound has emerged as a promising candidate, demonstrating potent, broad-spectrum activity against arenaviruses.[5][6] It acts as a viral entry inhibitor, a strategy that prevents the virus from entering host cells, the crucial first step of infection.[7][8] This guide compares this compound with other novel antiviral candidates, including a close analog, LHF-535, and agents with different mechanisms of action, such as the replication inhibitor Favipiravir (T-705).
Mechanism of Action: A Tale of Two Strategies
The antiviral candidates evaluated in this guide employ distinct strategies to combat arenavirus infection: entry inhibition and replication inhibition.
Entry Inhibition: this compound and its analog LHF-535 target the arenavirus glycoprotein (GP) complex, which is essential for viral entry into host cells.[7][9] Specifically, they bind to a region involving the GP2 subunit and the stable signal peptide (SSP), stabilizing the prefusion state of the GP complex.[8][10] This prevents the pH-dependent conformational changes required for membrane fusion within the endosome, effectively blocking viral entry.[7]
Replication Inhibition: Favipiravir (T-705) and Ribavirin, on the other hand, target the viral replication machinery once the virus has entered the host cell. Favipiravir is a prodrug that is intracellularly converted to its active form, which is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide.[11][12] Its incorporation into the nascent viral RNA chain inhibits further elongation, thereby halting viral replication.[13][14] Ribavirin also acts as a nucleoside analog, inducing lethal mutagenesis by increasing the error rate of the viral RdRp and inhibiting inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of GTP pools necessary for viral RNA synthesis.[15][16]
Comparative Efficacy and Safety Profile
The following tables summarize the in vitro and in vivo efficacy and cytotoxicity of this compound and comparator antiviral candidates.
| Table 1: In Vitro Antiviral Activity against Arenaviruses | ||||
| Compound | Virus | Cell Line | IC50 (nM) | Reference |
| This compound | Lassa (LASV) | Vero | 1.6 | [6] |
| Junín (JUNV) | Vero | 0.62 | [5] | |
| Machupo (MACV) | Vero | 3.1 | [5] | |
| Guanarito (GTOV) | Vero | 0.44 | [5] | |
| Sabiá (SABV) | Vero | ~12 | [7] | |
| LHF-535 | Lassa (LASV) | Vero | Sub-nanomolar | [9] |
| Junín (JUNV) | Vero | Potent inhibition | [17] | |
| Favipiravir (T-705) | Junín (JUNV) | Vero | ~1,200 | [13] |
| Machupo (MACV) | Vero E6 | ~4,000-1,000,000 | [11] | |
| Guanarito (GTOV) | Vero E6 | ~4,000-1,000,000 | [11] | |
| Ribavirin | Lassa (LASV) | Vero | - | [18] |
| Junín (JUNV) | Vero | - | [15] |
| Table 2: In Vivo Efficacy in Animal Models of Arenavirus Infection | ||||
| Compound | Animal Model | Virus Challenge | Dose and Route | Outcome |
| This compound | Guinea Pig | Lassa (LASV) | 25 or 100 mg/kg/day, IP | Enhanced survival compared to Ribavirin |
| LHF-535 | Guinea Pig | Lassa (LASV) | 50 mg/kg/day, daily | 100% survival |
| Mouse | Tacaribe (TCRV) | 10 or 30 mg/kg/day, oral | Decreased viral titers by 4 logs | |
| Favipiravir (T-705) | Guinea Pig | Pichindé (PICV) | 300 mg/kg/day, oral | 100% survival even with delayed treatment |
| Ribavirin | Guinea Pig | Pichindé (PICV) | - | Effective, but slower recovery than Favipiravir |
| Table 3: Cytotoxicity Profile | |||
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | - | >10 | [7] |
| LHF-535 | - | Low cytotoxicity | [8] |
| Favipiravir (T-705) | Vero | >1000 | [19] |
| Ribavirin | - | Associated with significant toxicities | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
Pseudovirus Neutralization Assay
This assay is used to determine the concentration of an antiviral compound that inhibits viral entry by 50% (IC50).
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 80-90% confluency on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the antiviral compounds in cell culture medium.
-
Pseudovirus Preparation: Produce lentiviral particles pseudotyped with the arenavirus glycoprotein of interest.
-
Neutralization Reaction: Incubate the pseudoviruses with the diluted antiviral compounds for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the seeded cells.
-
Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity) to quantify the level of infection.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a non-linear regression model.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.
-
Cell Monolayer Preparation: Seed susceptible cells (e.g., Vero E6) in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Incubate a known titer of infectious arenavirus with serial dilutions of the antiviral compound for 1 hour at 37°C.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Staining and Counting: Stain the cells with crystal violet and count the number of plaques.
-
Data Analysis: Determine the compound concentration that reduces the number of plaques by 50% (PRNT50).
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the antiviral compound to the cells and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the CC50 value from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of Arenavirus Entry and Inhibition by ST-193/LHF-535.
References
- 1. Novel approaches in anti-arenaviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches in anti-arenaviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Arenavirus Entry Inhibitors Discovered by Using a Minigenome Rescue System for High-Throughput Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-induced activation of arenavirus membrane fusion is antagonized by small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Ribavirin Can Be Mutagenic for Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 17. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effective Oral Favipiravir (T-705) Therapy Initiated after the Onset of Clinical Disease in a Model of Arenavirus Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of ST-193 Hydrochloride: A Comparative Analysis in Animal Models of Arenavirus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of ST-193 hydrochloride, a potent arenavirus entry inhibitor, with other antiviral agents in relevant animal models. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for researchers in the field of antiviral drug development.
Executive Summary
This compound has demonstrated significant in vivo efficacy in a guinea pig model of Lassa fever, a severe and often fatal hemorrhagic illness caused by the Lassa virus (LASV). In this model, this compound treatment resulted in a substantial increase in survival rates and a significant reduction in viral load compared to both placebo and the current standard-of-care, ribavirin. This guide will delve into the quantitative data from these studies, provide detailed experimental protocols, and compare the performance of this compound with other notable arenavirus inhibitors, LHF-535 and favipiravir.
Comparative Efficacy of Arenavirus Inhibitors
The following table summarizes the in vivo efficacy of this compound and its comparators in various animal models of arenavirus infection.
| Compound | Animal Model | Virus | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | Strain 13 Guinea Pig | Lassa Virus (Josiah) | 25 or 80 mg/kg/day, i.p. for 14 days | 62.5% survival vs. 0% in vehicle and ribavirin groups; 2-3 log reduction in viremia.[1] | [1] |
| LHF-535 | Strain 13 Guinea Pig | Lassa Virus | 50 mg/kg/day, i.p. initiated 1 or 3 days post-infection | 100% protection from lethality; reduced viremia and clinical signs.[2][3] | [2][3] |
| LHF-535 | AG129 Mice | Tacaribe Virus | 10 mg/kg/day, oral | Protected mice from a lethal dose of Tacaribe virus.[4][5] | [4][5] |
| Favipiravir (T-705) | Hamster | Pichinde Virus | Not specified | Effective in treating advanced infections.[6] | [6] |
| Favipiravir (T-705) | BALB/c Mice | Ebinur Lake Virus | 300 mg/kg/day, i.p. | Prolonged survival and reduced viral titers.[7][8] | [7][8] |
| Ribavirin | Strain 13 Guinea Pig | Lassa Virus (Josiah) | 25 mg/kg/day, i.p. for 14 days | 0% survival.[1] | [1] |
Experimental Protocols
This compound Efficacy Study in Guinea Pigs[1]
-
Animal Model: Strain 13 guinea pigs.
-
Virus Challenge: Subcutaneous infection with 1000 PFU of Lassa virus, Josiah strain.
-
Treatment Groups:
-
This compound (25 mg/kg)
-
This compound (80 mg/kg)
-
Ribavirin (25 mg/kg)
-
Vehicle control
-
-
Administration: Intraperitoneal (i.p.) injections administered daily for 14 days, starting one hour before virus challenge.
-
Efficacy Endpoints:
-
Survival monitored for the duration of the study.
-
Viremia measured by plaque assay at various time points.
-
Clinical signs of disease (e.g., body temperature, weight loss) recorded daily.
-
Histopathological analysis of tissues from a subset of animals.
-
Mechanism of Action and Signaling Pathways
This compound is a small-molecule inhibitor of arenavirus entry. It targets the viral glycoprotein complex (GPC), specifically the GP2 subunit, and prevents the pH-dependent membrane fusion step required for the virus to release its genetic material into the host cell cytoplasm.
The following diagram illustrates the arenavirus entry pathway and the point of inhibition by ST-193.
References
- 1. Evaluation of Lassa antiviral compound ST-193 in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "A Potent Lassa Virus Antiviral Targets an Arenavirus Virulence Determi" by Ikenna G. Madu, Megan Files et al. [digitalcommons.usu.edu]
- 6. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of ST-193 Hydrochloride and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of the arenavirus entry inhibitor ST-193 hydrochloride and its structural and functional analogs. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided. This guide aims to support further research and development of potent antiviral therapeutics.
Introduction
This compound is a potent, broad-spectrum inhibitor of arenavirus entry, showing significant activity against several hemorrhagic fever-causing viruses. Its development and the study of its analogs are crucial in the search for effective treatments for these often-fatal diseases. Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of ST-193 and its analogs is fundamental to optimizing their efficacy and safety profiles. This guide presents a comparative overview of the available pharmacokinetic data for this compound and its key analogs, LHF-535, ARN-75039, and ARN-75041, which are also arenavirus fusion inhibitors.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and its analogs from preclinical and clinical studies.
Preclinical Pharmacokinetics in Animal Models
| Compound | Animal Model | Dose | Route | Cmax | Tmax | Half-life (t½) | Oral Bioavailability (%) | Reference |
| ARN-75039 | S129 Mice | 30 mg/kg | Oral gavage | 5.5 µg/mL (13.3 µM) | - | 13.2 h | 30% | [1] |
| ARN-75041 | S129 Mice | 30 mg/kg | Oral gavage | 20.4 µg/mL (49.2 µM) | - | 17.6 h | 35% | [1] |
| LHF-535 | Guinea Pigs | 50 mg/kg/day | Intraperitoneal | 240-490 ng/mL (minimum plasma concentration) | - | - | - | [2] |
| ST-193 HCl | Guinea Pigs | 25 or 100 mg/kg/day | Intraperitoneal | Data not available | - | - | - | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life. Data for this compound's specific pharmacokinetic parameters in preclinical models were not publicly available in the reviewed literature, although its in-vivo efficacy has been evaluated[3].
Clinical Pharmacokinetics in Humans
| Compound | Study Population | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) | Reference |
| LHF-535 | Healthy Adults (Single Ascending Dose) | 0.3 - 40 mg/kg | Oral | - | 2 - 4 | Long half-life | [2] |
| LHF-535 | Healthy Adults (Multiple Ascending Dose) | 450, 900, or 1125 mg/day (14 days) | Oral | - | 2 - 4 | Long half-life | [2] |
Detailed Cmax and half-life values for specific dose cohorts of LHF-535 are available in the cited literature[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are the experimental protocols for the key studies cited in this guide.
Preclinical Pharmacokinetic Study of ARN-75039 and ARN-75041 in Mice
-
Animal Model: S129 mice were utilized for the pharmacokinetic analysis[1]. For efficacy studies, AG129 mice were used[1].
-
Dosing: A single dose of 30 mg/kg of ARN-75039 or ARN-75041 was administered via oral gavage. For intravenous dosing to determine bioavailability, a 3 mg/kg dose was used[1].
-
Sample Collection: Plasma concentrations for each compound were determined at various time points post-treatment to establish the pharmacokinetic profile[1].
-
Analysis: The specific analytical method for quantifying the compounds in plasma was not detailed in the provided information.
Preclinical Evaluation of LHF-535 in Guinea Pigs
-
Animal Model: Guinea pigs were used to assess the in-vivo efficacy and obtain pharmacokinetic data[2].
-
Dosing: LHF-535 was administered via intraperitoneal injection at a dose of 50 mg/kg/day[2].
-
Sample Collection: Plasma samples were collected to determine the minimum plasma concentrations (Cmin) and daily area under the curve (AUC)[2].
-
Analysis: The analytical method for plasma sample analysis was not specified.
Clinical Pharmacokinetic Study of LHF-535 in Healthy Adults
-
Study Design: Two Phase 1, randomized, double-blind, placebo-controlled trials were conducted: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study[2].
-
Participants: Healthy adult volunteers were enrolled in both studies[2].
-
Dosing:
-
Sample Collection: Serial blood samples were collected to determine the plasma concentrations of LHF-535 over time[2].
-
Analysis: The specific bioanalytical method used for the quantification of LHF-535 in plasma was not detailed.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow of Preclinical and Clinical Pharmacokinetic Studies.
Caption: Simplified Drug Development Pathway for Antiviral Agents.
References
Comparative Efficacy of Post-Exposure Antiviral Agents: A Guide for Researchers
This guide provides a comparative analysis of the post-exposure efficacy of ST-193 hydrochloride against arenaviruses and contrasts it with established antiviral treatments for poxvirus infections. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in antiviral research.
Executive Summary
This compound has demonstrated potent, broad-spectrum inhibitory activity against arenaviruses, the family of viruses responsible for diseases such as Lassa fever. It is crucial to note that this compound is not indicated for the treatment of poxvirus infections. For post-exposure prophylaxis and treatment of poxviruses like smallpox and monkeypox, several other antiviral agents are approved or under investigation, including tecovirimat, brincidofovir, and cidofovir. This guide will present the available data for these distinct classes of antivirals separately to ensure clarity and scientific accuracy.
Part 1: this compound - A Potent Arenavirus Inhibitor
This compound has emerged as a promising candidate for the treatment of arenaviral hemorrhagic fevers. Its mechanism of action and efficacy have been evaluated in vitro and in animal models.
Quantitative Efficacy of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various arenaviruses.
| Virus | IC50 (nM) |
| Guanarito | 0.44[1] |
| Junin | 0.62[1] |
| Lassa | 1.4[1] |
| Machupo | 3.1[1] |
| Lassa (Pseudotype) | 1.6[1] |
| Sabiá (Pseudotype) | 0.2 - 12[1] |
In Vivo Efficacy of this compound
Animal studies have been crucial in evaluating the post-exposure efficacy of ST-193.
| Animal Model | Challenge Virus | Treatment | Key Findings |
| Guinea Pigs | Pichinde virus | ST-193 (25 or 100 mg/kg/day for 14 days) | 62.5% survival rate with ST-193 treatment, compared to 0% in ribavirin and vehicle groups. ST-193 treated animals showed fewer signs of disease and a 2- to 3-log reduction in viremia.[1] |
Experimental Protocols
In Vitro Antiviral Assay (Pseudotype Virus Neutralization):
-
Cell Seeding: HEK293T/17 cells are seeded in 96-well plates.
-
Pseudotype Virus Production: Cells are co-transfected with plasmids encoding the arenavirus glycoprotein, a luciferase reporter gene, and a viral gag-pol packaging construct.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection: The pseudotyped viruses are incubated with the diluted compound before being added to the target cells.
-
Luciferase Assay: After a set incubation period (e.g., 48-72 hours), luciferase activity is measured to quantify viral entry and replication. The IC50 value is calculated as the concentration of the compound that inhibits luciferase activity by 50%.
In Vivo Efficacy Study (Guinea Pig Model):
-
Acclimatization: Hartley strain guinea pigs are acclimated to the BSL-4 laboratory environment.
-
Infection: Animals are challenged with a lethal dose of Pichinde virus via intraperitoneal injection.
-
Treatment Initiation: Treatment with this compound (administered intraperitoneally), ribavirin (positive control), or a vehicle (negative control) is initiated at a specified time point post-infection.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, fever) and survival.
-
Viremia Quantification: Blood samples are collected at various time points to determine viral load via plaque assay or RT-qPCR.
Signaling Pathway and Experimental Workflow
Part 2: Comparative Analysis of Post-Exposure Poxvirus Treatments
While this compound is not effective against poxviruses, several other antiviral drugs have been developed and approved for this purpose. The following section compares the leading candidates for post-exposure treatment of poxvirus infections.
Quantitative Efficacy of Poxvirus Antivirals
| Drug | Target | Approved for Smallpox | Available through |
| Tecovirimat (TPOXX, ST-246) | p37 (major envelope protein) | Yes (FDA, 2018)[2] | Oral and intravenous formulations |
| Brincidofovir (TEMBEXA) | Viral DNA polymerase | Yes (FDA, 2021)[2] | Oral tablets and suspension |
| Cidofovir | Viral DNA polymerase | No (available under an IND protocol)[3] | Intravenous infusion |
Efficacy Data from Animal Models
| Drug | Animal Model | Challenge Virus | Key Findings |
| Tecovirimat | Cynomolgus Macaques | Monkeypox virus | 100% survival with treatment initiated 3 days post-exposure.[2] |
| Brincidofovir | Rabbits | Rabbitpox virus | Increased survival and reduced lesion severity. |
| Cidofovir | Mice | Vaccinia virus | Effective in preventing mortality when administered post-exposure.[4] |
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA):
-
Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in 6- or 12-well plates.
-
Virus-Drug Incubation: A standardized amount of poxvirus is incubated with serial dilutions of the antiviral drug.
-
Infection: The cell monolayers are infected with the virus-drug mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose) to restrict virus spread to adjacent cells, forming plaques.
-
Staining and Counting: Once plaques are visible, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.
Non-human Primate (NHP) Efficacy Model:
-
Animal Model: Cynomolgus macaques are often used as they develop a disease that closely mimics human smallpox.
-
Challenge: Animals are challenged with a lethal dose of monkeypox virus via an intravenous or aerosol route.
-
Treatment: Treatment with the investigational drug or a placebo is initiated at various time points post-exposure.
-
Clinical Observation: Animals are closely monitored for clinical signs of disease, including fever, weight loss, rash development, and viral load in blood and other tissues.
-
Endpoint: The primary endpoint is typically survival, with secondary endpoints including reduction in clinical signs and viral shedding.
Poxvirus Replication and Antiviral Targets
The selection of an appropriate antiviral agent for post-exposure prophylaxis or treatment is critically dependent on the viral pathogen. This compound shows significant promise for arenavirus infections, with a distinct mechanism of action centered on viral entry. In contrast, the primary antiviral strategies for poxvirus infections target viral DNA replication (brincidofovir, cidofovir) or virion maturation and egress (tecovirimat). The data presented in this guide are intended to provide a clear, comparative overview to aid researchers in the ongoing development of effective antiviral therapies.
References
- 1. ST-193 hydrochlorid|cas [dcchemicals.com]
- 2. Clinical Treatment of Smallpox | Smallpox | CDC [cdc.gov]
- 3. Therapeutic strategies for human poxvirus infections: Monkeypox (mpox), smallpox, molluscipox, and orf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cidofovir in the therapy and short-term prophylaxis of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ST-193 Hydrochloride: A Comprehensive Guide
For researchers and laboratory professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of ST-193 hydrochloride, a potent broad-spectrum arenavirus inhibitor. Based on available safety data, this compound is not classified as a hazardous substance; however, responsible disposal practices are essential to minimize environmental impact and maintain laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling protocols for this compound. This information is critical for mitigating risks associated with accidental exposure or spills.
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use impervious gloves to prevent skin contact.
-
Body Protection: Wear a lab coat or other suitable protective clothing.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is likely, a particle filter respirator is recommended.
Emergency Procedures: In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |
| Skin Contact | Wash off immediately with plenty of soap and water. |
| Inhalation | Move to fresh air. |
| Ingestion | Rinse mouth with water and drink plenty of water afterwards. |
Seek medical attention if any symptoms occur or persist.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. The primary recommended disposal method is incineration through a licensed waste disposal service.[1][2] This approach aligns with best practices for non-hazardous pharmaceutical waste, which discourage landfill and sewer disposal to prevent environmental contamination.[3][4][5]
Step 1: Waste Identification and Segregation
-
Identify as Non-Hazardous Pharmaceutical Waste: Based on current safety data, this compound is not classified as hazardous waste under RCRA guidelines.[1] It should be treated as non-hazardous pharmaceutical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with hazardous chemical waste, infectious waste, or general laboratory trash.[2] Proper segregation prevents cross-contamination and ensures appropriate disposal pathways.[2]
Step 2: Spill Management and Collection of Small Quantities
In the case of a minor spill or for the disposal of small residual amounts:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Contain the Spill: If a spill occurs, prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust during this process.
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials for disposal as contaminated waste.
Step 3: Containerization and Labeling
-
Use Appropriate Containers: Place the collected this compound waste into a clean, dry, and compatible container with a secure lid. For non-hazardous pharmaceutical waste, a white container with a blue lid is often used to signify "incineration only".[1]
-
Label the Container Clearly: The label should include:
-
The name of the waste: "this compound Waste" or "Non-Hazardous Pharmaceutical Waste"
-
The date of accumulation.
-
The primary hazard (if any, though none are listed for this compound).
-
Step 4: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secure area away from incompatible materials.[6][7]
-
Prevent Unauthorized Access: The storage location should be inaccessible to unauthorized personnel.[2]
Step 5: Final Disposal
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the waste through a licensed and reputable chemical or pharmaceutical waste disposal company.
-
Recommended Disposal Method: The preferred method of disposal for non-hazardous pharmaceutical waste is incineration.[1][2][4][5] This ensures the complete destruction of the compound.
-
Maintain Records: Keep a record of the waste disposal, including the name of the disposal company and the date of collection, to ensure a complete paper trail.[2]
Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and cleaning materials, should be collected in a separate, clearly labeled bag or container and disposed of along with the chemical waste.
Disposal of Empty Containers: Empty containers that previously held this compound should be managed as follows:
-
Decontaminate: Triple-rinse the container with a suitable solvent.
-
Collect Rinsate: The rinsate should be collected and disposed of as chemical waste.
-
Deface Label: Remove or deface the original product label to prevent misuse.
-
Dispose: Once decontaminated and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
